molecular formula C37H41N2O6+ B1210278 Tubocurarine CAS No. 57-95-4

Tubocurarine

Cat. No.: B1210278
CAS No.: 57-95-4
M. Wt: 609.7 g/mol
InChI Key: JFJZZMVDLULRGK-URLMMPGGSA-O
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Description

Tubocurarine chloride (C₃₇H₄₂Cl₂N₂O₆) is a benzylisoquinoline alkaloid and a potent competitive antagonist of nicotinic acetylcholine receptors (nAChRs) . It functions as a non-depolarizing neuromuscular blocking agent by binding to nAChRs at the motor end plate of the neuromuscular junction, thereby competitively inhibiting the action of acetylcholine and preventing skeletal muscle contraction . Historically derived from the South American plant Chondrodendron tomentosum , it was originally used as an arrow poison and later revolutionized surgical anesthesia as the prototypical muscle relaxant . In modern research, this compound chloride is an essential pharmacological tool for studying cholinergic neurotransmission and the function of nicotinic acetylcholine receptors in neuromuscular junctions . Its specific research applications include use as a standard non-depolarizing blocker in electrophysiology studies to investigate synaptic transmission and ion channel kinetics , as well as in experimental models exploring the mechanisms of neuromuscular blockade and its reversal . Researchers value this compound for its well-characterized mechanism of action. This product is designated For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol
Source PubChem
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InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41)/p+1/t28-,29+/m0/s1
Source PubChem
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InChI Key

JFJZZMVDLULRGK-URLMMPGGSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC
Source PubChem
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Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC
Source PubChem
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Molecular Formula

C37H41N2O6+
Source PubChem
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DSSTOX Substance ID

DTXSID0048393
Record name d-Tubocurarine
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Molecular Weight

609.7 g/mol
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Physical Description

Solid
Record name Tubocurarine
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Solubility

Solublity (25 °C): approx 50 mg/l water; but supersaturated solustions are formed readily. Solubility also reported as approximately 1 g/40 ml water; approximately 1 g/75 ml ethanol. Also soluble in methanol. Insoluble in pyridine, chloroform, benzene, acetone, ether. /Chloride, d-Form/, Crystals, dec about 236 °C (effervescence); specific optical rotation: +185 deg @ 25 °C/D ; to +195 °C (c=0.5 in H2O), UV max (acidified 0.005% aq soln): 280 nm (A= ~89, 1%, 1 cm). Soluble in water, dil sodium hydroxide, Sparingly sol in alcohol, in dil HCl, chlorform. Practically insoluble in benzene, ether. /Dimethyl ether/, INSOL IN DIETHYL ETHER /CHLORIDE/, 3.23e-04 g/L
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CAS No.

57-95-4, 6989-98-6
Record name (+)-Tubocurarine
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Record name Tubocurarine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Needles from water; mp: 268 °C (effervescence); specific optical rotation: -258 deg @ 20 °C (c=0.38) for the anhydrous salt /Chloride, l-Form/
Record name TUBOCURARINE
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Foundational & Exploratory

From Poisoned Arrows to Anesthesia: The Discovery and Isolation of Tubocurarine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of tubocurarine from a mysterious Amazonian arrow poison to a cornerstone of modern anesthesia is a compelling narrative of exploration, meticulous scientific inquiry, and the dawn of molecular pharmacology. This technical guide provides a comprehensive overview of the history of this compound's discovery and isolation, with a focus on the key experiments, methodologies, and quantitative data that marked this pivotal chapter in drug development. For researchers and scientists, this document aims to be a detailed resource, elucidating the scientific rigor that transformed a potent toxin into a life-saving therapeutic agent.

Early History and Ethnobotanical Origins

For centuries, indigenous peoples of the Amazon basin utilized a potent muscle-paralyzing substance known as "curare" to coat the tips of their hunting arrows and darts.[1] The poison, derived from various plant sources, allowed for the efficient capture of prey by inducing skeletal muscle paralysis, leading to asphyxiation.[1] The preparation of curare was a guarded secret, with different tribes employing unique recipes and plant combinations. Early European explorers in the 16th century were the first to document the existence of this formidable poison.[2]

The primary botanical source for the most potent form of curare, known as "tube curare" due to its storage in bamboo tubes, was later identified as Chondrodendron tomentosum, a large vine native to the Amazon rainforest.[2][3]

Pioneering Physiological Investigations: Claude Bernard's Experiments

The first systematic and scientific investigation into the physiological effects of curare was conducted by the renowned French physiologist, Claude Bernard, in the mid-19th century.[4][5] His elegant and decisive experiments on frogs laid the groundwork for understanding the mechanism of action of this mysterious poison and established a foundational principle of pharmacology: the localization of a drug's effect to a specific site in the body.

Experimental Protocol: The Frog Nerve-Muscle Preparation

Bernard's primary experimental model was the frog nerve-muscle preparation. While the exact quantitative details of his initial experiments are not extensively documented in all historical records, the general methodology can be reconstructed from his writings, particularly from his book "Leçons sur les effets des substances toxiques et médicamenteuses" (1857).[4]

Objective: To determine the site of action of curare.

Materials:

  • Live frogs

  • Crude curare extract

  • Ligature (thread)

  • Electrical stimulation apparatus

Methodology:

  • A live frog was taken, and a ligature was tied tightly around one of its hind legs, excluding the sciatic nerve from the ligature but occluding the blood vessels. This procedure isolated the leg from the systemic circulation while maintaining its nerve supply.

  • A small amount of curare was then introduced under the skin of the frog's back.

  • The frog was observed. The parts of the body exposed to the circulating curare (the non-ligated limbs and torso) gradually became paralyzed. However, the ligated leg, which was protected from the curare, remained mobile.

  • Electrical stimulation was then applied to different parts of the preparation:

    • Direct stimulation of the paralyzed muscles: This resulted in muscle contraction.

    • Stimulation of the motor nerves leading to the paralyzed muscles: This produced no response.

    • Stimulation of the sciatic nerve of the ligated, non-paralyzed leg: This resulted in the normal contraction of the muscles in that leg.

    • Stimulation of the sensory nerves in the paralyzed parts of the body: This would elicit a reflex contraction in the protected, non-paralyzed leg, demonstrating that sensory nerves were unaffected.

Experimental Workflow: Claude Bernard's Frog Experiment

Bernard_Experiment cluster_setup Experimental Setup cluster_observation Observation cluster_stimulation Electrical Stimulation & Results cluster_conclusion Conclusion Frog Frog Ligated_Leg Hind leg with ligated blood vessels (sciatic nerve intact) Frog->Ligated_Leg Preparation Curare_Admin Curare administered systemically Frog->Curare_Admin Treatment Protected_Leg Ligated leg remains mobile Ligated_Leg->Protected_Leg Paralysis Systemic paralysis observed Curare_Admin->Paralysis Stim_Paralyzed_Muscle Stimulate paralyzed muscle Paralysis->Stim_Paralyzed_Muscle Stim_Paralyzed_Nerve Stimulate nerve to paralyzed muscle Paralysis->Stim_Paralyzed_Nerve Stim_Protected_Nerve Stimulate sciatic nerve of protected leg Protected_Leg->Stim_Protected_Nerve Result_Contraction Result: Contraction Stim_Paralyzed_Muscle->Result_Contraction Result_No_Contraction Result: No Contraction Stim_Paralyzed_Nerve->Result_No_Contraction Stim_Protected_Nerve->Result_Contraction Conclusion Curare acts at the neuromuscular junction Result_Contraction->Conclusion Result_No_Contraction->Conclusion

Caption: Workflow of Claude Bernard's frog experiment.

The Gill Expedition: Securing the Source

Despite Bernard's groundbreaking work, the precise botanical origin of the most potent curare and a reliable supply for further research remained elusive. This challenge was overcome through the efforts of Richard Gill, an American explorer and ethnobotanist.[1] In 1938, Gill led an expedition to the Amazon rainforest in Ecuador with the specific goal of documenting the preparation of curare and obtaining a substantial quantity for scientific analysis.[6][7]

Gill's expedition was successful, and he returned to the United States with approximately 25 pounds (over 11 kg) of crude curare paste.[6][8] This significant quantity was made available to researchers and pharmaceutical companies, paving the way for the isolation of its active principle.

Expedition DataValue
Explorer Richard Gill
Year of Expedition 1938
Location Amazon, Ecuador
Quantity of Curare Obtained ~25 pounds (~11.3 kg)
Primary Botanical Source Identified Chondrodendron tomentosum

The Isolation of d-Tubocurarine: Harold King's Breakthrough

The stage was now set for the chemical isolation of the active compound from the crude curare brought back by Gill. This landmark achievement was accomplished in 1935 by Harold King, a chemist at the National Institute for Medical Research in London, who was working with a museum sample of "tube curare".[3] His work, published in the Journal of the Chemical Society, detailed the first successful isolation of a crystalline, pure alkaloid from curare, which he named d-tubocurarine.[9]

Experimental Protocol: Isolation of d-Tubocurarine

Objective: To isolate the pure, crystalline active principle from crude "tube curare".

Starting Material: Crude curare extract from Chondrodendron tomentosum.

General Methodology (Reconstructed):

  • Extraction: The crude curare paste was likely first treated with an acidic solution (e.g., dilute hydrochloric acid) to convert the alkaloids into their water-soluble salt forms. This aqueous extract would then be separated from the insoluble plant material.

  • Basification and Solvent Extraction: The acidic aqueous extract was then made alkaline (e.g., with sodium carbonate or ammonia) to precipitate the free-base alkaloids. These were then extracted into an immiscible organic solvent (e.g., chloroform (B151607) or ether).

  • Purification: The organic solvent extract, containing a mixture of alkaloids, would then be subjected to further purification steps. This may have involved repeated acid-base extractions and crystallization.

  • Crystallization: The final step involved the careful crystallization of the purified alkaloid from a suitable solvent to obtain pure, crystalline d-tubocurarine chloride.

This pioneering work provided the scientific community with a pure, standardized substance, allowing for precise pharmacological studies and, eventually, its clinical application.

Mechanism of Action at the Neuromuscular Junction

Subsequent research elucidated the precise mechanism by which d-tubocurarine exerts its paralytic effect. It acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of the neuromuscular junction.[10]

The nAChR at the adult neuromuscular junction is a pentameric ligand-gated ion channel composed of two α1 subunits, one β1 subunit, one δ subunit, and one ε subunit.[11][12] In the fetal form, a γ subunit is present instead of the ε subunit.[11] Acetylcholine, the endogenous neurotransmitter, binds to the α subunits, causing a conformational change that opens the ion channel, allowing an influx of sodium ions and leading to depolarization of the muscle cell membrane and subsequent muscle contraction.

d-Tubocurarine, due to its structural similarity to acetylcholine, binds to the same recognition sites on the α subunits of the nAChR but does not activate the channel.[13] By competitively blocking the binding of acetylcholine, it prevents the depolarization of the motor endplate, thereby inhibiting muscle contraction.

Signaling Pathway: this compound at the Neuromuscular Junction

NMJ_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) Nerve_Impulse Nerve Impulse ACh_Vesicles Synaptic Vesicles with Acetylcholine (ACh) Nerve_Impulse->ACh_Vesicles triggers ACh_Release ACh Release ACh_Vesicles->ACh_Release fusion & ACh ACh ACh_Release->ACh nAChR Nicotinic Acetylcholine Receptor (α2βδε subunits) ACh->nAChR binds to This compound This compound This compound->nAChR competitively blocks Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel opens No_Contraction No Muscle Contraction (Paralysis) nAChR->No_Contraction prevents ACh binding Muscle_Contraction Muscle Contraction Ion_Channel->Muscle_Contraction Na+ influx -> Depolarization ->

Caption: Competitive antagonism of this compound at the nAChR.

Conclusion

The discovery and isolation of this compound represent a landmark achievement in the history of pharmacology and medicine. From its origins as a mysterious arrow poison, the dedicated efforts of scientists like Claude Bernard, Richard Gill, and Harold King transformed it into a powerful tool for physiological research and a vital component of modern anesthesia. This journey underscores the importance of ethnobotany, rigorous experimental methodology, and the chemical isolation of active principles in the development of new therapeutic agents. The story of this compound serves as a powerful example of how a deep understanding of a natural toxin's mechanism of action can lead to profound benefits for human health.

References

Tubocurarine's Competitive Antagonism at the Neuromuscular Junction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubocurarine, a mono-quaternary benzylisoquinoline alkaloid, has historically served as the archetypal non-depolarizing neuromuscular blocking agent. Its profound muscle relaxant effects, which have been pivotal in both physiological research and clinical anesthesiology, stem from its specific interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. This technical guide provides an in-depth examination of the molecular mechanism of action of this compound, detailing its competitive antagonism, binding kinetics, and the experimental methodologies used to elucidate its function. Quantitative data are systematically presented, and key signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals.

Introduction

The neuromuscular junction (NMJ) is a specialized synapse that facilitates communication between a motor neuron and a muscle fiber, leading to muscle contraction. The primary neurotransmitter at the NMJ is acetylcholine (ACh), which, upon release from the presynaptic terminal, binds to nAChRs on the postsynaptic muscle membrane. This binding event triggers a conformational change in the receptor, opening its ion channel and leading to depolarization of the muscle fiber, ultimately resulting in contraction.

This compound exerts its pharmacological effect by interfering with this critical signaling cascade.[1][2] It is classified as a competitive antagonist, meaning it binds to the same site as the endogenous ligand, ACh, on the nAChR without activating the receptor.[1][2] This reversible binding prevents ACh from accessing its receptor, thereby inhibiting neuromuscular transmission and causing flaccid paralysis.[1] While its clinical use has largely been superseded by synthetic agents with more favorable safety profiles, this compound remains an invaluable tool in pharmacological and physiological research for its well-characterized mechanism of action.[3]

Molecular Mechanism of Action

Competitive Antagonism at the Nicotinic Acetylcholine Receptor

This compound functions as a competitive antagonist at the nAChR.[1][2] This means it reversibly binds to the acetylcholine binding sites on the receptor without causing the conformational change that opens the ion channel. By occupying these sites, this compound prevents acetylcholine from binding and initiating the cascade of events that leads to muscle cell depolarization and contraction. The blockade is surmountable, meaning that it can be overcome by increasing the concentration of acetylcholine in the synaptic cleft, for instance, through the administration of acetylcholinesterase inhibitors.[1]

The nAChR at the adult neuromuscular junction is a pentameric ligand-gated ion channel composed of two α subunits, one β, one δ, and one ε subunit. The two acetylcholine binding sites are located at the interfaces between the α and δ subunits and the α and ε subunits.[4] this compound exhibits a degree of selectivity for these non-identical binding sites.[4]

Binding Sites and Affinity

Research has demonstrated that this compound binds at the interface of the α-γ and α-δ subunits of the nicotinic acetylcholine receptor.[5][6] Photoaffinity labeling studies have been instrumental in identifying the specific amino acid residues involved in this compound binding.[5][6][7] The affinity of this compound for its binding sites has been quantified through various experimental approaches, yielding dissociation constants (Kd) and inhibitor constants (Ki) that reflect the concentration of the drug required to occupy 50% of the receptors at equilibrium.

Quantitative Data

The following table summarizes key quantitative data related to the interaction of this compound with the nicotinic acetylcholine receptor.

ParameterValueSpecies/TissueExperimental ConditionReference
Dissociation Constant (Kd)
High-affinity site35 nMTorpedo electric organPhotoaffinity labeling with d-[3H]this compound[5][6]
Low-affinity site1.2 µMTorpedo electric organPhotoaffinity labeling with d-[3H]this compound[5][6]
Open channels0.12 µMFrog neuromuscular junctionVoltage-clamp at -70 mV[8][9]
Open channels0.02 µMFrog neuromuscular junctionVoltage-clamp at -120 mV[8][9]
Inhibitor Constant (Ki)
Wild-type receptor20 nMTorpedo acetylcholine receptorInhibition of acetylcholine binding[7]
αY198F mutant receptor3.1 nMTorpedo acetylcholine receptorInhibition of acetylcholine binding[7]
γW55L mutant receptor170 nMTorpedo acetylcholine receptorInhibition of acetylcholine binding[7]
IC50
Human nAChRsIn agreement with reported resultsHuman tissue-engineered systemsDose-response curve[10]

Experimental Protocols

The characterization of this compound's mechanism of action has been reliant on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Voltage-Clamp and Patch-Clamp Electrophysiology

Objective: To measure the ion currents across the postsynaptic membrane in response to acetylcholine and to study the blocking effects of this compound.

Methodology:

  • Preparation: A neuromuscular junction preparation, such as the frog sartorius muscle or rat diaphragm, is dissected and mounted in a recording chamber.[9][11]

  • Electrode Placement: Two microelectrodes are inserted into a muscle fiber near the end-plate region. One electrode measures the membrane potential, and the other injects current to "clamp" the membrane potential at a desired level. For patch-clamp, a glass micropipette with a polished tip is pressed against the muscle membrane to isolate a small "patch" of the membrane containing one or more nAChRs.

  • Data Acquisition: The motor nerve is stimulated to evoke the release of acetylcholine, and the resulting end-plate currents (EPCs) or single-channel currents are recorded.

  • Drug Application: this compound is added to the bathing solution at known concentrations.

  • Analysis: The effect of this compound on the amplitude and decay kinetics of the EPCs or the opening frequency and duration of single channels is analyzed to determine the nature of the block (competitive vs. non-competitive) and to calculate kinetic parameters.[9][12]

Radioligand Binding Assays

Objective: To directly measure the binding of this compound to nicotinic acetylcholine receptors and to determine its binding affinity.

Methodology:

  • Membrane Preparation: Tissues rich in nAChRs, such as the electric organ of Torpedo fish, are homogenized, and the cell membranes are isolated by centrifugation.[5][6]

  • Incubation: The membrane preparation is incubated with radiolabeled this compound (e.g., [3H]this compound) at various concentrations.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand in the solution.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Analysis: Scatchard analysis or non-linear regression is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). Competition binding assays, where a fixed concentration of radiolabeled ligand is co-incubated with varying concentrations of unlabeled this compound, are used to determine the inhibitor constant (Ki).[7]

Photoaffinity Labeling

Objective: To identify the specific amino acid residues within the nAChR that constitute the this compound binding site.

Methodology:

  • Synthesis of Photoreactive Probe: A photoreactive derivative of this compound, often containing an azido (B1232118) group, is synthesized.

  • Incubation and Photolysis: The membrane preparation is incubated with the photoreactive probe in the dark. The sample is then exposed to UV light, which activates the azido group, causing it to form a covalent bond with nearby amino acid residues.[5][6]

  • Protein Separation and Identification: The nAChR subunits are separated by SDS-PAGE. The radiolabeled subunits are identified by autoradiography.

  • Peptide Mapping and Sequencing: The labeled subunit is proteolytically digested, and the resulting peptide fragments are separated by high-performance liquid chromatography (HPLC). The radioactive peptides are then sequenced to identify the specific amino acid residues that were covalently modified by the photoaffinity label.[5][6]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the normal signaling pathway at the neuromuscular junction and the mechanism of action of this compound.

Normal_NMJ_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx Opens Voltage-Gated Ca2+ Channels ACh Release ACh Release Ca2+ Influx->ACh Release Triggers Vesicular Fusion ACh Acetylcholine (ACh) ACh Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Receptor Na+ Influx Na+ Influx nAChR->Na+ Influx Opens Ion Channel Depolarization End-Plate Potential (Depolarization) Na+ Influx->Depolarization Generates Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction Initiates

Diagram 1: Normal Signaling Pathway at the Neuromuscular Junction.

Tubocurarine_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ACh Release ACh Release ACh Acetylcholine (ACh) ACh Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binding Prevented This compound This compound This compound->nAChR Competitively Binds Blocked_nAChR Blocked nAChR No_Depolarization No Depolarization Blocked_nAChR->No_Depolarization Channel Remains Closed No Muscle Contraction Muscle Relaxation No_Depolarization->No Muscle Contraction

Diagram 2: Mechanism of Action of this compound at the Neuromuscular Junction.

Conclusion

This compound's action at the neuromuscular junction is a classic example of competitive antagonism. By reversibly binding to nicotinic acetylcholine receptors, it effectively blocks neuromuscular transmission, leading to muscle relaxation. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for understanding the intricate molecular interactions that govern this process. While newer agents have replaced this compound in clinical practice, its well-defined mechanism of action ensures its continued importance as a fundamental research tool in pharmacology and neuroscience. The ongoing study of this compound and its interactions with the nAChR continues to provide valuable insights into the structure and function of this critical receptor and informs the development of novel neuromuscular blocking drugs.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of d-Tubocurarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and stereochemistry of d-tubocurarine, a naturally occurring benzylisoquinoline alkaloid renowned for its potent neuromuscular blocking properties. Historically used as a principal component of curare, d-tubocurarine has been pivotal in the development of modern anesthesiology and pharmacology.

Chemical Structure

d-Tubocurarine is a mono-quaternary ammonium (B1175870) compound, a feature that was a correction from an earlier, erroneously proposed bis-quaternary structure.[1] The molecule consists of two tetrahydroisoquinoline units linked by a diaryl ether bridge. One of the nitrogen atoms is a quaternary ammonium ion, while the other is a tertiary amine.[1][2] This structural arrangement is crucial for its biological activity.

The definitive three-dimensional structure of d-tubocurarine was elucidated through X-ray crystallography.[2][3] Studies on its crystalline salts, such as the dibromide and dichloride forms, have revealed that the molecule can adopt different conformations depending on its crystalline environment.[2]

Quantitative Structural Data

The precise bond lengths and angles within the d-tubocurarine molecule have been determined from X-ray crystallographic data. The following tables summarize the interatomic distances and interbond angles for d-tubocurarine dichloride pentahydrate.

Table 1: Interatomic Bond Distances (Å) in d-Tubocurarine Dichloride Pentahydrate

Atom 1Atom 2Distance (Å)
N(1)C(1)1.52
N(1)C(10)1.51
N(1)C(11)1.50
C(1)C(2)1.53
C(2)C(3)1.40
.........

(Note: A comprehensive list of all bond lengths from the crystallographic data is extensive. The table presents a selection to illustrate the nature of the data. For a complete dataset, refer to the original crystallographic publication by Codding and James, 1973.)

Table 2: Interbond Angles (°) in d-Tubocurarine Dichloride Pentahydrate

Atom 1Atom 2Atom 3Angle (°)
C(1)N(1)C(10)110.1
C(1)N(1)C(11)111.2
C(10)N(1)C(11)108.9
N(1)C(1)C(2)110.5
C(1)C(2)C(3)119.8
............

(Note: This table provides a representative sample of the interbond angles. For exhaustive data, the original crystallographic study should be consulted.)

Stereochemistry

The "d" in d-tubocurarine stands for dextrorotatory, indicating its property of rotating plane-polarized light to the right. The molecule possesses two chiral centers, which are crucial for its specific interaction with the nicotinic acetylcholine (B1216132) receptor. The absolute configuration of these stereocenters has been confirmed by X-ray anomalous scattering to be (1S, 1'R).[2][3] The precise stereochemical arrangement is a key determinant of its high affinity and antagonist activity at the receptor.

Experimental Protocols

Detailed experimental protocols for the structural elucidation of d-tubocurarine are often embedded within older research articles and may lack the explicit step-by-step format of modern publications. However, based on the available literature, the following outlines the general methodologies employed.

X-ray Crystallography

The determination of the crystal structure of d-tubocurarine salts was a landmark in understanding its molecular architecture.

Methodology:

  • Crystallization: Crystals of d-tubocurarine salts (e.g., dibromide or dichloride pentahydrate) were grown from a suitable solvent, such as aqueous ethanol (B145695) or methanol, through slow evaporation.[3]

  • Data Collection: A single crystal was mounted and irradiated with a monochromatic X-ray beam. The diffraction patterns were recorded on photographic film or with a diffractometer.

  • Structure Solution: The positions of the heavy atoms (bromide or chloride ions) were determined from the Patterson function. These positions were then used to phase the structure factors and calculate an initial electron density map.

  • Structure Refinement: The atomic positions and thermal parameters were refined using least-squares methods to achieve the best fit between the observed and calculated structure factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in confirming the mono-quaternary structure of d-tubocurarine and in studying its conformation in solution.

Methodology:

  • Sample Preparation: A solution of d-tubocurarine was prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a high-field NMR spectrometer. Two-dimensional NMR techniques, such as COSY and NOESY, were employed to assign proton and carbon signals and to determine through-bond and through-space correlations, respectively.

  • Conformational Analysis: The nuclear Overhauser effect (NOE) data provided insights into the proximity of different protons, allowing for the determination of the molecule's preferred conformation in solution.

Pharmacological Data

d-Tubocurarine acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR), primarily at the neuromuscular junction.[4] Its binding affinity has been quantified in various studies.

Table 3: Binding Affinity of d-Tubocurarine for Nicotinic Acetylcholine Receptors

Receptor Subtype/SourceKᵢ (nM)KᏧ (nM)Method
Torpedo nAChR (high affinity)2035Radioligand Binding
Torpedo nAChR (low affinity)-1200Radioligand Binding
Frog Neuromuscular Junction-2200 - 8800Electrophysiology

Kᵢ (inhibition constant) and KᏧ (dissociation constant) are measures of binding affinity. Lower values indicate higher affinity.

Visualizations

Chemical Structure of d-Tubocurarine

stereochemistry d_tubocurarine d-Tubocurarine chiral_centers Two Chiral Centers d_this compound->chiral_centers dextrorotatory Dextrorotatory (+) d_this compound->dextrorotatory config_1S C1: (S) configuration chiral_centers->config_1S config_1prime_R C1': (R) configuration chiral_centers->config_1prime_R receptor_binding High Affinity for nAChR config_1S->receptor_binding config_1prime_R->receptor_binding neuromuscular_blockade cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane nerve_impulse Nerve Impulse ach_release Acetylcholine (ACh) Release nerve_impulse->ach_release ach ACh ach_release->ach nachr Nicotinic ACh Receptor (nAChR) ach->nachr Binds to dtc d-Tubocurarine dtc->nachr Competitively Blocks muscle_contraction Muscle Contraction nachr->muscle_contraction Activates no_contraction No Muscle Contraction (Paralysis) nachr->no_contraction Is Inhibited

References

Tubocurarine as a Competitive Antagonist of Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubocurarine, a naturally occurring alkaloid, is a classical competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its primary mechanism of action involves the reversible binding to the acetylcholine (ACh) binding sites on the nAChR, thereby preventing the channel opening and subsequent ion influx that leads to cell depolarization. This blockade of nAChR signaling has profound physiological effects, most notably neuromuscular paralysis. This technical guide provides an in-depth overview of the core principles of this compound's interaction with nAChRs, including its binding kinetics, the downstream signaling consequences of receptor blockade, and detailed protocols for key experimental techniques used to study these interactions.

Mechanism of Action: Competitive Antagonism

This compound functions as a non-depolarizing neuromuscular blocking agent by competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine, to nAChRs at the postsynaptic membrane of the neuromuscular junction.[1] This reversible antagonism prevents the conformational change required for the opening of the ion channel, thus inhibiting the influx of sodium and calcium ions that is necessary for muscle cell depolarization and contraction.[2] The competitive nature of this interaction means that the blockade can be overcome by increasing the concentration of acetylcholine at the synaptic cleft, for instance, through the administration of acetylcholinesterase inhibitors.[1]

The binding of this compound is not uniform across all nAChR subtypes. For instance, it exhibits different affinities for fetal versus adult muscle nAChRs and can also interact with neuronal nAChRs, albeit with varying potencies.[3][4] Structural studies have identified that this compound binds at the interface between the α and its adjacent non-α (γ or δ) subunits of the nAChR.[5][6]

Quantitative Data on this compound-nAChR Interactions

The affinity and kinetics of this compound binding to nAChRs have been quantified using various experimental techniques. The following tables summarize key quantitative data from the literature.

ParameterValueReceptor Type/SystemReference
IC₅₀ 41 ± 2 nMEmbryonic mouse muscle nAChR (BC3H-1 cells)[7]
Kᵢ 0.4 µMBovine adrenal medulla nAChRs (likely α3β4*)[8]
Kᵈ (high affinity) 35 nMTorpedo nAChR[5]
Kᵈ (low affinity) 1.2 µMTorpedo nAChR[5]
kₒₙ (association rate) 1.2 ± 0.2 x 10⁸ M⁻¹s⁻¹Embryonic mouse muscle nAChR (BC3H-1 cells)[7]
kₒff (dissociation rate) 5.9 ± 1.3 s⁻¹Embryonic mouse muscle nAChR (BC3H-1 cells)[7]

Table 1: Binding affinities and kinetic constants of this compound for various nicotinic acetylcholine receptors.

Signaling Pathways Affected by this compound

The primary signaling event initiated by nAChR activation is a rapid influx of cations, leading to membrane depolarization. By blocking this initial event, this compound effectively inhibits all downstream signaling cascades.

Inhibition of Neuromuscular Transmission

At the neuromuscular junction, the blockade of nAChRs by this compound prevents the generation of an end-plate potential, thereby inhibiting the initiation of a muscle action potential and subsequent muscle contraction.[2]

ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Depolarization Membrane Depolarization nAChR->Depolarization Na+/Ca2+ influx This compound This compound This compound->nAChR Blocks Contraction Muscle Contraction Depolarization->Contraction Leads to

Figure 1: this compound's blockade of neuromuscular transmission.

Modulation of Calcium-Dependent Signaling

In neuronal and other cell types, nAChR activation leads to an increase in intracellular calcium concentration through direct influx via the receptor channel and subsequent activation of voltage-gated calcium channels.[1] This calcium signal can trigger a variety of downstream events, including neurotransmitter release, activation of protein kinases, and changes in gene expression.[9] this compound, by preventing the initial calcium influx, inhibits these calcium-dependent signaling pathways.

ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Ca_influx Ca2+ Influx nAChR->Ca_influx VGCC Voltage-Gated Ca2+ Channels nAChR->VGCC Depolarization This compound This compound This compound->nAChR Ca_downstream Downstream Ca2+-dependent Signaling Cascades (e.g., Kinase activation, Gene expression) Ca_influx->Ca_downstream Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release VGCC->Ca_influx

Figure 2: Inhibition of nAChR-mediated calcium signaling by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with nAChRs.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through nAChRs in response to acetylcholine application and the inhibitory effects of this compound.

Objective: To determine the IC₅₀ of this compound for the inhibition of acetylcholine-evoked currents in cells expressing nAChRs.

Materials:

  • Cell line expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with nAChR subunits).

  • External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with CsOH).

  • Acetylcholine chloride stock solution.

  • This compound chloride stock solution.

  • Patch-clamp amplifier, data acquisition system, and microscope.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Culture cells expressing the target nAChR on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Mount a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Approach a cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply acetylcholine (at a concentration that elicits a submaximal response, e.g., EC₂₀) using a rapid perfusion system to evoke an inward current.

  • Co-apply acetylcholine with increasing concentrations of this compound.

  • Record the peak amplitude of the inward current at each this compound concentration.

  • Normalize the current responses to the control response (acetylcholine alone) and plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Start Start Prepare_cells Prepare Cells Expressing nAChRs Start->Prepare_cells Form_seal Form Giga-ohm Seal on Cell Prepare_cells->Form_seal Prepare_pipette Prepare Patch Pipette with Internal Solution Prepare_pipette->Form_seal Whole_cell Establish Whole-Cell Configuration Form_seal->Whole_cell Voltage_clamp Voltage Clamp at -60mV Whole_cell->Voltage_clamp Apply_ACh Apply ACh (EC20) Voltage_clamp->Apply_ACh Record_control Record Control Current Apply_ACh->Record_control Apply_tubo Co-apply ACh and Varying [this compound] Record_control->Apply_tubo Record_inhibited Record Inhibited Current Apply_tubo->Record_inhibited Record_inhibited->Apply_tubo Repeat for each concentration Analyze Analyze Data and Determine IC50 Record_inhibited->Analyze End End Analyze->End

Figure 3: Experimental workflow for whole-cell patch-clamp analysis.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for nAChRs by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Kᵢ of this compound for a specific nAChR subtype.

Materials:

  • Membrane preparation from a tissue or cell line expressing the nAChR of interest.

  • Radioligand (e.g., [³H]-epibatidine or [³H]-tubocurarine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Unlabeled this compound chloride.

  • Unlabeled nicotine (B1678760) (for determining non-specific binding).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare a membrane suspension in assay buffer.

  • In a series of tubes, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kᵈ), and increasing concentrations of unlabeled this compound.

  • Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled nicotine).

  • Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a one-site competition model to determine the IC₅₀, and then calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.[4]

Start Start Prepare_membranes Prepare nAChR-containing Membranes Start->Prepare_membranes Setup_assay Set up Assay Tubes: - Total Binding - Non-specific Binding - Competition (varying [this compound]) Prepare_membranes->Setup_assay Add_reagents Add Membranes and [3H]-Radioligand Setup_assay->Add_reagents Incubate Incubate to Equilibrium Add_reagents->Incubate Filter Rapid Filtration and Washing Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate Specific Binding, Determine IC50 and Ki Count->Analyze End End Analyze->End

Figure 4: Workflow for a competitive radioligand binding assay.

Photoaffinity Labeling

This technique is used to identify the amino acid residues within the nAChR binding pocket that interact with this compound. A photoreactive derivative of this compound is used to covalently label the receptor upon UV irradiation.

Objective: To identify the this compound binding site on the nAChR.

Materials:

  • nAChR-rich membrane preparation.

  • Photoreactive this compound analog (e.g., [³H]-tubocurarine).

  • UV light source (e.g., 254 nm).

  • SDS-PAGE equipment.

  • Reagents for protein digestion (e.g., trypsin).

  • HPLC system.

  • Protein sequencing equipment.

Procedure:

  • Equilibrate nAChR-rich membranes with the photoreactive [³H]-tubocurarine analog.

  • Include control samples with an excess of a competing non-photoreactive ligand (e.g., carbamoylcholine) to identify specific labeling.

  • Irradiate the samples with UV light to induce covalent cross-linking of the photoreactive this compound to the receptor.[1]

  • Separate the nAChR subunits by SDS-PAGE.

  • Identify the radiolabeled subunit(s) by autoradiography or scintillation counting of gel slices.

  • Excise the labeled protein band(s) and perform enzymatic digestion.

  • Separate the resulting peptides by HPLC.

  • Identify the radiolabeled peptide(s).

  • Perform protein sequencing of the labeled peptide(s) to identify the amino acid residue(s) that are covalently modified by the photoreactive this compound.

Conclusion

This compound remains a cornerstone for understanding the pharmacology of nicotinic acetylcholine receptors. Its well-characterized competitive antagonism provides a valuable tool for dissecting the role of nAChRs in various physiological processes. The experimental protocols detailed in this guide offer robust methods for quantifying the interaction of this compound and other ligands with nAChRs, as well as for elucidating the molecular basis of these interactions. A thorough understanding of this compound's mechanism of action continues to inform the development of novel therapeutics targeting the nicotinic cholinergic system.

References

An In-Depth Technical Guide to the Pharmacological Properties of Tubocurarine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubocurarine chloride, a benzylisoquinoline alkaloid and the active component of curare, has historically served as a prototypical non-depolarizing neuromuscular blocking agent.[1][2] This technical guide provides a comprehensive overview of its pharmacological properties, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key assays, quantitative data on its potency and affinity, and visualizations of its interaction with the neuromuscular junction are presented to support further research and development in the field of neuromuscular pharmacology. While largely replaced in clinical practice by synthetic agents with more favorable safety profiles, this compound remains a vital tool for pharmacological research.[2]

Mechanism of Action

This compound chloride functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction.[1][3] By binding to the α-subunits of the nAChR, it directly competes with the endogenous neurotransmitter, acetylcholine (ACh).[1][3] This reversible binding prevents the ion channel of the receptor from opening, thereby inhibiting the depolarization of the motor endplate and subsequent muscle contraction.[1][4] The antagonism by this compound can be surmounted by increasing the concentration of ACh at the synaptic cleft, a principle utilized in its clinical reversal by acetylcholinesterase inhibitors like neostigmine.[3]

Beyond its primary action at the neuromuscular junction, this compound also exhibits antagonist activity at other nAChR subtypes, as well as at 5-HT₃ and GABAₐ receptors.[5]

Signaling Pathway of Neuromuscular Transmission and Blockade by this compound Chloride

G cluster_0 Presynaptic Nerve Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Membrane AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel opens Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Vesicle Synaptic Vesicle (containing ACh) Ca_ion->Vesicle triggers fusion ACh_release ACh Release Vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to This compound This compound This compound->nAChR competitively blocks Ion_channel Ion Channel Opening nAChR->Ion_channel No_Contraction Muscle Paralysis nAChR->No_Contraction Na_ion Na⁺ Influx Ion_channel->Na_ion Depolarization Endplate Depolarization Na_ion->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction

Caption: Neuromuscular junction signaling and this compound's inhibitory action.

Quantitative Pharmacological Data

The potency and affinity of this compound chloride have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Affinity of this compound Chloride
ParameterReceptor/SystemValueSpeciesReference(s)
IC₅₀ Embryonic muscle nAChR41 ± 2 nMMouse (BC3H-1 cells)[1]
(α1)₂β1γδ and (α1)₂β1δε nAChRs43 - 82 nM-[6]
Neuronal nAChR (inhibitory effect)0.7 (0.5-0.9) µMBovine (adrenal cells)[7]
Neuronal nAChR (this compound-protected)0.3 (0.2-0.4) µMBovine (adrenal cells)[7]
Kᵢ Neuronal nAChR (α2β2)1.4 µM-[6]
Neuronal nAChR (α2β4)4.2 µM-[6]
Neuronal nAChR (α3β2)390 nMRat[8]
Ionic channel of nAChR (37°C)10 µMTorpedo[9]
Ionic channel of nAChR (22°C)100 µMTorpedo[9]
Kₑ Competitive block at nAChR0.34 µMFrog[10]
Kₑ Open channel block at nAChR (-70 mV)~0.12 µMFrog[10]
Kₑ Open channel block at nAChR (-12 mV)~0.02 µMFrog[10]
Table 2: In Vivo Potency of this compound Chloride in Humans
ParameterStimulation FrequencyValue (mg/kg)Reference(s)
ED₅₀ 0.1 Hz0.25[11]
1.0 Hz0.07[11]
ED₉₅ 0.1 Hz0.52[11]
1.0 Hz0.15[11]
Infants0.414[12]
Children0.499[12]
Adolescents0.445[12]
Table 3: Pharmacokinetic Properties of this compound Chloride
ParameterValueSpeciesReference(s)
Onset of Action ~5 minutesHuman[2]
Duration of Action 60 - 120 minutesHuman[2]
Elimination Half-life 1 - 2 hoursHuman[2]
Protein Binding 50%Human[2]
Bioavailability (IV) 100%Human[2]
Table 4: Toxicological Data for this compound Chloride
ParameterRouteValue (mg/kg)SpeciesReference(s)
LD₅₀ Intravenous0.13Mouse[2]
Intravenous0.146Rabbit[2]

Experimental Protocols

In Vitro Radioligand Binding Assay for nAChR Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound chloride for nicotinic acetylcholine receptors.

G start Start prep Membrane Preparation (e.g., from Torpedo electric organ or cell lines) start->prep incubation Incubation: - Membranes - Radioligand (e.g., [³H]-epibatidine) - Varying concentrations of this compound prep->incubation separation Separation of Bound and Free Ligand (e.g., vacuum filtration) incubation->separation quantification Quantification of Bound Radioactivity (Liquid Scintillation Counting) separation->quantification analysis Data Analysis: - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff equation quantification->analysis end End analysis->end

Caption: General workflow for a competitive radioligand binding assay.

  • Membrane Preparation:

    • Homogenize tissue (e.g., Torpedo electric organ) or cells expressing the nAChR subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove cellular debris.[13]

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.[13]

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine), and the membrane preparation.[13]

    • Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a non-labeled competitor (e.g., nicotine), and the membrane preparation.[13]

    • Competitive Binding: Add serial dilutions of this compound chloride, the radioligand, and the membrane preparation.

    • Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[5]

  • Separation and Quantification:

    • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B).

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound chloride concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

In Vivo Assessment of Neuromuscular Blockade

This protocol outlines the measurement of neuromuscular blockade induced by this compound chloride in an animal model or human subject.

G start Start setup Subject Preparation and Anesthesia start->setup electrodes Placement of Stimulating Electrodes (e.g., over ulnar nerve) setup->electrodes transducer Attachment of Force Transducer (e.g., to thumb adductor muscle) electrodes->transducer stimulation Peripheral Nerve Stimulation (e.g., Train-of-Four) transducer->stimulation drug_admin Intravenous Administration of this compound Chloride stimulation->drug_admin measurement Measurement of Evoked Muscle Response (e.g., twitch tension) drug_admin->measurement analysis Data Analysis: - Determine onset and duration of block - Calculate TOF ratio measurement->analysis end End analysis->end

Caption: Workflow for in vivo monitoring of neuromuscular blockade.

  • Subject Preparation:

    • Anesthetize the subject according to standard procedures.

    • Place stimulating electrodes over a peripheral motor nerve, such as the ulnar nerve at the wrist.[11]

    • Attach a force transducer to the corresponding muscle (e.g., the adductor pollicis of the thumb) to measure isometric contraction.[11]

  • Nerve Stimulation and Recording:

    • Deliver supramaximal electrical stimuli to the nerve. A common pattern is the Train-of-Four (TOF), which consists of four stimuli delivered at 2 Hz.

    • Record the baseline twitch tension or electromyographic response before drug administration.

  • Drug Administration and Monitoring:

    • Administer this compound chloride intravenously at the desired dose.

    • Continuously monitor and record the evoked muscle response following drug administration.

    • The onset of neuromuscular blockade is defined as the time from injection to maximum depression of the twitch response.

    • The duration of action is measured as the time from injection until the twitch response recovers to a certain percentage of the baseline (e.g., 25% or 95%).

  • Data Analysis:

    • Quantify the degree of neuromuscular blockade by calculating the TOF ratio (the ratio of the amplitude of the fourth twitch to the first twitch).

    • Construct dose-response curves by administering cumulative doses of this compound chloride and measuring the corresponding depression in twitch height to determine ED₅₀ and ED₉₅ values.[11]

In Vitro Histamine (B1213489) Release Assay

This protocol describes a method to quantify histamine release from mast cells induced by this compound chloride.

  • Cell/Tissue Preparation:

    • Isolate mast cells from a suitable source, such as rat peritoneal lavage, or use a relevant tissue preparation like human foreskin.[2][6]

    • Wash and resuspend the cells or tissue in a physiological buffer.

  • Histamine Release Experiment:

    • Aliquot the cell suspension or tissue pieces into tubes or chambers.

    • Add varying concentrations of this compound chloride to the experimental tubes. Include a control group with buffer only (spontaneous release) and a positive control for maximal histamine release (e.g., cell lysis by sonication).[6]

    • Incubate at 37°C for a defined period (e.g., 30 minutes).[6]

    • Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells/tissue.

  • Histamine Quantification:

    • Collect the supernatant.

    • Measure the histamine concentration in the supernatant using a sensitive method such as automated fluorometry or a radioimmunoassay.[6]

  • Data Analysis:

    • Calculate the percentage of histamine release for each concentration of this compound chloride relative to the total histamine content (maximal release).

    • Construct a concentration-response curve to determine the EC₅₀ for histamine release.

Concluding Remarks

This compound chloride, despite its diminished clinical role, remains a cornerstone in the study of neuromuscular pharmacology. Its well-characterized properties make it an invaluable reference compound for the development and evaluation of new neuromuscular blocking agents. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in this area. Further investigation into the subtype selectivity of this compound and its analogs may yet uncover new insights into the structure and function of nicotinic acetylcholine receptors.

References

The Biosynthesis of Tubocurarine in Chondrodendron tomentosum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubocurarine, a potent neuromuscular blocking agent, is a bisbenzylisoquinoline alkaloid naturally produced in the South American vine Chondrodendron tomentosum.[1][2][3][4][5][6][7][8][9][10][11][12] Historically used as a component of arrow poisons (curare), its pharmacological properties have been harnessed in modern medicine as a muscle relaxant during surgical procedures.[4][6] This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, drawing from established knowledge of benzylisoquinoline alkaloid (BIA) metabolism and specific studies on related compounds. While the complete enzymatic machinery in C. tomentosum is yet to be fully elucidated, this document synthesizes the current understanding and proposes putative mechanisms for the key biosynthetic steps.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the aromatic amino acid L-tyrosine and proceeds through the well-established benzylisoquinoline alkaloid (BIA) pathway. The core of this pathway involves the formation of (S)-norcoclaurine, a key intermediate, which is subsequently modified through a series of enzymatic reactions to yield a diverse array of alkaloids.[2][7][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]

The pivotal final step in this compound biosynthesis is the radical coupling of two enantiomeric units of N-methylcoclaurine, specifically (R)- and (S)-N-methylcoclaurine, to form the characteristic bisbenzylisoquinoline structure.[1][13]

Diagram of the Proposed Biosynthetic Pathway of this compound

Tubocurarine_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Tyrosine Decarboxylase 4_HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyrosine->4_HPAA Tyrosine Aminotransferase, etc. S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine 4_HPAA->S_Norcoclaurine Norcoclaurine Synthase (NCS) S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine Norcoclaurine 6-O- Methyltransferase (6OMT) S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->S_N_Methylcoclaurine Coclaurine N- Methyltransferase (CNMT) R_N_Methylcoclaurine (R)-N-Methylcoclaurine S_N_Methylcoclaurine->R_N_Methylcoclaurine Stereochemical Inversion (Putative) This compound This compound S_N_Methylcoclaurine->this compound R_N_Methylcoclaurine->this compound Radical Coupling (CYP450?)

Caption: Proposed biosynthetic pathway of this compound in Chondrodendron tomentosum.

Key Enzymatic Steps and Intermediates

The biosynthesis of this compound can be dissected into several key stages, each catalyzed by specific enzymes. While some of these enzymes have been characterized in other BIA-producing plants, their specific orthologs in C. tomentosum await definitive identification.

StepPrecursor(s)ProductPutative Enzyme(s)Cofactor(s)
1L-TyrosineDopamineTyrosine DecarboxylasePyridoxal Phosphate
2L-Tyrosine4-Hydroxyphenylacetaldehyde (4-HPAA)Tyrosine Aminotransferase, etc.Pyridoxal Phosphate
3Dopamine, 4-HPAA(S)-NorcoclaurineNorcoclaurine Synthase (NCS)
4(S)-Norcoclaurine(S)-CoclaurineNorcoclaurine 6-O-Methyltransferase (6OMT)S-Adenosyl Methionine (SAM)
5(S)-Coclaurine(S)-N-MethylcoclaurineCoclaurine N-Methyltransferase (CNMT)S-Adenosyl Methionine (SAM)
6(S)-N-Methylcoclaurine(R)-N-MethylcoclaurineUnknown (Putative stereoisomerase)
7(S)-N-Methylcoclaurine, (R)-N-MethylcoclaurineThis compoundCytochrome P450 (CYP80 family, putative)NADPH, O₂

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would rely on a combination of classical biochemical techniques and modern molecular biology approaches. Below are detailed hypothetical protocols for key experiments.

Protocol 1: Isotopic Labeling Studies to Trace the Biosynthetic Pathway

Objective: To confirm the precursor-product relationships in the biosynthesis of this compound in C. tomentosum.

Methodology:

  • Plant Material: Young, healthy Chondrodendron tomentosum plants or cell suspension cultures.

  • Precursor Feeding:

    • Synthesize isotopically labeled precursors, such as [¹³C₆]-L-tyrosine, [¹⁴C]-dopamine, and [¹³C₂¹⁵N]-(S)-norcoclaurine.

    • Administer the labeled precursors to the plants or cell cultures through feeding solutions or injection.

    • Include a control group fed with unlabeled precursors.

  • Incubation and Harvesting:

    • Incubate the plant material for various time points (e.g., 24, 48, 72 hours) to allow for the incorporation of the label into downstream metabolites.

    • Harvest and freeze-dry the plant tissue at each time point.

  • Alkaloid Extraction:

    • Grind the dried plant material to a fine powder.

    • Perform a Soxhlet extraction with methanol (B129727) or a similar polar solvent.

    • Acid-base partition the crude extract to isolate the alkaloid fraction.

  • Analysis:

    • Separate the alkaloid extract using High-Performance Liquid Chromatography (HPLC).

    • Identify the this compound peak by comparing the retention time and UV spectrum with an authentic standard.

    • Analyze the purified this compound and intermediate fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of isotopic labeling.

Diagram of the Isotopic Labeling Experimental Workflow

Isotopic_Labeling_Workflow Start Start: Synthesize Isotopically Labeled Precursors Feeding Administer Labeled Precursors to C. tomentosum Start->Feeding Incubation Incubate for Various Time Points Feeding->Incubation Harvesting Harvest and Freeze-Dry Plant Material Incubation->Harvesting Extraction Alkaloid Extraction (Soxhlet, Acid-Base Partition) Harvesting->Extraction Separation HPLC Separation of Alkaloid Extract Extraction->Separation Analysis LC-MS and NMR Analysis of Labeled Compounds Separation->Analysis End End: Determine Biosynthetic Pathway Analysis->End Regulatory_Network Stimuli Environmental Stimuli (e.g., Wounding, Pathogens) Receptors Cell Surface Receptors Stimuli->Receptors Signaling_Cascade Signaling Cascade (e.g., Kinase Cascades) Receptors->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., WRKY, bHLH) Signaling_Cascade->Transcription_Factors Biosynthetic_Genes This compound Biosynthetic Genes (NCS, 6OMT, CNMT, CYP450) Transcription_Factors->Biosynthetic_Genes Transcriptional Activation Tubocurarine_Biosynthesis This compound Biosynthesis Biosynthetic_Genes->Tubocurarine_Biosynthesis Enzyme Production

References

Tubocurarine Binding Sites on the Nicotinic Acetylcholine Receptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the binding sites for d-tubocurarine (dTC), a classic competitive antagonist, on the nicotinic acetylcholine (B1216132) receptor (nAChR). It details the specific locations of these sites at the interfaces of the receptor's subunits, identifies the key amino acid residues involved in the interaction, and presents quantitative binding data from various studies. Furthermore, this guide outlines the primary experimental methodologies employed to elucidate these molecular interactions and includes graphical representations of the receptor structure, experimental workflows, and the mechanism of antagonism to facilitate a deeper understanding.

Introduction to Tubocurarine and the Nicotinic Acetylcholine Receptor

The nicotinic acetylcholine receptor (nAChR) is a pentameric ligand-gated ion channel that plays a critical role in synaptic transmission at the neuromuscular junction and in the central nervous system.[1][2] These receptors are composed of five subunits arranged around a central ion pore.[3] The muscle-type nAChR, found at the neuromuscular junction, typically has a subunit composition of (α1)₂β1γδ in the embryonic form and (α1)₂β1δε in the adult form.[2] The binding of the neurotransmitter acetylcholine (ACh) to two distinct sites on the receptor triggers a conformational change, opening the channel to allow cation influx and subsequent cell depolarization.[1]

d-tubocurarine is a mono-quaternary alkaloid renowned as the principal active component of curare, a historical arrow poison.[4][5] In pharmacology, it serves as a prototypical non-depolarizing neuromuscular blocking agent.[4] Its mechanism of action involves competitive antagonism of ACh at the nAChR binding sites.[4][5] By occupying these sites without activating the receptor, this compound prevents ACh from binding, thereby inhibiting ion flow and leading to flaccid paralysis of skeletal muscle.[4][5] Understanding the precise molecular interactions between this compound and the nAChR is fundamental for the rational design of novel neuromuscular blockers and for comprehending the structure-function relationships of this important receptor class.

Location and Stoichiometry of this compound Binding Sites

This compound, like acetylcholine, binds to the extracellular domain of the nAChR at the interfaces between subunits.[6][7] In the well-studied Torpedo electric organ nAChR (homologous to the embryonic muscle type), there are two non-equivalent binding sites for this compound, exhibiting different affinities.[8][9]

  • High-Affinity Site: This site is located at the interface between an α-subunit and the γ-subunit (α-γ interface).[6][7][9]

  • Low-Affinity Site: This site is found at the interface between the other α-subunit and the δ-subunit (α-δ interface).[6][7][9]

This localization at subunit interfaces means that residues from both adjacent subunits contribute to forming the binding pocket.[6][7] This structural arrangement is a hallmark of the Cys-loop receptor family, to which the nAChR belongs. The presence of two distinct sites with differing affinities for this compound contributes to the complex pharmacology of the receptor.[8][10]

Key Amino Acid Residues in this compound Binding

A combination of photoaffinity labeling and site-directed mutagenesis studies has successfully identified specific amino acid residues that are critical for this compound binding. These residues are located within the "principal" face of the α-subunit and the "complementary" face of the adjacent γ or δ-subunit.

Key Residues Identified by Photoaffinity Labeling:

Photoaffinity labeling experiments using [³H]d-tubocurarine have covalently marked residues in close proximity to the bound ligand. Subsequent protein sequencing identified these key interaction points[8]:

  • α-Subunit:

    • αTyr-190: The primary site of [³H]dTC photoincorporation.

    • αCys-192: Labeled with lower efficiency.

    • αTyr-198: Also labeled with lower efficiency.

  • γ-Subunit:

    • γTrp-55: The primary site of incorporation at the high-affinity α-γ interface.

  • δ-Subunit:

    • δTrp-57: The primary site of incorporation at the low-affinity α-δ interface.

Key Residues Identified by Site-Directed Mutagenesis:

Mutating specific amino acids and observing the resulting change in this compound affinity further confirms their role in binding.

  • α-Subunit:

    • αTyr-93 and αTyr-190: Phenylalanine substitutions at these positions reduce curare affinity, indicating their importance for high-affinity binding.[11]

    • αTyr-198: A phenylalanine substitution at this position unexpectedly causes a 10-fold increase in curare affinity, suggesting this residue influences the local conformation of the binding pocket.[11]

  • γ-Subunit:

    • γTrp-55: A leucine (B10760876) mutation (γW55L) results in an eightfold decrease in curare affinity, confirming its critical role.[11]

    • γTyr-117: Double mutant cycle analysis suggests an interaction between this residue and the 2-N position of this compound.[12]

  • δ-Subunit:

    • δW57L: This mutation had no significant effect on affinity in one study, suggesting potential complexities in the low-affinity site's interaction.[11]

nAChR Subunit Arrangement and this compound Binding Sites cluster_receptor Nicotinic Acetylcholine Receptor (Top-Down View) cluster_sites cluster_labels alpha1 α1 beta β1 delta δ gamma γ alpha2 α1 high_affinity High-Affinity dTC Site (α-γ Interface) high_affinity->p1 low_affinity Low-Affinity dTC Site (α-δ Interface) low_affinity->p2

nAChR subunit arrangement with dTC binding sites.

Quantitative Data on this compound Binding

The affinity of this compound for the nAChR has been quantified using various techniques, yielding dissociation constants (Kd), inhibitor constants (Ki), and half-maximal inhibitory concentrations (IC₅₀). The data consistently show a high-affinity and a low-affinity interaction.

Receptor Source/TypeSubunit InterfaceMethodParameterValueReference(s)
Torpedo nAChRα-γ (High Affinity)Photoaffinity LabelingKd35 nM[6][9]
Torpedo nAChRα-δ (Low Affinity)Photoaffinity LabelingKd1.2 µM[6][9]
Torpedo nAChRHigh Affinity[³H]dTC BindingKd30 nM[8]
Torpedo nAChRLow Affinity[³H]dTC BindingKd8 µM[8]
Torpedo nAChRHigh AffinityElectrophysiologyKi20 nM[11]
Mouse Muscle (BC3H-1)High AffinityElectrophysiologyIC₅₀41 nM[13]
Frog Neuromuscular JunctionNot specifiedElectrophysiologyKD2.2 - 8.8 µM[14]

Experimental Protocols

The characterization of this compound binding sites has relied on several key experimental methodologies.

Photoaffinity Labeling

This powerful technique identifies residues in the binding pocket that are in direct contact with the ligand.

Protocol Workflow:

  • Incubation: nAChR-rich membranes (e.g., from Torpedo electric organ) are equilibrated with radiolabeled [³H]d-tubocurarine in the dark.

  • Photolysis: The mixture is irradiated with high-intensity UV light (typically 254 nm). This causes the dTC molecule to become chemically reactive and form a covalent bond with nearby amino acid residues.[6][9]

  • Control: A parallel experiment is conducted in the presence of a saturating concentration of a competing ligand (like carbamoylcholine or α-bungarotoxin) to identify non-specific labeling.[6] Covalent incorporation that is blocked by the competitor is considered specific to the binding site.

  • Subunit Separation: The nAChR subunits are separated using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Identification of Labeled Subunits: Gel slices corresponding to the α, γ, and δ subunits are excised and radioactivity is quantified to confirm which subunits were labeled.[6]

  • Peptide Mapping: The radiolabeled subunits are isolated and subjected to enzymatic digestion (e.g., with V8 protease).

  • Peptide Separation & Sequencing: The resulting peptide fragments are separated by HPLC. Radioactive peptides are collected and subjected to N-terminal Edman degradation sequencing to identify the exact amino acid residue(s) that were covalently modified.[8]

start 1. Incubate nAChR Membranes with [3H]d-Tubocurarine uv 2. Irradiate with UV Light (Covalent Bonding) start->uv sds 3. Separate Subunits via SDS-PAGE uv->sds quant 4. Quantify Radioactivity in α, γ, δ Subunits sds->quant digest 5. Isolate Labeled Subunits and Perform Enzymatic Digestion quant->digest hplc 6. Separate Peptides via HPLC digest->hplc sequence 7. Sequence Radioactive Peptides to Identify Labeled Residues hplc->sequence

Workflow for Photoaffinity Labeling Experiment.
Site-Directed Mutagenesis with Electrophysiology

This approach validates the functional importance of residues identified by other means.

Protocol Workflow:

  • Mutation: The gene encoding an nAChR subunit (e.g., the α-subunit) is altered using molecular biology techniques to replace a target amino acid with another (e.g., Tyrosine to Phenylalanine, Y→F).

  • Expression: The cRNAs for the wild-type and mutated subunits are injected into a heterologous expression system, typically Xenopus oocytes. The oocytes then synthesize and embed the functional nAChR channels in their plasma membrane.

  • Electrophysiological Recording: A two-electrode voltage clamp is used to measure the macroscopic currents that flow through the receptors in response to the application of ACh.

  • Inhibition Assay: Dose-response curves for this compound inhibition are generated. ACh is applied to the oocyte in the absence and presence of various concentrations of this compound.

  • Data Analysis: The concentration of this compound that inhibits 50% of the ACh-induced current (IC₅₀) or the inhibitor constant (Ki) is calculated. A significant change in this value for the mutant receptor compared to the wild-type indicates that the mutated residue is important for binding.[11]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist. It binds to the ACh binding sites but lacks the structural features necessary to induce the conformational change required for channel opening.

Signaling Pathway Blockade:

  • Resting State: In the absence of a neurotransmitter, the nAChR channel is closed.

  • Normal Activation: An action potential arriving at the motor nerve terminal causes the release of ACh into the synaptic cleft. ACh diffuses across the cleft and binds to both α-subunit interfaces on the postsynaptic nAChR. This binding induces a conformational change that opens the ion channel.

  • Depolarization: The open channel allows Na⁺ ions to flow into the muscle cell, causing a depolarization known as the end-plate potential (EPP). If the EPP reaches the threshold, it triggers a muscle action potential, leading to contraction.

  • Antagonism by this compound: When this compound is present, it competes with ACh for the same binding sites.[4] By occupying one or both sites, it prevents ACh from binding and activating the receptor.[5] This reduces the number of channels opened by a given amount of ACh, thereby decreasing the amplitude of the EPP. If the EPP fails to reach the threshold, a muscle action potential is not generated, and muscle contraction is inhibited, resulting in paralysis.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane cluster_dtc ap Action Potential Arrives ach_release ACh Release ap->ach_release nAChR nAChR ach_release->nAChR ACh Binds channel_open Channel Opening nAChR->channel_open depolarization Na+ Influx & Depolarization (EPP) channel_open->depolarization contraction Muscle Contraction depolarization->contraction dtc d-Tubocurarine dtc->nAChR Blocks Binding

Competitive antagonism by d-Tubocurarine.

Conclusion

The binding of d-tubocurarine to the nicotinic acetylcholine receptor is a well-characterized interaction of significant pharmacological importance. It occurs at two distinct, non-equivalent sites located at the α-γ (high affinity) and α-δ (low affinity) subunit interfaces in the muscle-type receptor. Specific aromatic amino acid residues, notably αTyr-190, γTrp-55, and δTrp-57, are crucial for this interaction, forming the core of the binding pockets. The elucidation of these sites has been made possible through a combination of sophisticated techniques, including photoaffinity labeling and site-directed mutagenesis coupled with electrophysiological analysis. This detailed molecular understanding provides a solid foundation for the structure-based design of new therapeutic agents targeting the nicotinic acetylcholine receptor.

References

The Dawn of Neuromuscular Blockade: An In-depth Technical Guide to the Early Experiments on Tubocurarine's Paralytic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal early experiments that unveiled the paralytic properties of tubocurarine, the active alkaloid derived from curare. We will explore the foundational research that pinpointed its mechanism of action and its revolutionary introduction into clinical practice. This document provides detailed experimental protocols, summarizes the available data, and visualizes the key concepts and workflows, offering a comprehensive resource for understanding the origins of neuromuscular blocking agents.

The Foundational Experiments of Claude Bernard (c. 1844)

The first systematic investigation into the paralytic effects of curare was conducted by the French physiologist Claude Bernard. His elegant experiments on frogs definitively localized the action of curare to the neuromuscular junction, a discovery that laid the groundwork for modern neuropharmacology.[1][2]

Experimental Protocol: The Frog Nerve-Muscle Preparation

Bernard's primary experimental model was the frog nerve-muscle preparation. The methodology, while simple by modern standards, was revolutionary in its ability to isolate and observe the components of neuromuscular transmission.

Objective: To determine the site of action of curare's paralytic effect.

Materials:

  • Frogs

  • Curare extract (a small, dry piece)[1]

  • Dissection tools

  • Electrical stimulator

Procedure:

  • Initial Observation: A small piece of dry curare was inserted under the skin of a frog's back. The frog initially exhibited normal agility but gradually became flaccid and unresponsive to tactile stimuli, leading to death by respiratory paralysis.[1]

  • Physiological Autopsy: Upon dissection, Bernard observed that the heart continued to beat, and the blood appeared normal.[1]

  • Nerve-Muscle Isolation and Stimulation:

    • A nerve-muscle preparation (typically the sciatic nerve and gastrocnemius muscle) was dissected from a frog.

    • Direct electrical stimulation of the muscle elicited a "violent contraction."[1]

    • Electrical stimulation of the motor nerve, however, produced no reaction in the muscle.[1] This indicated that the muscle itself remained excitable, but the nerve's signal was not reaching it.

  • The Ligature Experiment: To further pinpoint the site of action, Bernard performed a crucial experiment:

    • A ligature was tied around the hindlimb of a frog, excluding the sciatic nerve but occluding the blood vessels. This effectively isolated the leg's circulation from the rest of the body.

    • Curare was then introduced into the frog's general circulation.

    • The parts of the frog exposed to the curarized blood became paralyzed. However, the ligature-protected leg continued to move when the corresponding sciatic nerve (which was exposed to the curare) was stimulated.

    • Conversely, stimulating the nerves in the paralyzed parts of the body yielded no muscle contraction. This demonstrated that curare did not act on the nerve's ability to conduct an impulse but rather on the connection between the nerve and the muscle.[2]

Data Presentation: Qualitative Observations

The quantitative data from Bernard's original experiments, in the modern sense of dose-response curves, is not available in the historical records. His findings were documented as qualitative observations, which are summarized below.

Experimental ConditionObservationConclusion
Curare administered to whole frogProgressive flaccid paralysis, deathCurare is a potent paralytic agent.
Direct electrical stimulation of muscle in curarized frogMuscle contractsMuscle contractility is intact.
Electrical stimulation of motor nerve in curarized frogNo muscle contractionThe nerve's ability to command the muscle is blocked.
Stimulation of nerve in ligature-protected leg of curarized frogMuscle in protected leg contractsThe nerve's conductive properties are unaffected by curare.
Visualization of Bernard's Experimental Logic

The following diagram illustrates the logical flow of Claude Bernard's key experiment that isolated the action of curare.

Bernard_Experiment cluster_frog Frog Model cluster_interventions Experimental Interventions cluster_observations Observations & Conclusions Frog Frog Ligature Apply Ligature to Hindlimb (occludes blood vessels, not nerve) Frog->Ligature Body General Circulation Curare Administer Curare to General Circulation Body->Curare Leg Hindlimb Circulation NoParalysis Ligated leg remains mobile Leg->NoParalysis Nerve Sciatic Nerve Ligature->Body Ligature->Leg Paralysis Body becomes paralyzed Curare->Paralysis StimNerveBody Stimulate nerve to paralyzed muscle -> No contraction Paralysis->StimNerveBody StimNerveLeg Stimulate sciatic nerve -> Ligated leg's muscle contracts NoParalysis->StimNerveLeg Conclusion Conclusion: Curare acts at the nerve-muscle junction, not on the nerve or muscle itself. StimNerveBody->Conclusion StimNerveLeg->Conclusion

Caption: Logical workflow of Claude Bernard's ligature experiment on the frog.

The First Clinical Application of Curare in Anesthesia (1942)

While curare's effects were well-established in the laboratory, its introduction into clinical practice was a landmark event. This was pioneered by Canadian anesthesiologist Dr. Harold Griffith and his resident, Dr. Enid Johnson, on January 23, 1942.[4] They used a standardized extract of Chondrodendron tomentosum, called Intocostrin, to achieve muscle relaxation during surgery.

Experimental Protocol: First Use as a Surgical Muscle Relaxant

This first clinical use was not a formal trial in the modern sense but a carefully considered application based on existing knowledge of curare's effects and the need for profound muscle relaxation during surgery without dangerously deep levels of general anesthesia.[5]

Objective: To achieve adequate muscular relaxation for abdominal surgery under light general anesthesia.

Patient: A young man undergoing an appendectomy.[4]

Materials:

  • Standard anesthetic agents of the era (cyclopropane)[4]

  • Intocostrin (a purified, standardized extract of curare)

  • Equipment for respiratory support (though not explicitly stated as being used in the first case, the risk of respiratory paralysis was understood)[4]

Procedure:

  • The patient was anesthetized using cyclopropane (B1198618).

  • During the surgery, to improve operating conditions by relaxing the abdominal muscles, a dose of Intocostrin was administered intravenously.

  • The effect on muscle tone was observed.

Data Presentation: Clinical Observations and Early Dose-Finding

Similar to Bernard's work, precise quantitative data from the very first administration is not available. The primary outcome was a qualitative assessment by the surgical team.

ParameterObservation
Muscle RelaxationProfound and rapid relaxation of the abdominal muscles.
Anesthetic RequirementThe depth of cyclopropane anesthesia could be reduced.[4]
Surgical ConditionsDescribed as making the abdomen "as soft as dough."[6]
SafetyThe patient recovered without serious adverse effects.

Following this initial success, Griffith and Johnson administered Intocostrin to 24 more patients, concluding it could be used safely to produce muscle relaxation for surgery.[4] While their original 1942 paper in Anesthesiology does not contain detailed dose-response tables, later studies meticulously quantified the effects of d-tubocurarine (the purified active component).

Later Quantitative Data on d-Tubocurarine:

The following table presents data from later, more controlled studies to provide a quantitative perspective on this compound's potency in humans during anesthesia. This data was not available from the initial 1942 experiment.

ParameterValue (mg/kg)ConditionsReference
ED500.236Barbiturate-narcotic-nitrous oxide anesthesiaShanks et al., 1981[7]
ED500.25Nitrous oxide-oxygen-morphine-thiopental anesthesia (0.1 Hz stimulation)Standaert et al., 1978[8]
ED950.52Nitrous oxide-oxygen-morphine-thiopental anesthesia (0.1 Hz stimulation)Standaert et al., 1978[8]
ED950.449 - 0.529General anesthesiaGibson & Mirakhur, 1987[9]

ED50: Dose required to produce 50% block of the twitch height. ED95: Dose required to produce 95% block of the twitch height.

Mechanism of Action: The Neuromuscular Junction

This compound exerts its paralytic effect by acting as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[3]

Signaling Pathway of Neuromuscular Transmission

Under normal physiological conditions, the following sequence of events leads to muscle contraction:

  • An action potential arrives at the presynaptic terminal of a motor neuron.

  • This depolarization opens voltage-gated calcium channels, leading to an influx of Ca²⁺.

  • The increase in intracellular Ca²⁺ triggers the fusion of synaptic vesicles containing acetylcholine (ACh) with the presynaptic membrane, releasing ACh into the synaptic cleft.

  • ACh diffuses across the cleft and binds to nAChRs on the motor endplate of the muscle fiber.

  • Binding of ACh opens the nAChR ion channels, allowing an influx of Na⁺ ions, which depolarizes the muscle fiber membrane (end-plate potential).

  • If the end-plate potential reaches the threshold, it triggers an action potential in the muscle fiber, leading to muscle contraction.

Visualization of this compound's Antagonistic Action

The following diagram illustrates the normal signaling pathway at the neuromuscular junction and how this compound disrupts this process.

NMJ_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber AP 1. Action Potential Arrives Ca_Channel 2. Voltage-Gated Ca²⁺ Channels Open AP->Ca_Channel Ca_Influx 3. Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicle_Fusion 4. ACh Vesicle Fusion and Release Ca_Influx->Vesicle_Fusion ACh Acetylcholine (ACh) Vesicle_Fusion->ACh nAChR 5. ACh binds to Nicotinic Receptor (nAChR) ACh->nAChR Binds This compound This compound This compound->nAChR Competitively Blocks Na_Influx 6. Na⁺ Influx (Depolarization) nAChR->Na_Influx Muscle_AP 7. Muscle Action Potential Na_Influx->Muscle_AP Contraction 8. Muscle Contraction Muscle_AP->Contraction

Caption: this compound competitively blocks acetylcholine at the neuromuscular junction.

Conclusion

The early, largely qualitative experiments of pioneers like Claude Bernard were instrumental in defining the fundamental principles of neuromuscular pharmacology. His meticulous work, followed nearly a century later by the bold clinical application by Harold Griffith, transformed a potent arrow poison into a cornerstone of modern anesthesia. These foundational studies not only introduced a new class of drugs but also provided an invaluable tool for understanding the intricate signaling processes at the synapse. The progression from qualitative observation to precise quantitative analysis exemplifies the evolution of pharmacological research, a journey that continues to enhance surgical safety and patient care.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Tubocurarine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the structure-activity relationships (SAR) of tubocurarine derivatives. This whitepaper provides a detailed analysis of how molecular modifications to the prototypical neuromuscular blocking agent, d-tubocurarine, influence its pharmacological activity, offering critical insights for the design of novel therapeutics.

This compound, a mono-quaternary benzylisoquinoline alkaloid, has long been a cornerstone in the study of neuromuscular transmission.[1] Its ability to act as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction has paved the way for the development of a wide array of muscle relaxants used in clinical practice.[2][3][4] This guide systematically dissects the key structural features of this compound and its analogs, correlating them with their potency and selectivity.

Core Structure-Activity Relationships

The neuromuscular blocking activity of this compound derivatives is intricately linked to several key molecular features:

  • Quaternary and Tertiary Nitrogens: The presence of at least one quaternary ammonium (B1175870) group is crucial for high-affinity binding to the nAChR.[5] D-tubocurarine itself contains one tertiary and one quaternary nitrogen.[6] Analogs where the tertiary nitrogen is quaternized, such as metocurine (B613844) (O,O,N-trimethyl-dTC), often exhibit altered affinity and selectivity.[6] For instance, N,N-dimethylation has been shown to enhance binding to the mouse nAChR.

  • Inter-nitrogen Distance: In bis-quaternary compounds, the distance between the two nitrogen atoms is a critical determinant of potency. An optimal distance allows the molecule to effectively span the two acetylcholine binding sites on the nAChR.

  • Methylation: Methylation of the hydroxyl groups can significantly impact the binding affinity. For example, the trimethylated derivative of d-tubocurarine, metocurine, shows a reduced affinity for the high-affinity ACh binding site on the Torpedo nAChR compared to d-tubocurarine.[7]

  • Stereochemistry: The three-dimensional arrangement of the molecule is vital for its interaction with the receptor. Stereoisomers of d-tubocurarine have demonstrated decreased affinity, particularly for the high-affinity ACh binding site, highlighting the importance of the correct configuration at the 1-position stereocenter.[7][8]

  • Halogenation: Substitution with halogens, such as bromine or iodine, at specific positions on the aromatic rings can affect binding affinity at both high and low-affinity sites on the nAChR, in some cases leading to increased site selectivity.[7]

Quantitative Analysis of this compound Derivatives

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of d-tubocurarine and several of its key derivatives at the nicotinic acetylcholine receptor. This data provides a quantitative basis for the structure-activity relationships discussed.

CompoundReceptor SourceAffinity Constant (Ki)Reference
d-TubocurarineTorpedo nAChR20 nM (high-affinity site)[9]
d-TubocurarineTorpedo nAChR10 µM (ionic channel site at 37°C)[10]
d-TubocurarineTorpedo nAChR100 µM (ionic channel site at 22°C)[10]
MetocurineTorpedo nAChR(See text for ratio)[7]
13'-bromo-d-tubocurarineTorpedo nAChR(See text for effect on selectivity)[7]
CompoundReceptor/PreparationIC50 ValueReference
(+)-TubocurarineMouse muscle nAChR41 ± 2 nM[6]
Pancuronium (B99182)Mouse muscle nAChR5.5 ± 0.5 nM[6]
d-TubocurarineRat phrenic nerve-diaphragm~2 x 10-6 M[11][12]
AlcuroniumRat phrenic nerve-diaphragm~2 x 10-6 M[11]
SuccinylcholineRat phrenic nerve-diaphragm~2 x 10-6 M[11]
PancuroniumRat phrenic nerve-diaphragm~4 x 10-6 M[11]
GallamineRat phrenic nerve-diaphragm~2 x 10-4 M[11]

Signaling Pathway at the Neuromuscular Junction

The primary mechanism of action of this compound derivatives is the competitive antagonism of acetylcholine at the postsynaptic nAChRs. The following diagram illustrates this signaling pathway.

Neuromuscular Junction Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) Action_Potential Action Potential Arrives Ca_Influx Voltage-gated Ca²⁺ Channels Open Action_Potential->Ca_Influx Vesicle_Fusion ACh Vesicle Fusion Ca_Influx->Vesicle_Fusion ACh_Release Acetylcholine (ACh) Release Vesicle_Fusion->ACh_Release ACh ACh ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds This compound This compound Derivative This compound->nAChR Competitively Blocks Na_Influx Na⁺ Influx & K⁺ Efflux nAChR->Na_Influx Channel Opens EPP End-Plate Potential (EPP) Na_Influx->EPP Muscle_AP Muscle Action Potential EPP->Muscle_AP Contraction Muscle Contraction Muscle_AP->Contraction

Competitive antagonism of nAChR by this compound derivatives.

Experimental Protocols

A thorough understanding of the SAR of this compound derivatives relies on robust experimental methodologies. Below are outlines of key experimental protocols.

Radioligand Competitive Binding Assay

This in vitro assay quantifies the affinity of a test compound for the nAChR by measuring its ability to displace a radiolabeled ligand.

Detailed Methodology:

  • Receptor Preparation: Membranes rich in nAChRs are prepared from sources like the electric organ of Torpedo species or from cell lines (e.g., HEK293) expressing specific nAChR subunits.

  • Radioligand Selection: A radiolabeled antagonist with high affinity and specificity, such as [³H]acetylcholine or [¹²⁵I]α-bungarotoxin, is chosen.

  • Incubation: A constant concentration of the receptor preparation and the radioligand are incubated with varying concentrations of the unlabeled this compound derivative (the competitor).

  • Equilibration: The incubation is allowed to proceed for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the competitor is then calculated using the Cheng-Prusoff equation.

In Vivo Neuromuscular Blockade Assessment

This in vivo assay measures the potency of a neuromuscular blocking agent by observing its effect on muscle contraction in an animal model.

Detailed Methodology:

  • Animal Preparation: Anesthetized animals, such as cats or macaques, are used. A peripheral motor nerve (e.g., the ulnar nerve) is surgically exposed for stimulation.

  • Muscle Response Measurement: The contraction of the corresponding muscle (e.g., the adductor pollicis) is measured using a force transducer.

  • Nerve Stimulation: The nerve is stimulated with a supramaximal electrical stimulus, typically using a train-of-four (TOF) pattern.

  • Drug Administration: The this compound derivative is administered intravenously.

  • Monitoring of Blockade: The reduction in the twitch response is continuously monitored. The dose required to produce a 95% reduction in twitch height (ED95) is a common measure of potency.

  • Recovery: The time course of recovery from the neuromuscular blockade is also recorded.

Experimental Workflow for SAR Studies

The systematic investigation of the structure-activity relationships of this compound derivatives typically follows a well-defined workflow, from chemical synthesis to in vivo evaluation.

SAR Experimental Workflow Synthesis Chemical Synthesis of This compound Analogs Purification Purification and Characterization (HPLC, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening: nAChR Binding Assays Purification->In_Vitro_Screening Data_Analysis_1 Determination of Ki and IC50 values In_Vitro_Screening->Data_Analysis_1 SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis_1->SAR_Analysis Lead_Selection Selection of Lead Compounds SAR_Analysis->Lead_Selection In_Vivo_Testing In Vivo Evaluation: Neuromuscular Blockade Lead_Selection->In_Vivo_Testing End Lead_Selection->End Proceed to further development Data_Analysis_2 Determination of ED95 and Duration of Action In_Vivo_Testing->Data_Analysis_2 Data_Analysis_2->SAR_Analysis Refine SAR Model Start Start Start->Synthesis

A typical workflow for the SAR study of this compound derivatives.

This in-depth guide serves as a valuable resource for understanding the fundamental principles governing the interaction of this compound derivatives with the nicotinic acetylcholine receptor. The presented data and methodologies provide a solid foundation for the rational design of new and improved neuromuscular blocking agents with optimized pharmacological profiles.

References

Tubocurarine's Impact on Ganglionic Transmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of tubocurarine on ganglionic transmission, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Competitive Antagonism and Channel Block

This compound primarily exerts its effect on ganglionic transmission through competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] As a non-depolarizing blocker, it competes with the endogenous neurotransmitter, acetylcholine (ACh), for binding sites on the postsynaptic membrane of autonomic ganglia.[1] This competitive binding prevents the influx of sodium ions that would typically lead to depolarization and propagation of the nerve impulse, thereby inducing a blockade of ganglionic transmission.[1]

While competitive antagonism is the principal mechanism, some studies suggest a more complex interaction, including an open channel block.[3][4] This dual action involves this compound not only competing for the ACh binding site on the closed receptor but also physically occluding the ion channel once it has been opened by an agonist. The "use-dependent" nature of this block, where the degree of inhibition increases with more frequent receptor activation, supports this open channel block hypothesis.[3] Furthermore, the effects of this compound can be influenced by membrane potential, with hyperpolarization increasing the duration of the open channel block.[3]

Beyond its primary action at postsynaptic nAChRs, some evidence points to a presynaptic effect of this compound, potentially modulating the release of acetylcholine from the preganglionic neuron.[5][6][7][8][9] However, other studies suggest that at concentrations effective for postsynaptic blockade, this compound has no significant impact on transmitter release.[10][11]

Quantitative Analysis of this compound's Effects

The inhibitory potency of this compound on ganglionic nAChRs has been quantified in various experimental systems. The following table summarizes key quantitative data from the literature.

ParameterValueCell/Tissue TypeExperimental ConditionSource
IC50 41 ± 2 nMAdult Human Muscle nAChR-[12]
IC50 ~800 nMRat Dorsal Root Ganglion (rapidly desensitizing current)-[13]
IC50 35 µM (95% CI: 26-46)α4β2-nAChRNicotine-induced peak currents[14]
IC50 50 µM (95% CI: 37-68)α4β4-nAChRNicotine-induced peak currents[14]
Concentration for 50% Inhibition of ESCs 3 µMFrog Autonomic Ganglia-[15][16]
Dissociation Constant (Competitive Block) 0.34 µMFrog Neuromuscular JunctionNot dependent on membrane potential[17][18]
Dissociation Constant (Open Channel Block) ~0.12 µM at -70 mVFrog Neuromuscular JunctionVoltage-dependent[17][18][19]
Dissociation Constant (Open Channel Block) ~0.02 µM at -120 mVFrog Neuromuscular JunctionVoltage-dependent[17][18]
Mean Lifetime of Tc-Open Channel Complex 9.8 ± 0.5 sRat Superior Cervical Ganglion Neurons-50 mV, 20-24°C[3]
Equipotent Molar Ratio (Ganglionic/Neuromuscular Blockade) 9.4Guinea PigIn vitro[20]

Experimental Protocols

The investigation of this compound's effects on ganglionic transmission relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Two-Microelectrode Voltage Clamp in Frog Ganglia

This technique is employed to measure synaptic currents in autonomic ganglia.

  • Preparation: Autonomic ganglia are dissected from frogs.

  • Recording: Two microelectrodes are inserted into a single ganglion cell. One electrode measures the membrane potential, while the other injects current to "clamp" the membrane potential at a desired level.

  • Stimulation: The preganglionic nerve is stimulated to evoke excitatory synaptic currents (ESCs).

  • Drug Application: this compound is applied to the bath solution at varying concentrations.

  • Data Analysis: The amplitude and decay time constant of the ESCs are measured before and after the application of this compound to determine its effect on synaptic transmission.[15][16]

Whole-Cell Patch-Clamp Recording in Rat Superior Cervical Ganglion Neurons

This method allows for the detailed study of ion channel properties.

  • Cell Isolation: Superior cervical ganglion neurons are isolated from rats.

  • Recording: A glass micropipette with a very small tip diameter is sealed onto the surface of an isolated neuron. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell ("whole-cell" configuration). This allows for the control of the intracellular solution and the measurement of whole-cell currents.

  • Agonist and Antagonist Application: Acetylcholine is applied to elicit membrane currents. This compound is co-applied or pre-applied to study its inhibitory effects.[3] A rapid drug application system, such as a modified 'square-pulse' concentration jump method, can be used for precise timing.[13]

  • Data Analysis: The amplitude, kinetics, and voltage-dependence of the ACh-induced currents are analyzed in the presence and absence of this compound to characterize the mechanism of block.[3]

Visualizing Signaling Pathways and Workflows

Signaling Pathway of Ganglionic Transmission and this compound Inhibition

G cluster_pre Preganglionic Neuron cluster_synapse Synaptic Cleft cluster_post Postganglionic Neuron pre_ap Action Potential pre_terminal Nerve Terminal pre_ap->pre_terminal Depolarization ach_vesicle ACh Vesicles pre_terminal->ach_vesicle Ca²⁺ Influx ach_synapse ACh ach_vesicle->ach_synapse Exocytosis nachr Nicotinic ACh Receptor ach_synapse->nachr Binds tubo_synapse This compound tubo_synapse->nachr Blocks ion_channel Ion Channel nachr->ion_channel Opens post_ap Action Potential ion_channel->post_ap Na⁺ Influx -> Depolarization

Caption: Ganglionic transmission and this compound's competitive antagonism.

Experimental Workflow for a Two-Microelectrode Voltage Clamp Study

G prep Ganglion Preparation impale Impale Neuron with Two Microelectrodes prep->impale clamp Establish Voltage Clamp impale->clamp control Record Control Excitatory Synaptic Currents (ESCs) clamp->control apply_tubo Bath Apply this compound control->apply_tubo analyze Analyze Data: Amplitude and Decay Kinetics control->analyze record_tubo Record ESCs in Presence of this compound apply_tubo->record_tubo washout Washout this compound record_tubo->washout record_tubo->analyze record_wash Record ESCs after Washout washout->record_wash record_wash->analyze

Caption: Workflow for a two-microelectrode voltage clamp experiment.

Conclusion

This compound serves as a foundational tool in pharmacology for understanding the intricacies of neurotransmission at nicotinic synapses. Its primary mechanism of action at autonomic ganglia is competitive antagonism of nAChRs, although evidence for a more complex interaction involving open channel block exists. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and drug development professionals working to further elucidate the effects of this compound and to develop novel therapeutics targeting ganglionic transmission.

References

Methodological & Application

tubocurarine application in electrophysiology patch clamp experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Tubocurarine in Patch Clamp Electrophysiology

Introduction

d-tubocurarine, a classic neuromuscular blocking agent, serves as a valuable pharmacological tool in electrophysiological studies, particularly in patch clamp experiments investigating nicotinic acetylcholine (B1216132) receptors (nAChRs). As a competitive antagonist, this compound reversibly binds to nAChRs, thereby inhibiting the ion flow induced by acetylcholine (ACh) and other nicotinic agonists.[1] This property allows researchers to isolate and characterize nAChR-mediated currents, study receptor kinetics, and investigate the mechanisms of synaptic transmission at the neuromuscular junction and in the central and peripheral nervous systems.

Mechanism of Action

This compound primarily acts as a competitive antagonist at the nicotinic acetylcholine receptor.[1] It competes with the endogenous agonist, acetylcholine, for the same binding sites on the receptor.[1] By occupying these sites, this compound prevents the conformational change required for ion channel opening, thus blocking the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent cell depolarization. This action reduces the frequency of channel opening events in the presence of an agonist.[2]

While predominantly a competitive antagonist, some studies suggest that this compound can also act as an open channel blocker, particularly at higher concentrations and in a voltage-dependent manner.[3][4][5] This dual mechanism involves the physical obstruction of the ion channel pore after it has been opened by an agonist, leading to a shortened channel open time.[4] Evidence also points to this compound having partial agonist actions at nAChRs under certain conditions.[6]

Applications in Patch Clamp Electrophysiology
  • Isolation and Characterization of nAChR Currents: By selectively blocking nAChRs, this compound allows for the pharmacological isolation of currents mediated by these receptors from other ion channel activities in the cell membrane.

  • Studying Receptor Kinetics and Affinity: Patch clamp recordings in the presence of varying concentrations of this compound can be used to determine its binding affinity (IC₅₀, Kᵢ, Kᴅ) and to study the kinetics of receptor-antagonist interactions, including association (on-rate) and dissociation (off-rate) constants.[7]

  • Investigation of Synaptic Transmission: At the neuromuscular junction, this compound is instrumental in studying the properties of end-plate currents (EPCs) and miniature end-plate currents (MEPCs), providing insights into presynaptic transmitter release and postsynaptic receptor function.[8][9]

  • Drug Screening and Development: As a well-characterized nAChR antagonist, this compound serves as a reference compound in screening assays for novel drugs targeting nicotinic receptors.

Quantitative Data for this compound in Patch Clamp Experiments

The following tables summarize key quantitative parameters for this compound obtained from various patch clamp studies. These values can vary depending on the specific nAChR subtype, expression system, temperature, and other experimental conditions.

ParameterValueReceptor Type / PreparationReference
IC₅₀ 41 ± 2 nMEmbryonic mouse muscle nAChR (expressed in BC3H-1 cells)[7]
0.7 (0.5-0.9) µMBovine adrenal chromaffin cell nAChRs[10]
~1-2 µMFrog neuromuscular junction[4]
Kᵢ 10 µM (at 37°C)Torpedo electric organ nAChR ionic channel sites[4]
100 µM (at 22°C)Torpedo electric organ nAChR ionic channel sites[4]
Kᴅ 0.34 µMFrog neuromuscular junction (competitive block)[5]
0.12 µM (at -70 mV)Frog neuromuscular junction (open channel block)[5]
0.02 µM (at -120 mV)Frog neuromuscular junction (open channel block)[5]
2.2 and 8.8 µMFrog neuromuscular junction (stoichiometric)[11][12]
Association Rate (kₒₙ) 1.2 ± 0.2 x 10⁸ M⁻¹s⁻¹Embryonic mouse muscle nAChR[7]
8.9 x 10⁸ M⁻¹s⁻¹Frog neuromuscular junction nAChR[11][12]
Dissociation Rate (kₒff) 5.9 ± 1.3 s⁻¹Embryonic mouse muscle nAChR[7]

Protocols

Protocol 1: Whole-Cell Voltage Clamp Recording of nAChR Currents and Inhibition by this compound

This protocol describes the inhibition of acetylcholine-induced currents by this compound in cultured neurons or cell lines expressing nAChRs.

1. Materials and Solutions

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 1 CaCl₂, 2 Na₂ATP. Adjust pH to 7.2 with KOH.

  • Agonist Stock Solution: 1 M Acetylcholine chloride in deionized water. Store at -20°C.

  • Antagonist Stock Solution: 10 mM d-tubocurarine chloride in deionized water. Store at -20°C and protect from light.

  • Cell Culture: Neurons or a cell line (e.g., SH-SY5Y, PC12, or HEK293) expressing the nAChR subtype of interest.

2. Equipment

  • Patch clamp amplifier and data acquisition system

  • Inverted microscope with manipulators

  • Perfusion system

  • Borosilicate glass capillaries for pipette fabrication

3. Experimental Procedure

  • Cell Preparation: Plate cells on coverslips at an appropriate density for patch clamp recording 24-48 hours before the experiment.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Establish Whole-Cell Configuration:

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Application of Acetylcholine:

    • Using a rapid perfusion system, apply a concentration of acetylcholine that elicits a submaximal current response (e.g., EC₂₀-EC₅₀). This allows for the potentiation or inhibition of the current to be observed.

    • Record the inward current elicited by acetylcholine.

    • Wash the cell with the external solution until the current returns to baseline.

  • Application of this compound:

    • Pre-incubate the cell with the desired concentration of this compound in the external solution for 2-5 minutes.

    • Co-apply the same concentration of acetylcholine along with this compound.

    • Record the inhibited current.

  • Data Analysis:

    • Measure the peak amplitude of the acetylcholine-induced current in the absence and presence of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot a concentration-response curve and fit the data with a suitable equation (e.g., Hill equation) to determine the IC₅₀ of this compound.

Protocol 2: Single-Channel Recording of nAChR Activity and Block by this compound

This protocol is for observing the effect of this compound on the opening and closing kinetics of single nAChR channels in an outside-out patch configuration.

1. Materials and Solutions: Same as Protocol 1.

2. Equipment: Same as Protocol 1, with the addition of a low-noise patch clamp amplifier suitable for single-channel recordings.

3. Experimental Procedure

  • Establish Outside-Out Patch Configuration:

    • Achieve a whole-cell configuration as described in Protocol 1.

    • Slowly retract the pipette from the cell, allowing a small piece of the membrane to reseal in an "outside-out" configuration.

  • Single-Channel Recording:

    • Clamp the patch at a holding potential of -70 mV.

    • Perfuse the patch with a low concentration of acetylcholine (e.g., 1-10 µM) to observe single-channel openings.

    • Record baseline single-channel activity, noting the open probability, mean open time, and single-channel conductance.

  • Application of this compound:

    • Perfuse the patch with a solution containing both acetylcholine and the desired concentration of this compound.

    • Record the changes in single-channel activity. Competitive antagonism will manifest as a decrease in the frequency of channel openings with little to no change in the single-channel conductance or mean open time. Open channel block will be observed as a "flickering" of the channel or a reduction in the mean open time.

  • Data Analysis:

    • Use single-channel analysis software to generate all-points histograms to determine the single-channel current amplitude and calculate conductance.

    • Create open-time and closed-time histograms to analyze the kinetics of channel gating.

    • Compare the open probability and frequency of opening events in the absence and presence of this compound.

Visualizations

Tubocurarine_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Action_Potential Action Potential Arrives Ca_Influx Ca²⁺ Influx Action_Potential->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion ACh_Release ACh Release Vesicle_Fusion->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds This compound This compound This compound->nAChR Competitively Binds (Blocks ACh) Channel_Opening Ion Channel Opens nAChR->Channel_Opening Ion_Influx Na⁺/Ca²⁺ Influx Channel_Opening->Ion_Influx Depolarization Depolarization (EPSP) Ion_Influx->Depolarization

Caption: Competitive antagonism of this compound at the nicotinic acetylcholine receptor.

Patch_Clamp_Workflow Start Start: Prepare Cells and Solutions Establish_Patch Establish Whole-Cell or Outside-Out Patch Start->Establish_Patch Baseline_Recording Record Baseline Activity (with Agonist - ACh) Establish_Patch->Baseline_Recording Apply_this compound Apply this compound Baseline_Recording->Apply_this compound Record_Inhibition Record Post-Tubocurarine Activity (with Agonist + this compound) Apply_this compound->Record_Inhibition Washout Washout this compound Record_Inhibition->Washout Data_Analysis Analyze Data (IC₅₀, Kinetics) Record_Inhibition->Data_Analysis Washout->Baseline_Recording Optional: Reversibility Check End End Data_Analysis->End

Caption: General experimental workflow for studying this compound effects in patch clamp.

References

Application Notes and Protocols: Preparation of Tubocurarine Solutions for Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tubocurarine, specifically (+)-tubocurarine chloride (DTC), is a classic non-depolarizing neuromuscular blocking agent.[1][2] It functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction.[3] By blocking the binding of acetylcholine, this compound prevents ion channel opening, leading to the inhibition of muscle contraction and resulting in skeletal muscle relaxation.[1] Beyond its primary action at nAChRs, it has also been shown to antagonize 5-HT₃ and GABAₐ receptors.[4][5] Due to its well-characterized mechanism, this compound is a critical tool in pharmacological research for studying neuromuscular transmission and nicotinic receptor function.

These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for in vitro and ex vivo research applications.

Data Presentation: Properties of (+)-Tubocurarine Chloride

The following table summarizes the key quantitative data for (+)-tubocurarine chloride, essential for accurate solution preparation and experimental design.

PropertyValueSource(s)
Molecular Weight 681.65 g/mol (as hydrochloride salt)[5]
Appearance White or slightly yellow-white crystalline powder[6]
Solubility • Water: up to 25 mM• DMSO: up to 10 mM• Alcohol (Ethanol): 1:30 (w/v)[4][5][6]
Storage (Solid) +4°C, desiccated and protected from light.[4][6]
Storage (Solutions) Short-term (daily use): Prepare fresh.• Long-term (up to 1 month): Aliquot and store at -20°C.[4]
Solution Stability A 3 mg/mL solution in polypropylene (B1209903) syringes is stable for at least 90 days at 4°C (<1% loss) and 45 days at 25°C (<10% loss).[7]
pH (1% aqueous solution) 4.0 - 6.0[6]
Binding Affinity (nAChR) IC₅₀: 41 nM (on BC3H-1 cells)• K_d (high affinity): 35 nM• K_d (low affinity): 1.2 µM• K_b: 390 nM - 3.6 µM (neuronal)[8][9][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Water

This protocol describes the preparation of a high-concentration stock solution that can be diluted for various experimental needs.

Materials:

  • (+)-Tubocurarine chloride powder (M.Wt: 681.65 g/mol )

  • Nuclease-free, sterile water

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile tips

Safety Precautions:

  • This compound is a potent neurotoxin. Handle the powder in a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Avoid inhalation of the powder and any direct contact with skin or eyes.[6]

Methodology:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of (+)-tubocurarine chloride needed.

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 681.65 g/mol x 1000 mg/g = 6.82 mg

  • Weighing: Carefully weigh out 6.82 mg of (+)-tubocurarine chloride powder on a calibrated balance and place it into a sterile microcentrifuge tube.

  • Solubilization:

    • Add 1 mL of sterile water to the tube containing the powder.

    • Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration (10 mM), and date of preparation.

    • For long-term storage, place the aliquots at -20°C for up to one month.[4] For short-term storage (up to 90 days), 4°C is also a viable option.[7]

Protocol 2: Preparation of a 100 µM Working Solution

This protocol details the dilution of the stock solution to a typical working concentration for cell-based or tissue assays.

Materials:

  • 10 mM (+)-tubocurarine chloride stock solution

  • Appropriate physiological buffer (e.g., Krebs-Henseleit solution, Tyrode's solution, or cell culture medium)

  • Sterile tubes and pipettes

Methodology:

  • Thawing: Retrieve one aliquot of the 10 mM stock solution from the -20°C freezer. Allow it to thaw completely at room temperature. Before use, ensure there is no precipitate.[4]

  • Dilution Calculation (Serial Dilution): To prepare 1 mL of a 100 µM working solution, a 1:100 dilution is required.

    • V₁ (Volume of Stock) = (C₂ x V₂) / C₁

    • V₁ = (100 µM x 1000 µL) / 10000 µM = 10 µL

  • Preparation:

    • Pipette 990 µL of the desired physiological buffer into a new sterile tube.

    • Add 10 µL of the 10 mM stock solution to the buffer.

    • Gently mix by pipetting up and down or by brief vortexing.

  • Usage: The working solution should be prepared fresh on the day of the experiment for best results.[4] Do not store diluted working solutions for extended periods.

Visualizations

Experimental Workflow for Solution Preparation

The following diagram illustrates the standard workflow for preparing this compound research solutions.

G cluster_prep Preparation cluster_store Storage & Use start Start safety Wear PPE & Use Fume Hood start->safety calculate Calculate Required Mass (e.g., for 10 mM Stock) safety->calculate weigh Weigh Compound calculate->weigh add_solvent Add Solvent (e.g., Sterile Water) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check Ensure Solution is Clear dissolve->check check->dissolve Fail aliquot Aliquot into Single-Use Tubes check->aliquot Pass store Store at -20°C (Long-term) or 4°C (Short-term) aliquot->store dilute Dilute to Working Concentration (Prepare Fresh) store->dilute finish Ready for Experiment dilute->finish

Caption: Workflow for preparing this compound stock solutions.

Signaling Pathway: Mechanism of Action

This diagram illustrates how this compound competitively antagonizes the nicotinic acetylcholine receptor at the neuromuscular junction.

G This compound Mechanism at the Neuromuscular Junction cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane (Muscle) cluster_action Molecular Action cluster_block Antagonism vesicle Synaptic Vesicle (contains Acetylcholine) ach ACh ach_bind ACh Binds to nAChR ach->ach_bind Normal Function nAChR Nicotinic ACh Receptor (nAChR) (Ion Channel) ions Na⁺/K⁺ channel_open Channel Opens ach_bind->channel_open ion_flux Ion Influx channel_open->ion_flux depolarization Depolarization ion_flux->depolarization contraction Muscle Contraction depolarization->contraction dtc This compound (Competitive Antagonist) block Blocks ACh Binding Site dtc->block Inhibition block->nAChR no_contraction No Contraction (Muscle Relaxation) block->no_contraction

Caption: this compound competitively blocks nAChRs.

References

Application Notes and Protocols for Calculating the Effective Dose of Tubocurarine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and calculating the effective dose of d-tubocurarine, a non-depolarizing neuromuscular blocking agent, in various animal models. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for determining the effective dose (ED50).

Introduction

d-Tubocurarine is a classic neuromuscular blocking agent that acts as a competitive antagonist of acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By blocking these receptors, tubocurarine prevents depolarization of the muscle fiber, leading to muscle relaxation and, at higher doses, paralysis. It has been historically used in research to study neuromuscular transmission and as an adjunct in anesthesia to induce muscle relaxation. Due to its significant side effects, including histamine (B1213489) release and ganglion blockade, its clinical use has been largely superseded by newer, safer agents. However, it remains a valuable tool in preclinical research for studying the effects of neuromuscular blockade.

Mechanism of Action

This compound is a competitive antagonist at the nicotinic acetylcholine receptor. This means it binds to the same site as acetylcholine on the receptor but does not activate it. By occupying the binding sites, it prevents acetylcholine from binding and depolarizing the postsynaptic membrane, thus inhibiting muscle contraction. This blockade is reversible and can be overcome by increasing the concentration of acetylcholine in the synaptic cleft, for instance, by administering an acetylcholinesterase inhibitor like neostigmine.

Quantitative Data: Effective and Lethal Doses of this compound

The effective dose (ED50) and lethal dose (LD50) of this compound can vary significantly between species and even between different muscles within the same animal. The following table summarizes available data for several common animal models. It is crucial to note that these values are often context-dependent, influenced by factors such as the anesthetic used, the specific muscle being studied, and the method of administration.

Animal ModelParameterDoseRoute of AdministrationNotes
Mouse LD500.13 mg/kgIntravenousThe lethal dose causing respiratory failure. The ED50 for neuromuscular blockade would be lower than this value.[1]
Rabbit LD500.146 mg/kgIntravenousThe lethal dose.[1] Another study showed no neuromuscular blocking effect at 0.1 mg/kg, while doses greater than 1 mg/kg produced 100% blockade.[2] A common bioassay is the "head-drop" method.[1][2]
Rat N/ADoses up to 0.30 mg/kgIntravenousUsed to establish dose-response relationships for neuromuscular blockade.[3] An in vitro study on the phrenic nerve-diaphragm preparation reported an IC50 of 3.8 µM.[4]
Cat ED50105 µg/kg (0.105 mg/kg)IntravenousFor the gastrocnemius muscle.[5]
ED50150 µg/kg (0.150 mg/kg)IntravenousFor the soleus muscle.[5]
Human ED500.236 mg/kgIntravenousDetermined using continuous infusion.[6]
ED950.449 - 0.529 mg/kgIntravenousThe dose required to produce 95% block of the twitch height.

Experimental Protocols

In Vivo Determination of Neuromuscular Blockade in Rodents (Twitch Tension Method)

This protocol describes the in vivo measurement of neuromuscular blockade by monitoring the twitch response of a specific muscle following nerve stimulation.

Materials:

  • Anesthetized animal (e.g., rat)

  • d-Tubocurarine solution

  • Force-displacement transducer

  • Nerve stimulator with needle electrodes

  • Data acquisition system

  • Mechanical ventilator

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation: Anesthetize the animal according to an approved institutional protocol. It is crucial to ensure a stable plane of anesthesia throughout the experiment. Place the animal on a heating pad to maintain body temperature.

  • Surgical Preparation: Expose the desired nerve-muscle preparation (e.g., sciatic nerve and tibialis anterior or gastrocnemius muscle in the rat). Isolate the distal tendon of the muscle and attach it to a force-displacement transducer.

  • Nerve Stimulation: Place stimulating electrodes on the isolated nerve. Deliver supramaximal square wave pulses of short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz) to elicit a baseline twitch response.

  • Drug Administration: Administer d-tubocurarine intravenously. The dose can be given as a single bolus or in cumulative doses to construct a dose-response curve.

  • Data Recording: Continuously record the twitch tension. The percentage of blockade is calculated as the reduction in twitch height compared to the baseline.

  • Train-of-Four (TOF) Monitoring: To assess the degree of neuromuscular blockade more dynamically, apply a train-of-four stimulation (four supramaximal stimuli at 2 Hz). The ratio of the fourth twitch height (T4) to the first twitch height (T1) is a sensitive measure of non-depolarizing neuromuscular blockade. A decrease in the T4/T1 ratio indicates fade, which is characteristic of this type of block.

  • Dose-Response Curve: Administer increasing doses of this compound and record the corresponding percentage of twitch depression. Plot the dose against the response to determine the ED50 (the dose that produces a 50% reduction in twitch height).

  • Animal Monitoring and Recovery: Throughout the procedure, monitor the animal's vital signs. As this compound will paralyze the respiratory muscles, mechanical ventilation is essential. After the experiment, the animal should be maintained on the ventilator until the neuromuscular blockade has resolved, or euthanized according to approved protocols.

Rabbit Head-Drop Bioassay

This is a classic bioassay for determining the potency of a neuromuscular blocking agent.[1][2]

Materials:

  • Healthy rabbits (2-2.5 kg)

  • d-Tubocurarine standard solution (e.g., 0.012% w/v in saline)

  • Test solution of d-tubocurarine

  • Infusion pump

  • Rabbit restrainer

Procedure:

  • Animal Preparation: Place the rabbit in a restrainer that allows for free movement of the head.

  • Drug Infusion: Infuse the standard or test solution of d-tubocurarine at a constant rate into the marginal ear vein.

  • Endpoint Determination: The endpoint is reached when the neck muscles are relaxed to the point where the rabbit can no longer hold its head up (the "head-drop").

  • Dose Calculation: The total volume of solution infused to reach the endpoint is recorded.

  • Cross-over Design: To minimize biological variability, a cross-over design is recommended. On a subsequent day, the rabbits that received the standard solution are given the test solution, and vice-versa.

  • Potency Calculation: The potency of the test solution is calculated by comparing the mean dose required to produce the head-drop to that of the standard solution.

Visualizations

Signaling Pathway of this compound at the Neuromuscular Junction

Tubocurarine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) AP Action Potential Ca_channel Voltage-gated Ca2+ Channel AP->Ca_channel opens ACh_vesicle Acetylcholine Vesicles Ca_channel->ACh_vesicle triggers fusion ACh_release ACh Release ACh_vesicle->ACh_release ACh ACh nAChR Nicotinic ACh Receptor ACh->nAChR binds to This compound This compound This compound->nAChR competitively blocks Depolarization Depolarization nAChR->Depolarization opens ion channel No_Depolarization No Depolarization nAChR->No_Depolarization prevents opening Contraction Muscle Contraction Depolarization->Contraction leads to No_Contraction Muscle Relaxation No_Depolarization->No_Contraction results in ED50_Workflow start Start animal_prep Animal Preparation & Anesthesia start->animal_prep surgical_prep Surgical Preparation (Nerve-Muscle Isolation) animal_prep->surgical_prep baseline Establish Baseline Twitch Response surgical_prep->baseline drug_admin Administer this compound (i.v.) baseline->drug_admin data_acq Record Twitch Tension & TOF drug_admin->data_acq dose_response Construct Dose-Response Curve data_acq->dose_response ed50_calc Calculate ED50 dose_response->ed50_calc end End ed50_calc->end

References

Application Notes and Protocols: Tubocurarine as a Tool for Studying Synaptic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tubocurarine, a mono-quaternary benzylisoquinoline alkaloid originally derived from the South American poison curare, has been a foundational pharmacological tool in the study of synaptic transmission.[1][2][3] As a potent, non-depolarizing neuromuscular blocking agent, its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction (NMJ).[4][5][6] This property has made it an invaluable instrument for elucidating the fundamental principles of chemical neurotransmission, from the quantal nature of neurotransmitter release to the biophysical properties of postsynaptic receptors. These application notes provide an overview of this compound's mechanism of action, quantitative data on its interaction with nAChRs, and detailed protocols for its use in key experimental paradigms.

Mechanism of Action

This compound exerts its effects primarily at the postsynaptic membrane of the neuromuscular junction. It binds to the same recognition sites as the endogenous neurotransmitter, acetylcholine (ACh), on the nAChR without activating the receptor's intrinsic ion channel.[1][5] This competitive binding reduces the probability of ACh activating the receptors, thereby diminishing the amplitude of the end-plate potential (EPP) and, at sufficient concentrations, preventing the generation of a muscle action potential and subsequent contraction.[4][7] The effects of this compound can be overcome by increasing the concentration of ACh in the synaptic cleft, for instance, through the application of an acetylcholinesterase inhibitor like neostigmine.[1][4]

While its principal action is postsynaptic, studies have also suggested that this compound can have prejunctional effects, influencing neurotransmitter release, particularly during high-frequency stimulation.[8][9][10][11] This is thought to be mediated by the blockade of presynaptic nAChRs that normally facilitate acetylcholine mobilization and release.[1][9]

Data Presentation: Quantitative Parameters of this compound

The following table summarizes key quantitative data for this compound's interaction with nicotinic acetylcholine receptors from various preparations. These values are essential for designing experiments and interpreting results.

ParameterValueSpecies/PreparationCommentsReference(s)
IC₅₀ 41 ± 2 nMEmbryonic mouse muscle nAChR (BC3H-1 cells)Equilibrium inhibition measured via macroscopic current recordings.[12][13]
K_d (High-affinity) 35 nMTorpedo nAChRDetermined by photoaffinity labeling with d-[³H]this compound.[14]
K_d (Low-affinity) 1.2 µMTorpedo nAChRDetermined by photoaffinity labeling with d-[³H]this compound.[14]
K_d (Competitive Block) 0.34 µMFrog neuromuscular junctionDetermined by equilibrium dose-ratio measurements. Not dependent on membrane potential.[15]
K_d (Open Channel Block) ~0.12 µM at -70 mVFrog neuromuscular junctionStrongly voltage-dependent block.[15][16]
K_d (Open Channel Block) ~0.02 µM at -12 mVFrog neuromuscular junctionStrongly voltage-dependent block.[15][16]
Association Rate (k_on) 1.2 ± 0.2 x 10⁸ M⁻¹s⁻¹Embryonic mouse muscle nAChR (BC3H-1 cells)Measured using a rapid perfusion system.[12][13]
Association Rate (k_on) 8.9 x 10⁸ M⁻¹s⁻¹Frog neuromuscular junctionEstimated by non-linear regression of miniature end-plate currents.[17][18]
Dissociation Rate (k_off) 5.9 ± 1.3 s⁻¹Embryonic mouse muscle nAChR (BC3H-1 cells)Measured using a rapid perfusion system.[12][13]
Time of Onset ~5 minutesHumanRelatively slow onset of neuromuscular blockade.[5]
Duration of Action 60 to 120 minutesHumanLong-acting neuromuscular blocker.[5]

Experimental Protocols

Protocol 1: Electrophysiological Recording of End-Plate Potentials (EPPs) at the Neuromuscular Junction

This protocol describes the use of this compound to isolate and study postsynaptic EPPs by blocking muscle contraction.

Objective: To record EPPs in a muscle fiber preparation while preventing muscle contraction, allowing for the study of synaptic transmission under controlled conditions.

Materials:

  • Isolated nerve-muscle preparation (e.g., frog sartorius, rat diaphragm).

  • Physiological saline solution appropriate for the preparation.

  • This compound chloride stock solution (e.g., 1 mM in water).

  • Microelectrodes for intracellular recording (10-20 MΩ resistance).

  • Micromanipulators.

  • Suction electrode for nerve stimulation.

  • Stimulator.

  • Amplifier and data acquisition system.

  • Dissection microscope.

Procedure:

  • Preparation Dissection: Dissect the nerve-muscle preparation and pin it in a recording chamber filled with physiological saline.

  • Electrode Placement: Place the stimulating suction electrode on the motor nerve. Using a micromanipulator, insert an intracellular recording microelectrode into a muscle fiber near the end-plate region.

  • Control Recording: Stimulate the nerve with single pulses and record the resulting action potentials and muscle twitches.

  • Application of this compound: Add this compound to the bathing solution to achieve the desired final concentration (e.g., 1-5 µM). Allow sufficient time for equilibration (typically 10-15 minutes).

  • EPP Recording: Stimulate the nerve again. The muscle contraction should be blocked. Record the sub-threshold depolarizations, which are the EPPs.

  • Data Analysis: Measure the amplitude, rise time, and decay time of the recorded EPPs. These parameters can be used to study the effects of various experimental manipulations on synaptic transmission.

Protocol 2: Iontophoretic Application of Acetylcholine and this compound

This protocol allows for the precise and localized application of ACh and this compound to the postsynaptic membrane, enabling the study of receptor kinetics and competitive antagonism.

Objective: To quantitatively assess the competitive antagonism of this compound on nAChRs by applying controlled amounts of ACh and this compound directly to the end-plate.

Materials:

  • Isolated muscle fiber preparation.

  • High-resistance micropipettes for iontophoresis (50-150 MΩ).

  • Solutions for iontophoresis: Acetylcholine chloride (e.g., 1 M) and this compound chloride (e.g., 5 mM).

  • Iontophoresis pump/current source.

  • Intracellular recording setup as described in Protocol 1.

Procedure:

  • Preparation and Intracellular Recording: Prepare the muscle fiber and establish a stable intracellular recording as described above.

  • Iontophoresis Pipette Placement: Fill a twin-barreled micropipette with ACh and this compound solutions. Using a micromanipulator, position the tip of the iontophoresis pipette close to the end-plate region identified by the fastest rising miniature EPPs (mEPPs).

  • Control ACh Application: Apply brief pulses of positive current to the ACh barrel to eject ACh and evoke depolarizing potentials (ACh potentials). Adjust the current and duration to obtain consistent responses.

  • This compound Application: Apply a steady retaining (negative) current to the this compound barrel to prevent leakage. To apply this compound, reverse the polarity to a positive ejecting current.

  • Assessing Antagonism: During a steady application of this compound, periodically apply ACh pulses and record the diminished ACh potentials.

  • Data Analysis: Plot the amplitude of the ACh potential as a function of the this compound application to generate a dose-response curve and determine the inhibitory concentration. The kinetics of onset and recovery from this compound block can also be studied.[19][20]

Mandatory Visualizations

Synaptic_Transmission_and_Tubocurarine_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Action_Potential Action Potential Ca_influx Voltage-gated Ca²⁺ Channel Opening & Ca²⁺ Influx Action_Potential->Ca_influx Vesicle_fusion Vesicle Fusion & ACh Release Ca_influx->Vesicle_fusion ACh ACh Vesicle_fusion->ACh nAChR Nicotinic ACh Receptor ACh->nAChR Binds This compound This compound This compound->nAChR Competitively Blocks Ion_flow Na⁺ Influx, K⁺ Efflux nAChR->Ion_flow EPP End-Plate Potential (Depolarization) Ion_flow->EPP Muscle_Contraction Muscle Contraction EPP->Muscle_Contraction Experimental_Workflow cluster_preparation Preparation cluster_recording_setup Recording Setup cluster_experiment Experiment cluster_analysis Data Analysis Dissect Dissect Nerve-Muscle Preparation Mount Mount in Recording Chamber Dissect->Mount Stim_Electrode Place Stimulating Electrode on Nerve Mount->Stim_Electrode Record_Electrode Insert Recording Electrode in Muscle Fiber Stim_Electrode->Record_Electrode Control Record Control Action Potentials & Contraction Record_Electrode->Control Apply_TC Apply this compound Control->Apply_TC Record_EPP Record End-Plate Potentials (EPPs) Apply_TC->Record_EPP Analyze Measure EPP Amplitude, Rise Time, and Decay Record_EPP->Analyze Differentiating_Synaptic_Mechanisms cluster_observation Observation cluster_hypothesis Hypotheses cluster_experiment Experimental Test cluster_conclusion Conclusion Reduced_EPP Reduced EPP Amplitude Presynaptic Presynaptic Effect (Reduced ACh Release) Reduced_EPP->Presynaptic Postsynaptic Postsynaptic Effect (Receptor Blockade) Reduced_EPP->Postsynaptic Apply_ACh Apply ACh directly to postsynaptic membrane (Iontophoresis) Presynaptic->Apply_ACh Postsynaptic->Apply_ACh Presynaptic_Conclusion Response to ACh is unchanged -> Presynaptic Apply_ACh->Presynaptic_Conclusion If Postsynaptic_Conclusion Response to ACh is reduced -> Postsynaptic Apply_ACh->Postsynaptic_Conclusion If

References

Application of Tubocurarine in Isolated Nerve-Muscle Preparations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubocurarine, a non-depolarizing neuromuscular blocking agent, has historically served as a cornerstone in the study of neuromuscular transmission.[1][2][3] As the primary active component of curare, it functions as a competitive antagonist of acetylcholine (B1216132) (ACh) at nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of skeletal muscle.[2][4] This action prevents the depolarization of the postsynaptic membrane, thereby inhibiting muscle contraction.[2] Although its clinical use has largely been superseded by synthetic agents with more favorable safety profiles, this compound remains an invaluable tool in preclinical research for investigating the physiology and pharmacology of the neuromuscular junction.[1][2][4]

These application notes provide detailed protocols for the use of this compound in isolated nerve-muscle preparations, a classic experimental model for studying neuromuscular blockade. The protocols are designed for researchers, scientists, and drug development professionals to reliably assess the potency and mechanism of action of neuromuscular blocking agents.

Mechanism of Action

This compound exerts its effect by competing with acetylcholine for the binding sites on the nicotinic acetylcholine receptors at the neuromuscular junction.[2][4] By binding to these receptors, this compound prevents the influx of sodium ions that would normally lead to depolarization of the muscle fiber membrane and subsequent muscle contraction. This competitive antagonism can be overcome by increasing the concentration of acetylcholine at the synaptic cleft, for instance, through the administration of an acetylcholinesterase inhibitor like neostigmine.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound's activity from various studies on isolated nerve-muscle preparations. These values can vary depending on the specific experimental conditions, including the animal model, muscle type, and temperature.

Table 1: IC50 and Dissociation Constants of this compound

ParameterSpecies/PreparationValueReference
IC50Embryonic mouse muscle nAChR (BC3H-1 cells)41 ± 2 nM[5]
Dissociation Constant (Competitive Block)Frog muscle end-plates0.34 µM[6][7]
Dissociation Constant (Open Channel Block, -70 mV)Frog muscle end-plates~0.12 µM[6][7]
Dissociation Constant (Open Channel Block, -12 mV)Frog muscle end-plates~0.02 µM[6][7]
Effective Concentration (50% twitch reduction)Rat hemidiaphragm1.82 µM[8]
Effective Concentration (50% twitch reduction)Rat Extensor digitorum longus (EDL)0.26 µM[8]

Table 2: Kinetic Parameters of this compound Binding

ParameterSpecies/PreparationValueReference
Association Rate (l_on)Embryonic mouse muscle nAChR (BC3H-1 cells)1.2 ± 0.2 x 10⁸ M⁻¹ s⁻¹[5]
Dissociation Rate (l_off)Embryonic mouse muscle nAChR (BC3H-1 cells)5.9 ± 1.3 s⁻¹[5]

Experimental Protocols

Protocol 1: Preparation of an Isolated Rodent (Rat/Mouse) Nerve-Muscle Preparation (e.g., Phrenic Nerve-Diaphragm or Sciatic Nerve-EDL)

This protocol outlines the dissection and mounting of a rodent nerve-muscle preparation for in vitro studies.

Materials:

  • Rodent (rat or mouse)

  • Anesthetic (e.g., isoflurane, pentobarbital)

  • Dissection tools (scissors, forceps, bone rongeurs)

  • Physiological salt solution (e.g., Krebs-Ringer solution), oxygenated with 95% O₂ / 5% CO₂

  • Petri dish

  • Tissue bath with stimulating and recording electrodes

  • Force transducer

  • Micromanipulators

  • Suture thread

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Exsanguinate the animal and perform a thoracotomy to expose the diaphragm and phrenic nerve or dissect the hindlimb to expose the sciatic nerve and extensor digitorum longus (EDL) muscle.

  • Carefully dissect the desired nerve-muscle preparation, ensuring the nerve remains intact and attached to the muscle.[9][10][11]

  • For the phrenic nerve-diaphragm preparation, a section of the diaphragm with the phrenic nerve attached is excised. For the sciatic nerve-EDL preparation, the EDL muscle with the sciatic nerve is isolated.

  • Immediately place the dissected tissue in a petri dish containing chilled, oxygenated physiological salt solution.

  • Mount the preparation in a tissue bath continuously perfused with oxygenated physiological salt solution maintained at a constant temperature (e.g., 32-37°C).

  • Attach the muscle tendon to a force transducer using a suture thread to record isometric contractions.[9][11]

  • Place the nerve in contact with stimulating electrodes.[9][11]

  • Allow the preparation to equilibrate for at least 30-60 minutes before starting the experiment.

Protocol 2: Application of this compound and Measurement of Neuromuscular Blockade

This protocol describes how to apply this compound to the isolated nerve-muscle preparation and quantify its inhibitory effect.

Materials:

  • Mounted nerve-muscle preparation from Protocol 1

  • This compound chloride stock solution

  • Physiological salt solution

  • Peripheral nerve stimulator

  • Data acquisition system

Procedure:

  • Baseline Recordings:

    • Set the nerve stimulator to deliver supramaximal square wave pulses (e.g., 0.2 ms (B15284909) duration) at a low frequency (e.g., 0.1 Hz) to elicit single twitch contractions.[12]

    • Record stable baseline twitch tension for at least 10-15 minutes.

  • This compound Application:

    • Prepare a series of dilutions of this compound in the physiological salt solution.

    • Add this compound to the tissue bath in a cumulative or non-cumulative manner to achieve the desired final concentrations.

    • Allow the preparation to equilibrate with each concentration of this compound until a stable level of twitch inhibition is observed.

  • Data Acquisition and Analysis:

    • Continuously record the twitch tension throughout the experiment.

    • Measure the amplitude of the twitch contractions at baseline and in the presence of different concentrations of this compound.

    • Calculate the percentage of twitch inhibition for each concentration relative to the baseline.

    • Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.

    • From the concentration-response curve, determine the IC50 value (the concentration of this compound that produces 50% inhibition of the twitch response).

Visualizations

Signaling_Pathway cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane Nerve Impulse Nerve Impulse ACh_Vesicles ACh Vesicles Nerve Impulse->ACh_Vesicles triggers ACh_Release ACh Release ACh_Vesicles->ACh_Release fusion ACh ACh ACh_Release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR binds This compound This compound This compound->nAChR blocks (competitive) Ion_Channel Ion Channel nAChR->Ion_Channel opens Depolarization Depolarization Ion_Channel->Depolarization Na+ influx Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction

Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Dissection 1. Isolate Nerve-Muscle Preparation Mounting 2. Mount in Tissue Bath Dissection->Mounting Equilibration 3. Equilibrate Mounting->Equilibration Baseline 4. Record Baseline Twitch Response Equilibration->Baseline Drug_Application 5. Apply this compound (Increasing Concentrations) Baseline->Drug_Application Recording 6. Record Inhibited Twitch Response Drug_Application->Recording Calculation 7. Calculate % Inhibition Recording->Calculation Curve_Fitting 8. Generate Concentration- Response Curve Calculation->Curve_Fitting IC50 9. Determine IC50 Curve_Fitting->IC50

Caption: Experimental workflow for determining the IC50 of this compound.

References

Application Notes: Tubocurarine as a Tool for Studying Nicotinic Acetylcholine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubocurarine, a classic neuromuscular blocking agent, has a long history as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its varied affinity for different nAChR subtypes makes it a valuable pharmacological tool for dissecting the physiological and pathological roles of these diverse ion channels. These application notes provide an overview of this compound's use in nAChR research, including its binding characteristics, and detailed protocols for its application in key experimental paradigms.

Nicotinic acetylcholine receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems, as well as at the neuromuscular junction.[1] They are pentameric structures assembled from a variety of subunits (α1-10, β1-4, γ, δ, ε), giving rise to a wide range of receptor subtypes with distinct pharmacological and biophysical properties.[1] this compound acts as a competitive antagonist, binding to the same site as the endogenous agonist acetylcholine, thereby preventing channel opening and subsequent ion flux.[2]

Data Presentation: this compound Binding Affinities and Potency

The inhibitory potency of this compound varies significantly across different nAChR subtypes. This differential affinity allows researchers to distinguish between receptor populations in various tissues and experimental preparations. The following table summarizes key quantitative data for this compound's interaction with several nAChR subtypes.

nAChR SubtypePreparationMethodParameterValueReference
Muscle-type (embryonic mouse)BC3H-1 cellsElectrophysiology (patch-clamp)IC5041 ± 2 nM[3]
Muscle-type (Torpedo)Torpedo electric organ membranesPhotoaffinity labelingKd (high affinity)35 nM[4]
Muscle-type (Torpedo)Torpedo electric organ membranesPhotoaffinity labelingKd (low affinity)1.2 µM[4]
Neuronal α2β2 (rat)Xenopus oocytesElectrophysiology (voltage-clamp)Kb3.6 µM[5]
Neuronal α3β2 (rat)Xenopus oocytesElectrophysiology (voltage-clamp)Kb390 nM[5]
Neuronal (bovine adrenal chromaffin cells)Cultured cellsCatecholamine release assayIC500.7 (0.5-0.9) µM[6]
Neuronal (rat superior cervical ganglion)Isolated neuronsElectrophysiology (patch-clamp)-Use-dependent block[7]

Note: IC50, Kd, and Kb values represent the concentration of this compound required to produce 50% inhibition, the equilibrium dissociation constant, and the antagonist dissociation constant, respectively. These values can vary depending on the experimental conditions, such as the agonist concentration used and the specific techniques employed.

Experimental Protocols

Electrophysiological Characterization of nAChR Subtypes using Patch-Clamp Technique

This protocol describes the use of this compound to characterize the pharmacology of nAChR subtypes expressed in a cellular system (e.g., cultured neurons or transfected cell lines).

Objective: To determine the inhibitory potency (IC50) of this compound on acetylcholine-evoked currents in cells expressing a specific nAChR subtype.

Materials:

  • Cells expressing the nAChR subtype of interest

  • Patch-clamp setup (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for patch pipettes

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

  • Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 1 CaCl2, 2 ATP, 0.2 GTP, pH 7.2)

  • Acetylcholine (ACh) stock solution

  • This compound chloride stock solution

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Whole-Cell Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Continuously perfuse the cell with the external solution.

  • ACh Application:

    • Using a rapid perfusion system, apply a concentration of ACh that elicits a submaximal current response (e.g., EC20). This allows for the detection of both potentiation and inhibition.

    • Record the inward current elicited by ACh.

  • This compound Application:

    • Prepare a series of dilutions of this compound in the external solution.

    • Pre-apply each concentration of this compound for a set period (e.g., 1-2 minutes) to allow for equilibration.

    • Co-apply ACh (at the same EC20 concentration) with the corresponding this compound concentration and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude of the ACh-evoked current in the absence and presence of each this compound concentration.

    • Normalize the current amplitudes to the control response (ACh alone).

    • Plot the normalized current as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Results: A concentration-dependent inhibition of the ACh-evoked current by this compound, allowing for the determination of its potency for the specific nAChR subtype under investigation.

Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of this compound for a specific nAChR subtype using a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a specific nAChR subtype by measuring its ability to displace a radiolabeled antagonist (e.g., [³H]-epibatidine or ¹²⁵I-α-bungarotoxin).

Materials:

  • Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

  • Radiolabeled antagonist (e.g., [³H]-epibatidine for neuronal nAChRs, ¹²⁵I-α-bungarotoxin for muscle-type nAChRs).

  • Unlabeled this compound chloride.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail (for ³H) or gamma counter tubes (for ¹²⁵I).

  • Filtration manifold.

Procedure:

  • Assay Setup:

    • In a series of tubes, add a fixed amount of membrane preparation.

    • Add a fixed concentration of the radiolabeled antagonist (typically at or below its Kd value).

    • Add increasing concentrations of unlabeled this compound.

    • For determining non-specific binding, include tubes with an excess of a high-affinity unlabeled ligand (e.g., nicotine (B1678760) or unlabeled α-bungarotoxin).

    • Bring all tubes to a final volume with binding buffer.

  • Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail or in gamma counter tubes.

    • Measure the radioactivity using a liquid scintillation counter or a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a one-site or two-site competition model to determine the IC50 value of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Results: A displacement curve showing that increasing concentrations of this compound inhibit the binding of the radioligand, from which the affinity of this compound for the receptor can be calculated.

Mandatory Visualizations

Signaling_Pathway cluster_0 nAChR Activation cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) nAChR_rest nAChR (Resting) ACh->nAChR_rest Binds nAChR_blocked nAChR (Blocked) ACh->nAChR_blocked Binding Prevented nAChR_open nAChR (Open) nAChR_rest->nAChR_open Conformational Change nAChR_rest->nAChR_blocked Ion_Influx Na+/Ca2+ Influx nAChR_open->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Depolarization->Cellular_Response This compound This compound This compound->nAChR_rest Competitively Binds

Caption: Competitive antagonism of nAChR by this compound.

Experimental_Workflow cluster_0 Patch-Clamp Electrophysiology Start Prepare Cells Expressing nAChR Step1 Establish Whole-Cell Configuration Start->Step1 Step2 Apply ACh (EC20) - Record Control Current Step1->Step2 Step3 Pre-incubate with this compound Step2->Step3 Step4 Co-apply ACh and this compound - Record Inhibited Current Step3->Step4 Step5 Repeat for a Range of this compound Concentrations Step4->Step5 Step6 Analyze Data - Generate Dose-Response Curve Step5->Step6 End Determine IC50 of this compound Step6->End

Caption: Workflow for determining this compound IC50 using patch-clamp.

Logical_Relationship cluster_0 Factors Influencing this compound Potency nAChR_Subtype nAChR Subunit Composition Binding_Affinity Binding Affinity (Ki / Kd) nAChR_Subtype->Binding_Affinity Determines Functional_Potency Functional Potency (IC50) Binding_Affinity->Functional_Potency Influences Experimental_Conditions Experimental Conditions (e.g., Agonist Concentration) Experimental_Conditions->Functional_Potency Modulates

Caption: Relationship between nAChR subtype and this compound potency.

References

Application Notes and Protocols for Assessing Neuromuscular Block with Tubocurarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubocurarine is a classic non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction.[1][2][3] Its primary action is to block the binding of acetylcholine (ACh), thereby preventing muscle cell depolarization and leading to skeletal muscle relaxation and paralysis.[1][2] Understanding the experimental design for assessing the effects of this compound is crucial for research in pharmacology, anesthesiology, and the development of new neuromuscular blocking drugs. These application notes provide detailed protocols for in vitro and in vivo models to characterize the neuromuscular blocking effects of this compound.

Mechanism of Action

This compound competitively binds to the α-subunits of the postsynaptic nAChRs at the motor endplate.[1][4] This prevents ACh from binding and opening the ion channel, thus inhibiting the influx of sodium ions that would normally lead to depolarization of the muscle fiber membrane. The block is reversible and can be overcome by increasing the concentration of ACh at the synapse, for instance, by administering an acetylcholinesterase inhibitor like neostigmine.[1]

Key Concepts in Neuromuscular Blockade Assessment

  • Dose-Response Relationship: This describes the relationship between the dose of this compound and the magnitude of the neuromuscular block. Key parameters include ED50 (the dose required to produce a 50% block) and ED95 (the dose required to produce a 95% block of the twitch height).[5][6]

  • Onset and Duration of Action: The time it takes for the neuromuscular block to reach its maximum effect after administration and the total time the block remains effective. This compound has a relatively slow onset of around 5 minutes and a long duration of action, lasting from 60 to 120 minutes.[2]

  • Train-of-Four (TOF) Stimulation: A common method for monitoring neuromuscular blockade, involving four supramaximal electrical stimuli delivered to a motor nerve at a frequency of 2 Hz. In the presence of a non-depolarizing blocker like this compound, the response to successive stimuli fades. The TOF ratio (T4/T1) is a measure of the degree of block.[7][8][9]

Data Presentation

The following tables summarize quantitative data for this compound from various experimental models.

Table 1: In Vivo Dose-Response Data for this compound

SpeciesAnesthesiaNerve StimulatedMuscle MonitoredED50ED95Citation
HumanNitrous oxide-oxygen-morphine-thiopentalUlnar NerveThumb Adduction0.25 mg/kg (at 0.1 Hz)0.52 mg/kg (at 0.1 Hz)[6]
HumanNitrous oxide-oxygen-morphine-thiopentalUlnar NerveThumb Adduction0.07 mg/kg (at 1.0 Hz)0.15 mg/kg (at 1.0 Hz)[6]
HumanNot specifiedNot specifiedNot specifiedNot specified449-529 µg/kg[5]
CatNot specifiedNot specifiedGastrocnemius (fast twitch)105 µg/kgNot specified[8]
CatNot specifiedNot specifiedSoleus (slow twitch)150 µg/kgNot specified[8]

Table 2: In Vitro Potency of this compound

PreparationSpeciesParameterValueCitation
Phrenic nerve-hemidiaphragmRatEC50 (twitch depression)1.82 µM[10]
Extensor digitorum longus nerve-muscleRatEC50 (twitch depression)0.26 µM[10]
Phrenic nerve-hemidiaphragmGuinea PigEC50 (neuromuscular blockade)Not specified[11]
Frog muscle end-platesFrogDissociation Constant (competitive block)0.34 µM[12][13]
Frog muscle end-platesFrogDissociation Constant (open channel block)0.12 µM at -70 mV[12][13]
Frog rectus abdominisFrogInhibition of ACh-induced contraction (10µg)44%[14]

Experimental Protocols

In Vitro: Rat Phrenic Nerve-Hemidiaphragm Preparation

This is a classic and robust in vitro method for studying the effects of neuromuscular blocking agents.[15][16][17]

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.7)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Organ bath with stimulating and recording electrodes

  • Force-displacement transducer

  • Physiological data acquisition system

  • d-Tubocurarine chloride stock solution

Procedure:

  • Preparation of the Tissue:

    • Euthanize the rat by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Open the thoracic and abdominal cavities to expose the diaphragm.

    • Carefully dissect the hemidiaphragm with the phrenic nerve attached.

    • Mount the preparation in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach the central tendon of the diaphragm to a force-displacement transducer and the rib base to a fixed point in the organ bath.

  • Stimulation and Recording:

    • Place the phrenic nerve on a bipolar platinum electrode.

    • Apply a resting tension of 1 g to the muscle.

    • Stimulate the phrenic nerve with supramaximal square wave pulses (e.g., 0.2 ms (B15284909) duration) at a frequency of 0.1 Hz.

    • Allow the preparation to equilibrate for at least 30 minutes, or until a stable twitch response is achieved.

  • Application of this compound:

    • Record a stable baseline of twitch contractions.

    • Add d-tubocurarine to the organ bath in a cumulative or single-dose manner to construct a dose-response curve.

    • For a cumulative dose-response curve, add increasing concentrations of this compound at regular intervals (e.g., every 15-20 minutes or once a plateau in the response is reached).

    • Record the percentage inhibition of the twitch height at each concentration.

  • Data Analysis:

    • Calculate the percentage of neuromuscular block for each concentration of this compound relative to the baseline twitch height.

    • Plot the percentage of block against the logarithm of the this compound concentration to obtain a dose-response curve.

    • Determine the EC50 (the concentration of this compound that produces 50% of the maximal block).

In Vivo: Rat Sciatic Nerve-Gastrocnemius Muscle Preparation

This in vivo model allows for the assessment of neuromuscular blockade in a whole animal system.[18]

Materials:

  • Male Wistar rats (250-300 g)

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine and xylazine)

  • Stimulating electrodes

  • Force transducer

  • Data acquisition system

  • d-Tubocurarine chloride solution for injection

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and ensure a stable level of anesthesia throughout the experiment.

    • Make an incision in the thigh to expose the sciatic nerve and the gastrocnemius muscle.

    • Isolate the sciatic nerve and place stimulating electrodes around it.

    • Detach the tendon of the gastrocnemius muscle from the calcaneus and attach it to a force transducer.

    • Maintain the animal's body temperature at 37°C.

  • Stimulation and Recording:

    • Stimulate the sciatic nerve with supramaximal single twitches (e.g., at 0.1 Hz) or with a train-of-four (TOF) pattern (2 Hz for 2 seconds).

    • Record the baseline muscle twitch tension or the TOF response.

  • Administration of this compound:

    • Administer d-tubocurarine intravenously (e.g., via the tail vein) or intraperitoneally.

    • Record the neuromuscular response continuously to determine the onset of action, maximal block, and duration of action.

    • For dose-response studies, administer increasing doses of this compound and measure the resulting twitch depression.

  • Data Analysis:

    • Quantify the degree of neuromuscular block as a percentage reduction in twitch height from the pre-drug control.

    • For TOF stimulation, calculate the TOF ratio (amplitude of the fourth twitch divided by the amplitude of the first twitch).

    • Construct dose-response curves and determine the ED50 and ED95.

Visualizations

Neuromuscular_Junction_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane (Motor Endplate) Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels Opens Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channels->Ca2+ influx Synaptic Vesicles (ACh) Synaptic Vesicles (ACh) Ca2+ influx->Synaptic Vesicles (ACh) Triggers fusion ACh Release ACh Release Synaptic Vesicles (ACh)->ACh Release Synaptic Cleft Synaptic Cleft ACh Release->Synaptic Cleft nAChR Nicotinic ACh Receptor Na+ influx Na+ influx nAChR->Na+ influx Opens channel End-Plate Potential End-Plate Potential Na+ influx->End-Plate Potential Generates Muscle Action Potential Muscle Action Potential End-Plate Potential->Muscle Action Potential Initiates Muscle Contraction Muscle Contraction Muscle Action Potential->Muscle Contraction Leads to Synaptic Cleft->nAChR ACh binds

Caption: Signaling pathway at the neuromuscular junction.

Tubocurarine_Mechanism cluster_cleft Synaptic Cleft cluster_post Postsynaptic Membrane ACh Acetylcholine nAChR Nicotinic ACh Receptor ACh->nAChR Binds to This compound This compound This compound->nAChR Competitively binds to Blocked_nAChR Blocked nAChR Ion_Channel Ion Channel Blocked_nAChR->Ion_Channel Prevents opening of No_Na_influx No Na+ Influx Ion_Channel->No_Na_influx No_Depolarization No Depolarization No_Na_influx->No_Depolarization Muscle_Relaxation Muscle Relaxation No_Depolarization->Muscle_Relaxation

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat) Tissue_Dissection Dissect Nerve-Muscle Preparation (e.g., Phrenic Nerve-Hemidiaphragm) Animal_Model->Tissue_Dissection Mounting Mount Tissue in Organ Bath Tissue_Dissection->Mounting Equilibration Equilibrate Preparation Mounting->Equilibration Baseline Record Baseline Twitch Response Equilibration->Baseline Drug_Addition Add this compound (Single or Cumulative Doses) Baseline->Drug_Addition Record_Response Record Neuromuscular Block Drug_Addition->Record_Response Measure_Block Measure % Inhibition of Twitch Height Record_Response->Measure_Block Dose_Response_Curve Construct Dose-Response Curve Measure_Block->Dose_Response_Curve Calculate_Parameters Calculate EC50/ED50 Dose_Response_Curve->Calculate_Parameters

References

Application Notes and Protocols for Reversing Tubocurarine-Induced Paralysis in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubocurarine is a non-depolarizing neuromuscular blocking agent historically used to induce muscle relaxation during surgical procedures. In a laboratory setting, it is a valuable tool for studying the physiology and pharmacology of the neuromuscular junction. The ability to reliably reverse this compound-induced paralysis is critical for the ethical and successful execution of such studies, ensuring the well-being of the animal subjects and the integrity of the experimental data.

These application notes provide detailed protocols for the reversal of this compound-induced neuromuscular blockade in laboratory animals, focusing on two primary classes of reversal agents: acetylcholinesterase inhibitors and selective relaxant-binding agents. This document outlines the mechanisms of action, provides quantitative data for effective dosages, and details experimental procedures for induction, monitoring, and reversal of paralysis.

Mechanisms of Reversal

Acetylcholinesterase Inhibitors (e.g., Neostigmine)

This compound acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate, preventing acetylcholine (ACh) from binding and causing muscle contraction.[1] Acetylcholinesterase inhibitors, such as neostigmine (B1678181), function by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of ACh in the synaptic cleft.[2][3] This inhibition leads to an accumulation of ACh, which can then more effectively compete with this compound for binding to nAChRs, thereby restoring neuromuscular transmission.[2][4]

Selective Relaxant-Binding Agents (e.g., Sugammadex)

Sugammadex (B611050) is a modified gamma-cyclodextrin (B1674603) that acts as a selective relaxant-binding agent.[5][6] It encapsulates steroidal non-depolarizing neuromuscular blocking agents, such as rocuronium (B1662866) and vecuronium, forming a tight, water-soluble complex.[7][8] While this compound is a benzylisoquinolinium compound and not the primary target for sugammadex, the principles of encapsulation provide a novel mechanism for reversal that is independent of the cholinergic system. It is important to note that the efficacy of sugammadex for the reversal of this compound is not as well-established as it is for steroidal neuromuscular blockers.[9]

Quantitative Data for Paralysis and Reversal

The following tables summarize key quantitative data for the induction of paralysis with d-tubocurarine and its reversal with neostigmine in laboratory animals. Doses are provided as a guide and may require optimization based on the specific animal model, anesthetic regimen, and depth of neuromuscular blockade.

Table 1: d-Tubocurarine Dosage for Neuromuscular Blockade in Rats

ParameterValueSpeciesNotes
ED50 (Intravenous)Varies by muscleRatThe diaphragm is more resistant to d-tubocurarine than peripheral limb muscles.[10]
Concentration for 50% twitch depression (in vitro)1.82 µM (hemidiaphragm)Rat
Concentration for 50% twitch depression (in vitro)0.26 µM (extensor digitorum longus)Rat

ED50: Effective dose for 50% of the maximal response.

Table 2: Neostigmine Dosage for Reversal of Neuromuscular Blockade

ParameterValueSpeciesNotes
Reversal Dose (IV)0.03 - 0.07 mg/kgHuman (clinical data)Often administered with an anticholinergic agent like atropine (B194438) or glycopyrrolate (B1671915) to counteract muscarinic side effects.[11]
Reversal Dose (in vitro)1 µmol/litreMouseContinued to produce some antagonism of this compound-induced block even after complete cholinesterase inactivation.[12]

Experimental Protocols

Protocol for Induction and Reversal of this compound-Induced Paralysis in Rats

4.1.1 Materials

  • d-tubocurarine chloride solution

  • Neostigmine methylsulfate (B1228091) solution

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Mechanical ventilator

  • Peripheral nerve stimulator

  • Force transducer or electromyography (EMG) recording equipment

  • Data acquisition system

  • Heating pad to maintain body temperature

  • Intravenous (IV) catheter and infusion pump

  • Saline solution

4.1.2 Anesthesia and Surgical Preparation

  • Anesthetize the rat using an approved protocol. The depth of anesthesia should be sufficient to prevent any pain or distress.[13]

  • Place the animal on a heating pad to maintain core body temperature between 36.5°C and 37.5°C.

  • Perform a tracheotomy and connect the animal to a mechanical ventilator. Adjust the ventilator settings (tidal volume and respiratory rate) to maintain normal blood gas levels.

  • Insert an IV catheter into a suitable vein (e.g., tail vein, femoral vein) for drug administration.

  • Expose the sciatic nerve and attach stimulating electrodes.

  • Attach a force transducer to the tendon of the tibialis anterior muscle or place recording electrodes for EMG to monitor muscle twitch response.[14]

4.1.3 Induction of Neuromuscular Blockade

  • Administer a baseline stimulation to the sciatic nerve (e.g., single twitch at 0.1 Hz or train-of-four [TOF] stimulation at 2 Hz) and record the baseline muscle response.[15]

  • Administer d-tubocurarine intravenously. The dose will need to be determined empirically, but a starting point can be estimated from available literature.

  • Continuously monitor the muscle twitch response. The onset of paralysis is indicated by a decrease in the twitch amplitude.

  • Maintain the desired level of neuromuscular blockade (e.g., 90-95% twitch depression) by adjusting the infusion rate of d-tubocurarine or administering bolus injections as needed.

4.1.4 Reversal of Neuromuscular Blockade

  • Once the experimental procedure requiring paralysis is complete, cease the administration of d-tubocurarine.

  • Allow for some degree of spontaneous recovery. It is generally recommended to wait until at least two twitches of the TOF are visible before administering a reversal agent.[16]

  • Administer neostigmine intravenously. A starting dose can be based on clinical data, but should be optimized for the animal model.[11]

  • Concurrently, or just prior to neostigmine administration, administer an anticholinergic agent (e.g., atropine or glycopyrrolate) to counteract the muscarinic side effects of neostigmine, such as bradycardia and increased secretions.[3]

  • Continuously monitor the recovery of the muscle twitch response. Full reversal is typically considered a TOF ratio of ≥ 0.9.[17]

  • Once neuromuscular function has fully recovered, wean the animal from the ventilator and monitor for spontaneous and effective breathing before discontinuing anesthesia.

4.1.5 Monitoring

Throughout the procedure, it is crucial to monitor vital signs, including heart rate, blood pressure, and body temperature, to ensure the physiological stability of the animal.[18]

Visualizations

Signaling Pathway of this compound and Neostigmine at the Neuromuscular Junction

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Nerve_Impulse Nerve Impulse ACh_Vesicles ACh Vesicles Nerve_Impulse->ACh_Vesicles Ca2+ influx ACh ACh ACh_Vesicles->ACh Release AChE AChE ACh->AChE Hydrolysis nAChR nAChR ACh->nAChR Binds Neostigmine Neostigmine Neostigmine->AChE Inhibits Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Depolarization This compound This compound This compound->nAChR Blocks

Caption: Mechanism of this compound blockade and neostigmine reversal at the neuromuscular junction.

Experimental Workflow for Reversal of this compound-Induced Paralysis

Start Start: Anesthetize Animal Prep Surgical Preparation (Tracheotomy, IV, Electrodes) Start->Prep Baseline Record Baseline Neuromuscular Response Prep->Baseline Induce Induce Paralysis (d-tubocurarine) Baseline->Induce Monitor_Block Monitor Depth of Blockade Induce->Monitor_Block Experiment Perform Experimental Procedure Monitor_Block->Experiment Stop_TC Cease this compound Experiment->Stop_TC Spontaneous_Recovery Allow Spontaneous Recovery (TOF Count ≥ 2) Stop_TC->Spontaneous_Recovery Reverse Administer Reversal Agent (Neostigmine + Anticholinergic) Spontaneous_Recovery->Reverse Monitor_Recovery Monitor Recovery (TOF Ratio ≥ 0.9) Reverse->Monitor_Recovery Wean Wean from Ventilator Monitor_Recovery->Wean End End of Experiment Wean->End

Caption: Workflow for inducing and reversing this compound paralysis in a laboratory setting.

Conclusion

The successful reversal of this compound-induced paralysis is a critical component of in vivo neuromuscular research. A thorough understanding of the mechanisms of action of reversal agents, coupled with careful dose selection and meticulous monitoring, is essential for obtaining reliable experimental data and ensuring the ethical treatment of laboratory animals. The protocols and data presented in these application notes provide a foundation for researchers to develop and implement effective strategies for the reversal of neuromuscular blockade in their specific experimental models.

References

Application Notes and Protocols for Tubocurarine Hydrochloride in Surgical Muscle Relaxation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of tubocurarine hydrochloride for inducing surgical muscle relaxation in a research setting. The information is intended for professionals in drug development and scientific research.

Introduction

This compound is a non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction.[1] By blocking these receptors, this compound prevents acetylcholine (ACh) from binding, thereby inhibiting muscle contraction and leading to skeletal muscle relaxation.[1] Historically used in clinical anesthesia, its application in research continues to be valuable for studies involving neuromuscular function and the development of novel muscle relaxants.

Mechanism of Action

This compound hydrochloride competitively blocks nAChRs at the motor endplate. This antagonism prevents the depolarization of the postsynaptic membrane that is necessary for initiating an action potential and subsequent muscle contraction. The blockade can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction, for example, through the administration of an acetylcholinesterase inhibitor like neostigmine (B1678181).

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of this compound can vary across different species. Understanding these parameters is crucial for designing and interpreting experimental studies.

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound Hydrochloride

ParameterSpeciesValueReference
ED50 Cat (gastrocnemius muscle)105 µg/kg[2]
Cat (soleus muscle)150 µg/kg[2]
EC50 Rat (hemidiaphragm)1.82 µM[3]
Rat (extensor digitorum longus)0.26 µM[3]
LD50 Mouse (intravenous)0.13 mg/kg
Rabbit (intravenous)0.146 mg/kg
Elimination Half-Life Dog77.4 minutes (second phase)
Duration of Action Human30-60 minutes[4]

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the mechanism of action of this compound hydrochloride at the neuromuscular junction.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Muscle Fiber) Nerve Impulse Nerve Impulse Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Nerve Impulse->Voltage-gated Ca2+ Channel Activates Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx Synaptic Vesicles (ACh) Synaptic Vesicles (ACh) Ca2+ Influx->Synaptic Vesicles (ACh) Triggers ACh Release ACh Release Synaptic Vesicles (ACh)->ACh Release ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR Binds to This compound This compound This compound->nAChR Competitively Blocks Na+ Influx Na+ Influx nAChR->Na+ Influx Opens channel Depolarization Depolarization Na+ Influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction

Caption: Mechanism of this compound at the neuromuscular junction.

Experimental Protocols

The following protocols provide a detailed methodology for the administration of this compound hydrochloride and the assessment of neuromuscular blockade in a research setting.

Protocol 1: In Vivo Assessment of Neuromuscular Blockade in Rats

1. Animal Preparation:

  • Adult male Sprague-Dawley rats (250-300 g) are anesthetized with an appropriate anesthetic agent (e.g., urethane, 1.25 g/kg, intraperitoneally).
  • The trachea is cannulated to allow for artificial ventilation.
  • The jugular vein is cannulated for intravenous drug administration.
  • The sciatic nerve is dissected free for stimulation.
  • The gastrocnemius muscle tension is measured using a force transducer.
  • Body temperature is maintained at 37°C using a heating pad.

2. Neuromuscular Monitoring:

  • The sciatic nerve is stimulated with supramaximal square-wave pulses of 0.2 ms (B15284909) duration.
  • A train-of-four (TOF) stimulation pattern (four pulses at 2 Hz every 15 seconds) is applied.
  • The twitch tension of the gastrocnemius muscle is recorded using a data acquisition system.
  • The baseline twitch tension is recorded for at least 15 minutes before drug administration.

3. This compound Administration:

  • Prepare a stock solution of this compound hydrochloride in sterile saline.
  • Administer a bolus dose of this compound intravenously. A starting dose of 0.1 mg/kg can be used, with subsequent doses adjusted to achieve the desired level of neuromuscular blockade.
  • The degree of neuromuscular blockade is quantified by the reduction in the height of the first twitch (T1) of the TOF and the TOF ratio (T4/T1).

4. Data Analysis:

  • Calculate the percentage of twitch depression relative to the baseline.
  • Determine the onset time (time to maximum blockade) and duration of action (time from injection to 25% recovery of T1).
  • The ED50 (dose required to produce 50% twitch depression) can be determined by constructing a dose-response curve.

5. Reversal of Blockade (Optional):

  • To reverse the neuromuscular blockade, administer an acetylcholinesterase inhibitor such as neostigmine (e.g., 0.05 mg/kg, IV) concurrently with an anticholinergic agent like atropine (B194438) (e.g., 0.02 mg/kg, IV) to counteract muscarinic side effects.[5][6]
  • Monitor the recovery of twitch tension and the TOF ratio.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo neuromuscular blockade experiment.

A Animal Preparation (Anesthesia, Cannulation, Dissection) B Baseline Neuromuscular Function Recording (TOF) A->B C This compound Hydrochloride Administration (IV) B->C D Monitor and Record Neuromuscular Blockade C->D E Data Analysis (Onset, Duration, ED50) D->E F Reversal Agent Administration (Optional) D->F H Euthanasia and Tissue Collection (Optional) E->H G Monitor Recovery of Neuromuscular Function F->G G->H

Caption: General workflow for in vivo neuromuscular blockade studies.

Important Considerations

  • Ventilation: Animals must be mechanically ventilated throughout the experiment as this compound will paralyze the respiratory muscles.

  • Anesthesia: The choice of anesthetic can influence the neuromuscular blocking effect of this compound. Inhalational anesthetics, for example, can potentiate the block.

  • Temperature Control: Hypothermia can prolong the duration of neuromuscular blockade. Maintaining the animal's body temperature is critical.

  • Monitoring: Continuous monitoring of physiological parameters such as heart rate, blood pressure, and end-tidal CO2 is essential for animal welfare and data quality.

  • Histamine (B1213489) Release: this compound can cause histamine release, which may lead to hypotension and bronchospasm. This should be considered when interpreting cardiovascular data.

  • Reversal: The effectiveness of reversal agents like neostigmine is dependent on the depth of the neuromuscular blockade.[1][6]

Conclusion

This compound hydrochloride remains a valuable tool for research into neuromuscular function. By following these detailed application notes and protocols, researchers can effectively and responsibly utilize this compound to achieve surgical muscle relaxation in their experimental models, leading to reliable and reproducible results. Careful attention to experimental detail, particularly concerning animal welfare and physiological monitoring, is paramount for the successful application of this compound in research.

References

Application Notes and Protocols: In Vitro Models of Neurocusmular Junctions Using Tubocurarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neuromuscular junction (NMJ) is a specialized synapse critical for converting electrical signals from motor neurons into muscle contraction.[1][2] Dysfunction of the NMJ is implicated in a variety of debilitating neuromuscular diseases. In vitro models of the NMJ have become indispensable tools for studying its physiology, pathology, and for the screening of potential therapeutic agents. These models range from simple co-cultures of motor neurons and muscle cells to more complex organ-on-a-chip systems that better recapitulate the in vivo environment.[1][2][3][4]

A key component in the validation and functional assessment of these in vitro NMJ models is the use of specific pharmacological agents. Tubocurarine, a classic non-depolarizing neuromuscular blocking agent, serves as a valuable tool for confirming the presence of functional nicotinic acetylcholine (B1216132) receptors (nAChRs) and for quantifying the efficacy of neuromuscular transmission.[5] As a competitive antagonist of acetylcholine (ACh), this compound blocks the nAChRs at the postsynaptic membrane, thereby inhibiting muscle contraction initiated by motor neuron activity.[5]

These application notes provide detailed protocols for establishing and utilizing in vitro NMJ models and for employing this compound to assess their function.

In Vitro Neuromuscular Junction Models

A variety of in vitro models have been developed to study the NMJ, each with its own advantages and limitations. The choice of model often depends on the specific research question, desired throughput, and available resources.

1. 2D Co-culture of Motor Neurons and Myotubes: This is a foundational and widely used model. Motor neurons, often derived from stem cells (e.g., human induced pluripotent stem cells - hiPSCs), are cultured with myoblasts that differentiate and fuse into myotubes.[5][6][7] Over time, the motor neurons extend axons and form functional synapses with the myotubes.[5]

2. 3D Culture Models: To better mimic the in vivo architecture, 3D culture systems have been developed. In these models, motor neurons and muscle progenitors are often mixed in a hydrogel matrix, allowing for self-organization into more physiologically relevant structures.[8][9] These 3D models can exhibit improved muscle fiber maturation and NMJ functionality.[8]

3. Organ-on-a-Chip/Microfluidic Devices: These advanced models utilize microfabrication techniques to create compartmentalized culture systems.[3][10][11][12] This allows for the physical separation of motor neuron cell bodies from the muscle cells, with axons extending through microtunnels to innervate the myotubes, closely mimicking the in vivo arrangement.[10][12] These platforms offer precise control over the cellular microenvironment and are well-suited for drug screening applications.[10][11]

Experimental Protocols

Protocol 1: Establishment of a 2D Co-culture of Human iPSC-derived Motor Neurons and Myotubes

This protocol provides a general framework for establishing a 2D co-culture system. Specific media formulations and differentiation protocols for motor neurons and myoblasts should be optimized based on the specific cell lines used.

Materials:

  • Human iPSC-derived motor neuron progenitors

  • Human myoblasts

  • Myoblast growth medium

  • Myoblast differentiation medium

  • Motor neuron maturation medium

  • Co-culture medium

  • Extracellular matrix (ECM) coating solution (e.g., Matrigel, laminin)

  • Culture plates (e.g., 24-well or 48-well plates)

Procedure:

  • Plate Myoblasts: Coat culture plates with an appropriate ECM solution. Seed human myoblasts at a density that will allow them to reach confluence. Culture the myoblasts in growth medium.

  • Induce Myotube Differentiation: Once the myoblasts are confluent, switch to myoblast differentiation medium to induce their fusion into multinucleated myotubes. This process typically takes 4-7 days.

  • Plate Motor Neurons: Differentiate iPSC-derived motor neuron progenitors into mature motor neurons according to your established protocol. Once differentiated, plate the motor neurons onto the established myotube culture.

  • Co-culture: Culture the motor neurons and myotubes together in a co-culture medium that supports the health of both cell types. Refresh the medium every 2-3 days.

  • NMJ Formation: Allow the co-culture to mature for at least 7-14 days to enable the formation of functional neuromuscular junctions.

Protocol 2: Assessment of NMJ Function with this compound

This protocol describes how to use this compound to confirm the presence and functionality of NMJs in an in vitro model. The primary readout is the inhibition of motor neuron-induced muscle contractions.

Materials:

  • Established in vitro NMJ model (from Protocol 1 or other models)

  • This compound chloride stock solution

  • Culture medium

  • Microscope with video recording capabilities

  • Image analysis software (optional, for quantification)

Procedure:

  • Baseline Activity: Observe the in vitro NMJ culture under the microscope and record baseline spontaneous and/or evoked (if using optogenetics or electrical stimulation) myotube contractions.

  • This compound Application: Prepare a working solution of this compound in the culture medium at the desired concentration. A typical starting concentration is 1-10 µM.

  • Incubation: Add the this compound-containing medium to the culture and incubate.

  • Observation: Observe the culture again and record myotube contractions. A functional NMJ will show a significant reduction or complete cessation of motor neuron-induced contractions in the presence of this compound.

  • Washout (Optional): To confirm the reversibility of the block, the this compound-containing medium can be removed and replaced with fresh medium. Contraction activity should gradually return.

  • Quantification: For a more quantitative analysis, the frequency and amplitude of myotube contractions before and after this compound application can be measured using video analysis software.

Protocol 3: Generating a Dose-Response Curve for this compound

This protocol outlines the steps to determine the potency of this compound in an in vitro NMJ model by generating a dose-response curve and calculating the IC50 value.

Procedure:

  • Prepare a Range of this compound Concentrations: Prepare a series of dilutions of this compound in culture medium, covering a range of concentrations (e.g., from nanomolar to micromolar).

  • Establish Baseline: For each culture or well to be tested, record the baseline level of myotube contractions.

  • Apply this compound: Add each concentration of this compound to a separate culture/well. Include a vehicle control (medium without this compound).

  • Measure Response: After a set incubation period, measure the level of myotube contraction for each concentration. This can be quantified by contraction frequency, amplitude, or another relevant metric.

  • Data Analysis:

    • Normalize the response at each concentration to the baseline activity.

    • Plot the percentage of inhibition of contraction against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value (the concentration of this compound that causes 50% inhibition of contraction).

Data Presentation

The following tables summarize quantitative data for this compound's effects on various in vitro and ex vivo neuromuscular preparations.

Table 1: this compound IC50 and Dissociation Constants (Kd) in Various Preparations

PreparationParameterValue (µM)Reference
Frog Muscle End-platesKd0.34--INVALID-LINK--[13]
Frog Muscle End-plates (Open Channel)Kd0.12--INVALID-LINK--[13]
Frog Neuromuscular JunctionKd2.2 - 8.8--INVALID-LINK--[14]
Mouse Nerve-Diaphragm (37°C)IC501.69--INVALID-LINK--[15]
Mouse Nerve-Diaphragm (25°C)IC501.49--INVALID-LINK--[15]
BC3H-1 Cells (Embryonic Mouse Muscle nAChR)IC500.041--INVALID-LINK--[16]

Mandatory Visualizations

Signaling Pathway

This compound Mechanism of Action at the Neuromuscular Junction cluster_presynaptic Motor Neuron Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Muscle Fiber Membrane Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel Opens Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx Synaptic Vesicles (ACh) Synaptic Vesicles (ACh) Ca2+ Influx->Synaptic Vesicles (ACh) Triggers fusion ACh Release ACh Release Synaptic Vesicles (ACh)->ACh Release ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR Binds Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening Activates Na+ Influx Na+ Influx Ion Channel Opening->Na+ Influx Depolarization Depolarization Na+ Influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction This compound This compound This compound->nAChR Competitively Blocks

Caption: this compound competitively antagonizes acetylcholine at the nAChR.

Experimental Workflow

Experimental Workflow for Assessing NMJ Function with this compound cluster_model_prep In Vitro Model Preparation cluster_experiment Functional Assessment cluster_analysis Data Analysis Plate Myoblasts Plate Myoblasts Induce Myotube Formation Induce Myotube Formation Plate Myoblasts->Induce Myotube Formation Plate Motor Neurons Plate Motor Neurons Induce Myotube Formation->Plate Motor Neurons Co-culture & NMJ Formation Co-culture & NMJ Formation Plate Motor Neurons->Co-culture & NMJ Formation Record Baseline Contractions Record Baseline Contractions Co-culture & NMJ Formation->Record Baseline Contractions Apply this compound Apply this compound Record Baseline Contractions->Apply this compound Record Post-treatment Contractions Record Post-treatment Contractions Apply this compound->Record Post-treatment Contractions Washout (Optional) Washout (Optional) Record Post-treatment Contractions->Washout (Optional) Record Recovery Record Recovery Washout (Optional)->Record Recovery Quantify Contraction Frequency/Amplitude Quantify Contraction Frequency/Amplitude Record Recovery->Quantify Contraction Frequency/Amplitude Generate Dose-Response Curve Generate Dose-Response Curve Quantify Contraction Frequency/Amplitude->Generate Dose-Response Curve Calculate IC50 Calculate IC50 Generate Dose-Response Curve->Calculate IC50

Caption: Workflow for this compound application in in vitro NMJ models.

References

Application Notes and Protocols for Measuring Tubocurarine Concentration in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-tubocurarine is a benzylisoquinoline alkaloid and a non-depolarizing neuromuscular blocking agent. Historically, it was used as a muscle relaxant during surgical procedures.[1][2] Accurate measurement of its concentration in biological samples such as plasma, urine, and tissues is crucial for pharmacokinetic studies, toxicological analysis, and drug development. This document provides detailed application notes and protocols for various techniques used to quantify tubocurarine.

Chromatographic Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, are the most common and robust methods for the quantification of this compound in biological matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable method for this compound analysis. The methodology involves extraction of the analyte from the biological matrix, followed by separation on a C18 column and detection at a specific wavelength.

1. Sample Preparation: Protein Precipitation

  • To 500 µL of human plasma in a microcentrifuge tube, add 1.5 mL of cold acetonitrile (B52724).[3][4]

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of acetonitrile and 10 mM phosphate (B84403) buffer (pH 3.0) in a 70:30 (v/v) ratio.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 20 µL.[5]

  • UV Detection Wavelength: 284 nm.[5]

  • Column Temperature: 30°C.[6]

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma and processing them as described above.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical assays.

1. Sample Preparation: Dilute-and-Shoot

  • Thaw frozen urine samples at room temperature.

  • Vortex the urine sample to ensure homogeneity.

  • Centrifuge the urine sample at 14,000 x g for 10 minutes to pellet any particulate matter.[7]

  • Take 100 µL of the supernatant and dilute it with 900 µL of the initial mobile phase.

  • Vortex the diluted sample and transfer it to an LC-MS vial.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.9 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

3. Data Analysis

  • Quantify this compound using a stable isotope-labeled internal standard.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Immunoassays

Immunoassays, such as Radioimmunoassay (RIA), are highly sensitive methods for detecting this compound. These assays rely on the specific binding of an antibody to the target analyte.

Radioimmunoassay (RIA)

RIA is a classic immunoassay technique that uses a radiolabeled antigen to compete with the unlabeled antigen in the sample for a limited number of antibody binding sites.

1. Reagent Preparation

  • RIA Buffer: Prepare a suitable buffer, such as a phosphate buffer containing bovine serum albumin (BSA) to minimize non-specific binding.[8]

  • Antibody Solution: Dilute the anti-tubocurarine antibody in RIA buffer to a concentration that binds approximately 30-50% of the radiolabeled this compound.

  • Radiolabeled this compound: Prepare a working solution of ³H-tubocurarine or ¹²⁵I-labeled this compound derivative in RIA buffer.[9]

  • Standard Solutions: Prepare a series of this compound standards in RIA buffer or analyte-free serum.

2. Assay Procedure

  • Pipette 100 µL of standard, control, or unknown serum sample into appropriately labeled tubes.

  • Add 100 µL of the diluted anti-tubocurarine antibody to all tubes except the non-specific binding (NSB) and total count (TC) tubes.

  • Add 100 µL of the radiolabeled this compound solution to all tubes.

  • Vortex all tubes and incubate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C) to allow for competitive binding.[10]

  • Separation of Bound and Free Antigen:

    • Add a precipitating reagent (e.g., a second antibody or polyethylene (B3416737) glycol) to separate the antibody-bound complex from the free radiolabeled antigen.[8]

    • Centrifuge the tubes and decant the supernatant.

  • Measurement of Radioactivity:

    • Measure the radioactivity of the pellet (bound fraction) or the supernatant (free fraction) using a gamma or beta counter.[9]

3. Calculation of Results

  • Calculate the percentage of bound radiolabeled this compound for each standard and sample.

  • Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples from the standard curve.

Data Presentation

The following tables summarize the quantitative data for the described methods.

Table 1: HPLC-UV Method Parameters

ParameterValueReference
ColumnC18 (250 mm x 4.6 mm, 5 µm)[5]
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 3.0) (70:30)[5]
Flow Rate1.0 mL/min[5]
Detection Wavelength284 nm[5]
Limit of Detection (LOD)0.006 µg/mL[5]
Limit of Quantification (LOQ)0.020 µg/mL[5]
Linearity Range0.025–0.50 µg/mL[5]

Table 2: LC-MS/MS Method Parameters

ParameterValueReference
ColumnC18 (50 mm x 2.1 mm, 1.9 µm)-
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[11]
Flow Rate0.4 mL/min-
Ionization ModeESI+-
Recovery with Acetonitrile Precipitation>80%[3]

Table 3: Radioimmunoassay (RIA) Parameters

ParameterDescriptionReference
PrincipleCompetitive Binding[8]
Radiolabel³H or ¹²⁵I[9]
SeparationSecond Antibody or PEG Precipitation[8]
DetectionGamma or Beta Counter[9]

Visualizations

The following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis plasma Plasma Sample (500 µL) add_acn Add Acetonitrile (1.5 mL) plasma->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (200 µL) dry->reconstitute hplc_injection Inject into HPLC reconstitute->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (284 nm) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Workflow for HPLC-UV analysis of this compound in plasma.

LCMSMS_Workflow cluster_urine_prep Urine Sample Preparation cluster_lcmsms_analysis LC-MS/MS Analysis urine_sample Urine Sample centrifuge_urine Centrifuge (14,000 x g, 10 min) urine_sample->centrifuge_urine dilute Dilute Supernatant (1:10) centrifuge_urine->dilute lcms_injection Inject into LC-MS/MS dilute->lcms_injection lc_separation Chromatographic Separation lcms_injection->lc_separation ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for LC-MS/MS analysis of this compound in urine.

RIA_Workflow cluster_assay_setup Assay Setup sample Sample/Standard incubation Incubate (Competitive Binding) sample->incubation antibody Anti-Tubocurarine Antibody antibody->incubation radiolabel Radiolabeled this compound radiolabel->incubation separation Separate Bound and Free Antigen incubation->separation measurement Measure Radioactivity separation->measurement analysis Calculate Concentration measurement->analysis

Caption: General workflow for Radioimmunoassay (RIA).

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tubocurarine-Induced Hypotension in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with tubocurarine-induced hypotension in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of hypotension observed after d-tubocurarine administration in animal models?

A1: this compound-induced hypotension is multifactorial, primarily stemming from two key pharmacological actions:

  • Histamine (B1213489) Release: d-tubocurarine can induce a non-cytotoxic release of histamine from mast cells.[1] This histamine release leads to vasodilation and a subsequent drop in blood pressure.[2][3]

  • Ganglionic Blockade: this compound can block autonomic ganglia, which inhibits compensatory cardiovascular reflexes that would normally counteract a fall in blood pressure.[4] This effect is due to the drug's action on nicotinic acetylcholine (B1216132) receptors within the ganglia.

Q2: Which animal models are suitable for studying this compound-induced hypotension?

A2: Various animal models have been used to investigate the effects of this compound, including rats, dogs, cats, and monkeys.[2][5][6][7] The choice of model may depend on the specific research question, but rats are a common model for cardiovascular studies due to their well-characterized physiology and the availability of established experimental protocols.[8][9]

Q3: What are the recommended anesthetic protocols for studies involving this compound where cardiovascular stability is critical?

A3: The choice of anesthesia is crucial as many anesthetic agents can themselves cause cardiovascular depression. For cardiovascular studies in rats, a combination of ketamine (50–100 mg/kg) and xylazine (B1663881) (5–10 mg/kg) administered intraperitoneally is common.[5][8] Inhalant anesthetics like isoflurane (B1672236) and sevoflurane (B116992) are also frequently used.[5][8] It is important to select an anesthetic regimen that provides adequate surgical anesthesia with minimal interference with cardiovascular parameters.

Q4: How can I accurately measure blood pressure in my animal model?

A4: Invasive blood pressure monitoring is considered the gold standard for accuracy and provides continuous data.[6] This typically involves the cannulation of an artery (e.g., carotid or femoral artery in rats) connected to a pressure transducer.[6][9] Non-invasive methods, such as tail-cuff plethysmography, can also be used for conscious animals, though they may be less precise.[10]

Troubleshooting Guide

Issue: Significant and prolonged drop in blood pressure after d-tubocurarine administration.

Possible Cause 1: Histamine Release

  • Troubleshooting Steps:

    • Pre-treatment with Histamine Antagonists: Administer a combination of H1 and H2 receptor antagonists prior to this compound. This has been shown to partially prevent the fall in systemic vascular resistance.[11]

    • Slow Administration: Administering d-tubocurarine as a slow intravenous infusion rather than a rapid bolus can reduce the peak plasma concentration and thereby minimize histamine release.[12]

Possible Cause 2: Ganglionic Blockade

  • Troubleshooting Steps:

    • Dose Adjustment: Ensure you are using the minimum effective dose of this compound required for neuromuscular blockade to minimize off-target effects on autonomic ganglia.

    • Pharmacological Support: In cases of severe hypotension, the use of sympathomimetic agents may be necessary to counteract the effects of ganglionic blockade. However, this should be done cautiously as it can complicate the interpretation of results.[13]

Possible Cause 3: Inadequate Fluid Management

  • Troubleshooting Steps:

    • Fluid Resuscitation: Ensure the animal is adequately hydrated before the experiment. If hypotension occurs, intravenous fluid resuscitation with isotonic crystalloids (e.g., Lactated Ringer's solution) can help restore intravascular volume.[14] A typical starting point for fluid boluses in hypotensive small animals is 10-20 ml/kg.[15]

    • Colloid Administration: In cases of severe or refractory hypotension, the use of colloids may be considered to provide more sustained intravascular volume expansion.[16]

Quantitative Data Summary

Table 1: Drug Dosages for Pre-treatment and Intervention in Animal Studies

DrugAnimal ModelDosageRoute of AdministrationPurposeReference(s)
d-tubocurarineDog0.3 mg/kgIntravenousInduction of Hypotension[5][17]
d-tubocurarineCat3 mg/kgIntravenousStudy of Electrocortical Activity[7]
d-tubocurarineRat>5 mg/kgIntravenousTo evoke histamine release[2]
AtropineDog0.02 - 0.04 mg/kgIV or IMTo counter bradycardia[12][15]
Cimetidine (H2 Blocker)Human4 mg/kg-Pre-treatment[11]
Chlorpheniramine (H1 Blocker)Human0.1 mg/kg-Pre-treatment[11]
Diphenhydramine (H1 Blocker)Rat20 mg/kg-Pre-treatment for endotoxin (B1171834) shock[18]
Cimetidine (H2 Blocker)Rat80 mg/kg-Pre-treatment for endotoxin shock[18]

Note: Dosages from human studies are provided for context and should be adapted and validated for specific animal models.

Experimental Protocols

Protocol 1: Invasive Blood Pressure Measurement in Anesthetized Rats

This protocol outlines the standard procedure for direct and continuous blood pressure monitoring.

  • Anesthesia: Anesthetize the rat using an appropriate protocol (e.g., intraperitoneal injection of ketamine at 50-100 mg/kg and xylazine at 5-10 mg/kg).[5]

  • Surgical Preparation:

    • Place the anesthetized rat in a supine position.

    • Make a midline incision in the neck to expose the trachea and carotid artery.

    • Perform a tracheostomy to ensure a patent airway, especially if mechanical ventilation is required.[9]

  • Arterial Cannulation:

    • Carefully isolate the common carotid artery from the surrounding tissue and vagus nerve.[9]

    • Place two loose ligatures around the artery.

    • Make a small incision in the artery and insert a heparinized saline-filled catheter.

    • Secure the catheter in place with the ligatures.[6]

  • Transducer Connection and Calibration:

    • Connect the arterial catheter to a pressure transducer.[6]

    • Calibrate the transducer using a sphygmomanometer to known pressure levels.[6]

  • Data Acquisition:

    • Allow the animal to stabilize for 10-20 minutes before recording baseline blood pressure.[6]

    • Record blood pressure continuously throughout the experiment using a data acquisition system.[6]

Protocol 2: Induction and Mitigation of this compound-Induced Hypotension in Rats

This protocol provides a framework for studying and overcoming this compound-induced hypotension.

  • Animal Preparation: Prepare the rat for invasive blood pressure monitoring as described in Protocol 1.

  • Group Allocation:

    • Control Group: Receives d-tubocurarine without any pre-treatment.

    • Pre-treatment Group(s): Receive H1 and/or H2 histamine antagonists prior to d-tubocurarine administration. Doses should be determined based on literature and pilot studies (e.g., adapting from doses used in other rodent studies).[18]

    • Slow Infusion Group: Receives d-tubocurarine as a slow intravenous infusion over a set period.

  • Drug Administration:

    • Administer pre-treatments (if any) at an appropriate time before this compound.

    • Administer a hypotensive dose of d-tubocurarine (e.g., starting with a dose-finding study around 5 mg/kg IV).[2]

  • Monitoring and Intervention:

    • Continuously monitor mean arterial pressure (MAP).

    • If MAP drops below a predetermined critical threshold, initiate fluid resuscitation with a bolus of isotonic crystalloids (e.g., 10-20 ml/kg IV).[15]

  • Data Analysis: Compare the magnitude and duration of the hypotensive response between the different experimental groups.

Visualizations

Tubocurarine_Hypotension_Pathway This compound d-Tubocurarine MastCell Mast Cell This compound->MastCell AutonomicGanglia Autonomic Ganglia (Nicotinic Receptors) This compound->AutonomicGanglia Histamine Histamine Release MastCell->Histamine GanglionicBlockade Ganglionic Blockade AutonomicGanglia->GanglionicBlockade Vasodilation Vasodilation Histamine->Vasodilation SympatheticTone Decreased Sympathetic Tone GanglionicBlockade->SympatheticTone Hypotension Hypotension (Decreased Blood Pressure) Vasodilation->Hypotension SympatheticTone->Hypotension Troubleshooting_Workflow Start This compound Administration Hypotension Hypotension Observed? Start->Hypotension Pretreatment Pre-treat with Antihistamines (H1+H2) Hypotension->Pretreatment Yes Monitor Monitor Blood Pressure Hypotension->Monitor No SlowAdmin Slow IV Infusion Pretreatment->SlowAdmin FluidTherapy Administer IV Fluids (Crystalloids/Colloids) SlowAdmin->FluidTherapy FluidTherapy->Monitor Stable Blood Pressure Stabilized Monitor->Stable Yes Reassess Re-evaluate Dose and Experimental Conditions Monitor->Reassess No

References

Technical Support Center: Managing Tubocurarine-Induced Histamine Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the histamine-releasing side effects of tubocurarine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced histamine (B1213489) release?

A1: this compound induces histamine release through a direct, non-cytotoxic action on mast cells.[1][2] This process is not mediated by acetylcholine (B1216132) receptors.[1] The mechanism is similar to that of other cationic compounds, which cause mast cell degranulation.[2]

Q2: What are the common physiological side effects observed in experimental models due to this compound-induced histamine release?

A2: The release of histamine is associated with several physiological effects, including hypotension (a drop in blood pressure), bronchospasm, and increased salivary secretions.[3][4] These reactions can be particularly pronounced in sensitive individuals or animal models, such as asthmatics.[3]

Q3: Are there alternative neuromuscular blocking agents with a lower potential for histamine release?

A3: Yes, several newer neuromuscular blocking agents have been developed with a significantly lower propensity for histamine release. These include vecuronium, cisatracurium, and pipecuronium (B1199686), which are often preferred in experimental setups where histamine-related side effects could confound the results.[5][6][7]

Q4: What premedication strategies can be employed to mitigate the histamine-releasing effects of this compound?

A4: Pretreatment with H1 and H2 receptor antagonists has been shown to attenuate the hemodynamic responses to histamine release.[1] Additionally, certain anesthetic agents, such as halothane (B1672932), can significantly inhibit this compound-induced histamine release.[8] Studies in monkeys have also suggested that atropine (B194438) sulfate, administered intramuscularly prior to this compound, can inhibit histamine release.[9]

Q5: How can the rate of this compound administration affect histamine release?

A5: Rapid intravenous administration of this compound can lead to a more pronounced release of histamine and subsequent hypotension.[10] While not explicitly detailed for this compound in the provided context, studies with other histamine-releasing agents like atracurium (B1203153) have shown that slower administration can prevent significant increases in plasma histamine concentration.[11] This suggests that a slower infusion rate may be a viable strategy to reduce side effects.

Troubleshooting Guides

Issue 1: Unexpectedly severe hypotensive response in an animal model after this compound administration.
Possible Cause Troubleshooting Step Rationale
Rapid Drug Administration Administer this compound as a slow intravenous infusion rather than a rapid bolus.Rapid injection can cause a spike in plasma histamine levels, leading to a more severe hypotensive effect.[10][11]
High Dosage Review and potentially lower the dose of this compound. Perform a dose-response study to determine the optimal dose with minimal side effects.This compound-induced histamine release is dose-dependent.[4]
Animal Sensitivity Consider the species and strain of the animal model, as sensitivity to histamine can vary.Some animal models may be inherently more susceptible to the effects of histamine.
Interaction with Anesthetics If using anesthetics other than halothane, consider their potential to exacerbate hypotension.While halothane can inhibit histamine release, other anesthetics may not have the same protective effect.[8]
Inadequate Premedication Pre-treat the animal with a combination of H1 and H2 histamine receptor antagonists.This will block the downstream effects of released histamine on the cardiovascular system.[1]
Issue 2: Inconsistent or non-reproducible results in in vitro histamine release assays with mast cells.
Possible Cause Troubleshooting Step Rationale
Cell Viability Assess mast cell viability before and after the experiment using a method like Trypan Blue exclusion.Non-viable cells can release histamine non-specifically, leading to high background and variability.
Buffer Composition Ensure the buffer used for the assay is appropriate. For example, the presence or absence of calcium can affect the release process.This compound-induced histamine release can be enhanced by calcium-deprivation at suboptimal concentrations of the secretagogue.[2]
Reagent Preparation Prepare fresh solutions of this compound and other reagents for each experiment.Degradation of reagents can lead to inconsistent results.
Incubation Time and Temperature Strictly control the incubation time and temperature as specified in the protocol.Histamine release is a rapid process, and deviations in timing can affect the outcome.[2]
Assay Sensitivity Verify the sensitivity and linear range of your histamine detection method (e.g., fluorometry, ELISA).If the histamine concentration is outside the detection range, the results will be inaccurate.

Quantitative Data Summary

Table 1: Effect of this compound and Mitigating Agents on Histamine Release

Agent/Condition Concentration/Dose Effect on Histamine Release Experimental Model Reference
This compound4 x 10⁻⁴ mol/L~20% release of total histamineIsolated rat peritoneal mast cells[12]
This compound> 5 mg/kg i.v.Phasic increase in plasma histamineRats[12]
This compound0.5 mg/kg i.v.240% increase in plasma histamine at 1 minHumans[6]
This compound (3 x 10⁻⁵ M) + Halothane2.0%Significant reduction (2.8% ± 0.9 vs. 13.9% ± 3.7)Human foreskin preparations[8]
Atropine Sulfate> 0.025 mg/kg i.m.Inhibition of this compound-induced histamine releaseAnesthetized monkeys[9]

Table 2: Relative Histamine-Releasing Ability of Neuromuscular Blocking Agents

Drug Relative Histamine-Releasing Ability (Pancuronium = 1) Reference
d-tubocurarine172[13]
Atracurium52[13]
Alcuronium5[13]
Suxamethonium1.7[13]
Vecuronium1.1[13]
Pancuronium1[13]

Experimental Protocols

Protocol 1: In Vitro Histamine Release Assay from Isolated Mast Cells by Fluorometry

This protocol is a general guideline for measuring this compound-induced histamine release from isolated rat peritoneal mast cells.

1. Mast Cell Isolation:

  • Euthanize a rat according to approved institutional animal care and use committee protocols.

  • Inject 10-15 mL of ice-cold buffer (e.g., Tyrode's buffer) into the peritoneal cavity.

  • Gently massage the abdomen for 2-3 minutes.

  • Aspirate the peritoneal fluid containing mast cells.

  • Centrifuge the cell suspension at low speed (e.g., 150 x g) for 10 minutes at 4°C.

  • Wash the cell pellet with fresh buffer and resuspend in the appropriate assay buffer.

2. Histamine Release Assay:

  • Aliquot the mast cell suspension into microcentrifuge tubes.

  • Add varying concentrations of this compound solution to the tubes. Include a positive control (e.g., compound 48/80) and a negative control (buffer only).

  • Incubate the tubes at 37°C for 15-30 minutes.

  • Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Carefully collect the supernatant, which contains the released histamine.

  • To determine the total histamine content, lyse a separate aliquot of cells with a lysing agent (e.g., Triton X-100) or by sonication.

3. Histamine Quantification by o-Phthalaldehyde (B127526) (OPT) Fluorometry:

  • In a 96-well black microplate, add a small volume of the supernatant or cell lysate.

  • Add a solution of o-phthalaldehyde (OPT) in a highly alkaline buffer (e.g., NaOH).

  • Incubate at room temperature for 4-5 minutes.

  • Stop the reaction by adding an acid (e.g., H₂SO₄).

  • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.

  • Calculate the percentage of histamine release as: (Sample Fluorescence - Spontaneous Release Fluorescence) / (Total Histamine Fluorescence - Spontaneous Release Fluorescence) * 100.

Protocol 2: Measurement of Plasma Histamine by Radioimmunoassay (RIA)

This protocol provides a general workflow for quantifying histamine in plasma samples.

1. Sample Collection and Preparation:

  • Collect blood samples in tubes containing EDTA.

  • Immediately place the tubes on ice and centrifuge at 1,600 x g for 15 minutes at 4°C to separate the plasma.

  • Store the plasma at -70°C until the assay is performed.

2. Radioimmunoassay Procedure:

  • Prepare histamine standards of known concentrations.

  • In assay tubes, add the plasma samples or standards.

  • Add a fixed amount of radiolabeled histamine (e.g., ³H-histamine) to each tube.

  • Add a specific anti-histamine antibody to each tube (except for non-specific binding control tubes).

  • Incubate the tubes at 4°C for 16-24 hours to allow for competitive binding between the sample/standard histamine and the radiolabeled histamine for the antibody.

  • Add a secondary antibody (e.g., goat anti-rabbit IgG) and normal serum to precipitate the primary antibody-histamine complex.

  • Incubate for another 16-24 hours at 4°C.

  • Centrifuge the tubes to pellet the antibody-bound histamine.

  • Decant the supernatant and measure the radioactivity of the pellet using a gamma or beta counter.

3. Data Analysis:

  • Create a standard curve by plotting the percentage of bound radiolabeled histamine against the concentration of the histamine standards.

  • Determine the histamine concentration in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

Visualizations

Tubocurarine_Histamine_Release_Pathway cluster_mast_cell Mast Cell cluster_effects Physiological Effects This compound This compound DirectInteraction Direct Interaction (Non-receptor mediated) This compound->DirectInteraction SignalingCascade Intracellular Signaling Cascade (G-protein activation, Ca²⁺ mobilization) DirectInteraction->SignalingCascade Degranulation Mast Cell Degranulation SignalingCascade->Degranulation HistamineRelease Histamine Release Degranulation->HistamineRelease Hypotension Hypotension HistamineRelease->Hypotension Bronchospasm Bronchospasm HistamineRelease->Bronchospasm

Caption: Signaling pathway of this compound-induced histamine release.

Troubleshooting_Workflow Start Experiment with This compound ObserveSideEffects Observe Adverse Side Effects? (e.g., Hypotension) Start->ObserveSideEffects Proceed Proceed with Experiment ObserveSideEffects->Proceed No Troubleshoot Implement Mitigation Strategies ObserveSideEffects->Troubleshoot Yes Strategy1 Slow Infusion Rate Troubleshoot->Strategy1 Strategy2 Administer H1/H2 Antagonists Troubleshoot->Strategy2 Strategy3 Consider Alternative NMBA (e.g., Vecuronium) Troubleshoot->Strategy3 Reassess Re-evaluate Experiment Strategy1->Reassess Strategy2->Reassess Strategy3->Reassess Reassess->Proceed Side Effects Mitigated Reassess->Troubleshoot Persistent Side Effects

Caption: Troubleshooting workflow for managing this compound side effects.

References

stability and proper storage of tubocurarine chloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of tubocurarine chloride solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound chloride powder?

A1: this compound chloride powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the powder should be kept at -20°C.

Q2: How should I prepare and store stock solutions of this compound chloride?

A2: It is best to prepare and use solutions on the same day. If storage is necessary, stock solutions can be stored at -20°C for up to one month.[1] For extended long-term storage, some sources suggest stability for up to 3 months at -20°C.[2] Before use, frozen solutions should be allowed to equilibrate to room temperature. Warming may be required for complete solubilization.[2] It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Q3: What solvents can be used to dissolve this compound chloride?

A3: this compound chloride is soluble in water (up to 25 mM) and DMSO (up to 10 mM).[3] It is also soluble in ethanol.

Q4: How stable are this compound chloride solutions at different temperatures?

A4: The stability of this compound chloride solutions is temperature-dependent. A study on a 3 mg/mL this compound chloride injection in polypropylene (B1209903) syringes showed a potency loss of less than 1% after 90 days of storage at 4°C.[4][5] At 25°C (ambient temperature), the potency loss was less than 10% after 45 days.[4][5]

Q5: Is this compound chloride sensitive to light?

A5: Yes, this compound chloride should be protected from light.[2]

Q6: What are the signs of degradation in a this compound chloride solution?

A6: this compound chloride is susceptible to oxidation, which can cause the solution to turn a brownish-yellow color. The presence of particulate matter or precipitation upon reconstitution or after storage may also indicate degradation or solubility issues.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate observed in the solution Incomplete dissolution, solution concentration exceeds solubility limit, or solution has come out of solution during storage.Gently warm the solution to aid dissolution. Ensure the concentration is within the solubility limits for the chosen solvent. If precipitation persists, the solution may need to be prepared fresh.
Solution appears discolored (brownish-yellow) Oxidation of this compound chloride.Discard the solution. Prepare a fresh solution and ensure it is stored under appropriate conditions, protected from light and air (consider using an inert gas for long-term storage).
Inconsistent experimental results Degradation of the this compound chloride solution, improper storage, or repeated freeze-thaw cycles.Prepare a fresh stock solution from powder. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for no longer than one to three months.[1][2]

Data on Stability of this compound Chloride Injection (3 mg/mL)

TemperatureDurationPotency LosspH Change
4°C90 days< 1%Not appreciable
25°C45 days< 10%Not appreciable
25°C90 days> 10%Not appreciable

Data from a study of 3 mg/mL this compound chloride injection in 3-mL polypropylene syringes.[4][5]

Experimental Protocols

Representative Protocol: HPLC Stability-Indicating Assay

This protocol is a representative method for assessing the stability of this compound chloride solutions.

1. Chromatographic Conditions:

  • Column: Waters Acquity CSH C18 (1.7 µm, 2.1 mm × 100 mm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

  • Gradient Elution: A gradient elution program should be developed to ensure separation of this compound chloride from its degradation products.

2. Sample Preparation:

  • Prepare a stock solution of this compound chloride in a suitable solvent (e.g., water or mobile phase A).

  • For stability testing, dilute the samples at specified time points to an appropriate concentration for HPLC analysis.

3. Procedure:

  • Inject the prepared samples into the HPLC system.

  • Monitor the chromatogram for the peak corresponding to this compound chloride and any new peaks that may indicate degradation products.

  • Calculate the concentration of this compound chloride at each time point by comparing the peak area to a standard curve.

Representative Protocol: Forced Degradation Study

Forced degradation studies are performed to understand the degradation pathways of a drug substance.

  • Acid Hydrolysis: Incubate the this compound chloride solution with 0.1 M HCl.

  • Base Hydrolysis: Incubate the this compound chloride solution with 0.1 M NaOH.

  • Oxidative Degradation: Expose the this compound chloride solution to 3% hydrogen peroxide (H2O2).

  • Thermal Degradation: Heat the this compound chloride solution (e.g., at 60°C).

  • Photolytic Degradation: Expose the this compound chloride solution to UV light.

Samples from each stress condition are then analyzed by a stability-indicating HPLC method to identify and quantify any degradation products. Studies have shown that this compound chloride is particularly sensitive to oxidative degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (0, 1, 4, 7, 15, 30, 45, 60, 90 days) cluster_results Results prep Prepare 3 mg/mL this compound Chloride Solution syringe Package in Polypropylene Syringes prep->syringe storage_4c Store at 4°C syringe->storage_4c storage_25c Store at 25°C syringe->storage_25c hplc HPLC Analysis for Potency storage_4c->hplc ph_measurement pH Measurement storage_4c->ph_measurement storage_25c->hplc storage_25c->ph_measurement results Assess Potency Loss and pH Change hplc->results ph_measurement->results

Caption: Experimental workflow for stability testing of this compound chloride injection.

troubleshooting_guide start Visual Inspection of Solution issue Is there a problem? (e.g., discoloration, precipitate) start->issue no_issue Solution is clear and colorless. Proceed with experiment. issue->no_issue No discoloration Solution is brownish-yellow issue->discoloration Yes, discoloration precipitate Precipitate is visible issue->precipitate Yes, precipitate oxidation Probable Oxidation. Discard solution. Prepare fresh solution. discoloration->oxidation dissolution_issue Incomplete Dissolution or Precipitation. Gently warm solution. precipitate->dissolution_issue check_dissolution Does precipitate dissolve? dissolution_issue->check_dissolution dissolved Precipitate dissolved. Proceed with experiment. check_dissolution->dissolved Yes not_dissolved Precipitate remains. Discard solution. Prepare fresh solution. check_dissolution->not_dissolved No

Caption: Troubleshooting decision tree for this compound chloride solutions.

signaling_pathway cluster_synapse Neuromuscular Junction cluster_action Cellular Response ach Acetylcholine (ACh) nachr Nicotinic Acetylcholine Receptor (nAChR) on Muscle Fiber ach->nachr Binds to depolarization Ion Channel Opening & Membrane Depolarization nachr->depolarization block Competitive Antagonist Blocks ACh Binding nachr->block contraction Muscle Contraction depolarization->contraction This compound This compound Chloride This compound->nachr Binds to block->depolarization Prevents

Caption: Mechanism of action of this compound chloride at the neuromuscular junction.

References

Technical Support Center: Understanding and Addressing Variability in Tubocurarine Potency Between Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the challenges associated with interspecies variability in tubocurarine potency. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental procedures.

Troubleshooting Guide

Q1: My calculated ED50 for d-tubocurarine in rats is significantly higher than expected based on the literature. What are the potential causes?

A1: Several factors can contribute to an unexpectedly high ED50 value for d-tubocurarine in rats. Consider the following troubleshooting steps:

  • Anesthetic Interference: Volatile anesthetics can potentiate the effects of neuromuscular blocking agents, reducing the required dose. If you are using a different anesthetic than cited in the literature, this could alter the apparent potency of d-tubocurarine.

  • Strain and Age of Rats: Different rat strains can exhibit variations in drug metabolism and receptor sensitivity. Additionally, the age of the animals can influence the neuromuscular block, with older animals sometimes showing less sensitivity.[1]

  • Stimulus Frequency: The frequency of nerve stimulation used to assess neuromuscular blockade significantly impacts the apparent potency of d-tubocurarine. Higher frequencies can lead to a more rapid onset and a lower calculated ED50. Ensure your stimulation protocol is consistent with the reference literature.[2]

  • Physiological Parameters: Factors such as body temperature, acid-base balance, and electrolyte levels can influence the effectiveness of neuromuscular blockers. Hypothermia can potentiate the block.[3] Maintain physiological homeostasis in your experimental animals.

  • Drug Stability and Dilution: Ensure the d-tubocurarine solution is fresh and has been stored correctly, as it can be sensitive to light. Verify the accuracy of your dilutions.

Q2: I am observing inconsistent results in my in vitro phrenic nerve-diaphragm preparations with d-tubocurarine.

A2: In vitro preparations can be sensitive to experimental conditions. Here are some factors to investigate:

  • Tissue Viability: Ensure the phrenic nerve-diaphragm preparation is properly dissected and maintained in a well-oxygenated physiological salt solution at the correct temperature. Poor tissue health will lead to unreliable responses.

  • Stimulation Parameters: Inconsistent or inappropriate nerve stimulation can cause variable muscle contractions. Calibrate your stimulator and ensure the electrodes are correctly positioned.

  • Drug Equilibration Time: Allow sufficient time for the d-tubocurarine to equilibrate in the organ bath before recording measurements. Incomplete equilibration will result in underestimation of the blocking effect.

  • Tachyphylaxis: Repeated application of d-tubocurarine without adequate washout periods can lead to a diminished response (tachyphylaxis). Ensure complete washout between drug applications.

  • Cholinesterase Inhibitors: If your preparation has been exposed to cholinesterase inhibitors, this will antagonize the effects of d-tubocurarine, leading to inconsistent results.

Q3: My rabbits in the head-drop assay are experiencing respiratory distress before the head-drop endpoint is reached.

A3: Respiratory distress is a known risk when using neuromuscular blocking agents. Here’s how to troubleshoot this issue:

  • Infusion Rate: The rate of d-tubocurarine infusion is critical. A rapid infusion can lead to premature paralysis of the respiratory muscles. A slower, more controlled infusion is recommended.

  • Pre-anesthesia: Ensure the rabbits are adequately anesthetized before starting the d-tubocurarine infusion. Insufficient anesthesia can lead to stress and exaggerated physiological responses.

  • Ventilatory Support: Have equipment for assisted ventilation readily available. If respiratory distress occurs, you may need to provide ventilatory support to maintain the animal until the drug effects subside.

  • Antagonist Availability: Keep a reversal agent, such as neostigmine, on hand. In cases of severe respiratory depression, administration of an antagonist may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is there such a significant variation in d-tubocurarine potency across different species?

A1: The variability in d-tubocurarine potency across species is primarily due to differences in the structure and subunit composition of the nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[4][5][6] The affinity of d-tubocurarine for the nAChR can vary depending on the specific alpha and beta subunits that make up the receptor pentamer.[5] Additionally, factors such as differences in drug metabolism, distribution, and excretion between species can also contribute to the observed variations in potency.

Q2: How does the structure of the nicotinic acetylcholine receptor (nAChR) influence d-tubocurarine binding?

A2: d-Tubocurarine is a competitive antagonist of acetylcholine at the nAChR. It binds to the receptor at the interface between subunits, preventing acetylcholine from binding and activating the ion channel. The specific amino acid sequences of the nAChR subunits that form the binding pocket determine the affinity of d-tubocurarine for the receptor. Even small variations in these sequences between species can lead to significant differences in binding affinity and, consequently, drug potency.[4][6]

Q3: Are there differences in d-tubocurarine sensitivity between different muscle types within the same animal?

A3: Yes, different muscle types can exhibit varying sensitivity to d-tubocurarine. For example, in cats, the fast-twitch gastrocnemius muscle has a lower ED50 for d-tubocurarine compared to the slow-twitch soleus muscle, indicating higher sensitivity.[7] This is likely due to differences in nAChR density, subunit composition, and physiological characteristics between fast and slow muscle fibers.

Q4: What are the key experimental models used to assess d-tubocurarine potency?

A4: Two common experimental models are:

  • In Vivo Rabbit Head-Drop Method: This bioassay determines the dose of d-tubocurarine required to cause relaxation of the neck muscles to the point where the rabbit can no longer hold its head up.[8]

  • In Vitro Rat Phrenic Nerve-Diaphragm Preparation: This isolated tissue preparation allows for the study of the effects of d-tubocurarine on neuromuscular transmission in a controlled environment by measuring the inhibition of nerve-stimulated muscle contraction.[8][9]

Q5: What are the reversal agents for d-tubocurarine and when should they be used?

A5: The effects of d-tubocurarine can be reversed by acetylcholinesterase inhibitors, such as neostigmine. These drugs increase the concentration of acetylcholine at the neuromuscular junction, which can then more effectively compete with d-tubocurarine for binding to the nAChRs. Reversal agents should be used in cases of overdose or to expedite recovery from neuromuscular blockade at the end of an experiment. Their use should be carefully considered and is often guided by monitoring the train-of-four (TOF) ratio.

Data Presentation

Table 1: Comparative Potency of d-Tubocurarine in Various Species

SpeciesPotency MetricValueExperimental ModelReference
MouseLD50~2 x 10⁻⁷ mol/kgIn vivo (acute toxicity)[8][9]
RabbitLD500.146 mg/kg (IV)In vivo[8]
CatED50105 µg/kgIn vivo (gastrocnemius muscle)[7]
CatED50150 µg/kgIn vivo (soleus muscle)[7]
RatIC503.8 µMPhrenic Nerve-Diaphragm[8]
RatIC50~2 x 10⁻⁶ MPhrenic Nerve-Diaphragm[8][9]
RatED500.25 µg/mlPhrenic Nerve-Diaphragm[8]
HumanED500.25 mg/kg (at 0.1 Hz)In vivo[2]
HumanED500.07 mg/kg (at 1.0 Hz)In vivo[2]
FrogDissociation Constant (KD)0.34 µMVoltage-clamped muscle end-plates

Experimental Protocols

In Vivo Rabbit Head-Drop Method

Principle: This bioassay determines the potency of a d-tubocurarine sample by comparing the dose required to produce a "head-drop" (relaxation of neck muscles) to that of a standard preparation.

Methodology:

  • Animal Selection: Use healthy rabbits of a specific weight range (e.g., 2-3 kg).

  • Anesthesia: Anesthetize the rabbit with an appropriate agent (e.g., urethane).

  • Catheterization: Place a catheter in the marginal ear vein for drug administration.

  • Drug Administration: Infuse the d-tubocurarine solution at a constant, slow rate.

  • Endpoint Determination: The endpoint is reached when the rabbit is unable to hold its head erect, and the neck muscles are toneless.

  • Dose Calculation: Record the total volume of solution infused and calculate the dose of d-tubocurarine administered.

  • Comparison: Compare the mean dose of the test sample required to cause head-drop with the mean dose of a standard preparation.

In Vitro Rat Phrenic Nerve-Diaphragm Preparation

Principle: This method assesses the effect of d-tubocurarine on neuromuscular transmission by measuring the reduction in muscle contraction force in response to nerve stimulation in an isolated tissue bath.

Methodology:

  • Tissue Dissection: Isolate the phrenic nerve and a section of the diaphragm from a rat.

  • Mounting: Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Stimulation: Stimulate the phrenic nerve with supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a set frequency (e.g., 0.1 Hz).

  • Tension Recording: Record the isometric or isotonic contractions of the diaphragm using a force transducer connected to a data acquisition system.

  • Drug Application: After a stabilization period, add known concentrations of d-tubocurarine to the organ bath.

  • Data Analysis: Measure the percentage inhibition of the twitch response at each drug concentration and construct a concentration-response curve to determine the IC50 value.

Visualizations

neuromuscular_junction_signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) Action Potential Action Potential Voltage-gated Ca2+ Channels Voltage-gated Ca2+ Channels Action Potential->Voltage-gated Ca2+ Channels Opens Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channels->Ca2+ Influx Synaptic Vesicles (ACh) Synaptic Vesicles (ACh) Ca2+ Influx->Synaptic Vesicles (ACh) Triggers fusion ACh Release ACh Release Synaptic Vesicles (ACh)->ACh Release ACh ACh ACh Release->ACh AChE Acetylcholinesterase ACh->AChE Hydrolyzed by nAChR Nicotinic ACh Receptor ACh->nAChR Binds to d-Tubocurarine d-Tubocurarine d-Tubocurarine->nAChR Blocks Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening Activates Na+ Influx Na+ Influx Ion Channel Opening->Na+ Influx Depolarization (EPP) Depolarization (EPP) Na+ Influx->Depolarization (EPP) Muscle Contraction Muscle Contraction Depolarization (EPP)->Muscle Contraction

Caption: Signaling pathway at the neuromuscular junction and the site of action of d-tubocurarine.

experimental_workflow cluster_invivo In Vivo: Rabbit Head-Drop Assay cluster_invitro In Vitro: Phrenic Nerve-Diaphragm Prep cluster_analysis Data Analysis A Anesthetize Rabbit B Administer d-Tubocurarine via Ear Vein A->B C Observe for Head-Drop Endpoint B->C D Record Dose C->D J Calculate ED50 / IC50 D->J E Isolate Tissue F Mount in Organ Bath & Stimulate Nerve E->F G Record Baseline Contractions F->G H Add d-Tubocurarine G->H I Measure Inhibition of Contraction H->I I->J K Compare Potency Across Species/Conditions J->K

Caption: General experimental workflows for assessing d-tubocurarine potency.

logical_relationship Species A Species A nAChR Subunit Composition nAChR Subunit Composition Species A->nAChR Subunit Composition Determines Species B Species B Species B->nAChR Subunit Composition Determines d-Tubocurarine Affinity d-Tubocurarine Affinity nAChR Subunit Composition->d-Tubocurarine Affinity Influences Observed Potency (ED50/IC50) Observed Potency (ED50/IC50) d-Tubocurarine Affinity->Observed Potency (ED50/IC50) Dictates

Caption: Logical relationship between species, nAChR composition, and d-tubocurarine potency.

References

optimizing tubocurarine concentration for specific experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing tubocurarine concentration for specific experimental outcomes. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the success and reproducibility of your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the use of this compound in experimental settings.

Question/Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Inconsistent or variable neuromuscular blockade between experiments. - Pipetting errors: Inaccurate preparation of this compound dilutions. - Temperature fluctuations: Temperature can affect binding kinetics.[1] - pH shifts in buffer: Changes in pH can alter the charge and activity of this compound. - Degradation of this compound stock solution: Improper storage can lead to loss of potency.[1][2]- Dilution Series: Prepare fresh serial dilutions for each experiment from a reliable stock solution. Use calibrated pipettes. - Temperature Control: Maintain a consistent and recorded temperature for the experimental preparation. - Buffer pH: Ensure the pH of your physiological buffer is stable and consistent throughout the experiment. - Storage: Store this compound solutions protected from light and at the recommended temperature (typically 4°C for short-term and -20°C for long-term storage).[1][2][3][4] Avoid repeated freeze-thaw cycles.
Observed effect is less than expected at a given concentration. - Competitive antagonism: The effect of this compound can be overcome by high concentrations of acetylcholine (B1216132) (ACh).[5] - Presence of cholinesterase inhibitors: These agents increase ACh levels, counteracting this compound's effect.[5] - Receptor upregulation: In some models, such as denervated muscle, an increase in nicotinic acetylcholine receptor (nAChR) number can lead to resistance.[6]- Control Agonist Concentration: If using an exogenous ACh agonist, ensure its concentration is consistent. - Avoid Contaminants: Ensure experimental solutions are free from any substances with anticholinesterase activity. - Re-evaluate Dose-Response: Perform a dose-response curve to determine the effective concentration in your specific model.
Off-target effects are observed, such as changes in heart rate or blood pressure. - Ganglionic blockade: this compound can block autonomic ganglia, leading to hypotension.[5][7] - Histamine (B1213489) release: this compound can induce histamine release from mast cells, causing bronchospasm and hypotension.[1][5]- Use Lower Effective Concentrations: Titrate to the lowest concentration that achieves the desired neuromuscular blockade. - Consider Alternatives: For experiments sensitive to cardiovascular changes, consider using a more specific neuromuscular blocking agent with fewer autonomic side effects. - Antihistamines: In some in vivo models, premedication with an antihistamine may be considered, but this can introduce confounding variables.
Difficulty reversing the neuromuscular blockade. - High concentration of this compound: Overdosing can make reversal more difficult. - Ineffective reversal agent: The concentration or type of reversal agent may be inappropriate.- Use Reversal Agents: Administer an acetylcholinesterase inhibitor like neostigmine (B1678181) to increase synaptic ACh concentration and compete with this compound.[5] This is a common clinical and experimental strategy. - Washout: In in vitro preparations, a thorough washout with fresh buffer is essential.
How do I determine the optimal starting concentration for my experiment? - Lack of preliminary data: The effective concentration can vary significantly between different experimental models (e.g., in vivo vs. in vitro, species differences).- Literature Review: Consult published studies using similar experimental setups to find a starting concentration range. - Dose-Response Curve: The most reliable method is to perform a cumulative dose-response curve to determine the EC50 or IC50 in your specific system.
Is this compound light sensitive? - Yes, this compound is sensitive to light. [1]- Storage: Store stock solutions and experimental preparations in light-protected containers (e.g., amber vials or wrapped in foil).[4]
What are the known off-target binding sites for this compound? - This compound has been shown to interact with other receptors. - GABA-A and 5-HT3 receptors: It can act as an antagonist at these receptors.[3] - Ionic Channels: There is evidence that this compound can also interact with the ionic channel of the nAChR, not just the ACh binding site.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: Inhibitory Concentrations (IC50) and Dissociation Constants (Kd)

ParameterValueSpecies/ModelReference
IC5041 ± 2 nMEmbryonic mouse muscle nAChR (BC3H-1 cells)[9]
Kd (high affinity)35 nMTorpedo nAChR[10]
Kd (low affinity)1.2 µMTorpedo nAChR[10]
Dissociation Constant (Competitive Block)0.34 µMFrog neuromuscular junction[11]
Dissociation Constant (Open Channel Block, -70mV)~0.12 µMFrog neuromuscular junction[11]

Table 2: In Vivo Effective Doses (ED)

ParameterValueSpecies/ConditionReference
ED95 (denervated leg)0.26 ± 0.06 mg/kgRat[6]
ED95 (contralateral leg)0.16 ± 0.03 mg/kgRat[6]
ED95 (sham-operated leg)0.13 ± 0.03 mg/kgRat[6]
Single Dose0.05 mg/kgUnanesthetized man (adductor pollicis)[12][13]

Experimental Protocols

Protocol 1: Rabbit Head-Drop Bioassay for this compound Potency

Objective: To determine the biological potency of a this compound solution.

Materials:

  • Healthy rabbits (2-2.5 kg)

  • Standard d-tubocurarine solution (e.g., 0.012% w/v in saline)

  • Test d-tubocurarine solution

  • Infusion apparatus

  • Rabbit holder

  • Neostigmine methyl sulphate and atropine (B194438) sulphate for reversal in case of respiratory distress.[14]

Procedure:

  • Acclimatize rabbits to the experimental environment before the assay.[14]

  • Divide rabbits into two groups: one for the standard solution and one for the test solution.[14]

  • Place each rabbit in a holder that allows for free movement of the head.

  • Infuse the designated this compound solution at a constant rate (e.g., 0.4 ml/min) into the marginal ear vein.[14]

  • Continue the infusion until the rabbit is unable to hold its head erect. This is the "head-drop" endpoint.[14]

  • Record the total volume of solution infused to reach the endpoint.

  • If respiratory distress is observed, immediately administer neostigmine and atropine.[14]

  • To minimize biological variability, a cross-over design can be implemented where rabbits that received the standard are later tested with the test solution and vice-versa, with an adequate washout period in between.[14]

  • Calculate the potency of the test solution relative to the standard based on the mean dose required to produce the head-drop.[14]

Protocol 2: In Vitro Muscle Contraction Assay using Frog Rectus Abdominis

Objective: To assess the inhibitory effect of this compound on acetylcholine-induced muscle contraction.

Materials:

  • Frog rectus abdominis muscle

  • Frog Ringer's solution (physiological salt solution, PSS)

  • Organ bath with aeration

  • Isotonic frontal writing lever or force transducer

  • Acetylcholine (ACh) solution

  • Standard and test this compound solutions

Procedure:

  • Isolate the rectus abdominis muscle from a frog and mount it in an organ bath containing oxygenated Frog Ringer's solution.[14]

  • Allow the muscle to stabilize for 30-40 minutes under a constant tension (e.g., 1 g).[14]

  • Record baseline muscle tension.

  • Elicit a series of control contractions by adding known concentrations of ACh to the bath and washing it out between applications until reproducible responses are obtained.

  • Introduce a known concentration of this compound into the bath and allow it to incubate with the muscle for a defined period.

  • Re-introduce the same concentrations of ACh and record the contractile responses in the presence of this compound.

  • A dose-response curve for ACh in the presence and absence of this compound can be constructed to determine the nature and extent of the inhibition.

Visualizations

neuromuscular_junction cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) ActionPotential Action Potential Arrives Ca_influx Voltage-gated Ca²+ channels open Ca²+ influx ActionPotential->Ca_influx VesicleFusion ACh Vesicle Fusion Ca_influx->VesicleFusion ACh_release ACh Release VesicleFusion->ACh_release ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds This compound This compound This compound->nAChR Blocks Na_influx Na+ Influx Depolarization nAChR->Na_influx MuscleContraction Muscle Contraction Na_influx->MuscleContraction

Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A1 Prepare Stock Solution of this compound A2 Prepare Serial Dilutions A1->A2 B2 Apply this compound at Varying Concentrations A2->B2 A3 Prepare Experimental Model (e.g., isolated muscle, cell culture) B1 Establish Baseline Response (e.g., muscle contraction, ion flux) A3->B1 B1->B2 B3 Measure Experimental Outcome B2->B3 C1 Construct Dose-Response Curve B3->C1 C2 Calculate IC50 / EC50 C1->C2 C3 Statistical Analysis C2->C3

Caption: General experimental workflow for optimizing this compound concentration.

References

Technical Support Center: Troubleshooting Unexpected Cardiovascular Effects of Tubocurarine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cardiovascular effects during experiments involving tubocurarine.

Frequently Asked Questions (FAQs)

Q1: What are the primary unexpected cardiovascular effects of this compound observed in experimental settings?

A1: The most common unexpected cardiovascular effects associated with this compound administration are hypotension (a drop in blood pressure) and reflex tachycardia (an increase in heart rate).[1] Bronchospasm may also occur, particularly in sensitive individuals or species.[2]

Q2: What is the underlying mechanism for this compound-induced hypotension?

A2: this compound-induced hypotension is primarily caused by two mechanisms:

  • Histamine (B1213489) release: this compound can displace histamine from mast cells, leading to vasodilation and a subsequent drop in blood pressure.[2][3] This is a recognized characteristic of the tetrahydroisoquinolinium class of neuromuscular blocking agents.[2]

  • Ganglionic blockade: this compound can block autonomic ganglia, which inhibits compensatory cardiovascular reflexes that would normally counteract a fall in blood pressure.[2][3]

Q3: How significant is the drop in blood pressure typically observed with this compound?

A3: The extent of hypotension is dose-dependent and can also be influenced by the rate of administration.[3][4] Rapid intravenous injection is associated with a more significant drop in mean arterial pressure (MAP).[4] For instance, a rapid injection can cause a MAP reduction of around 18.1%, whereas a slower infusion over 180 seconds may result in a much smaller decrease of about 5.1%.[4]

Q4: What is the time course for the cardiovascular effects of this compound?

A4: The onset of this compound's neuromuscular blocking effect is around 5 minutes, with a duration of action of 60 to 120 minutes.[2] The hypotensive effects are typically observed shortly after administration, with the maximum decrease in mean arterial pressure and increase in plasma histamine often noted within 2 minutes of a bolus injection.[5]

Q5: Can the choice of anesthetic influence the cardiovascular effects of this compound?

A5: Yes, the choice of anesthetic can significantly impact the cardiovascular response to this compound. For example, this compound can potentiate the hypotensive effect of thiopentone.[6] In contrast, it can reverse the hypertensive action of ketamine.[6]

Troubleshooting Guides

Problem: Severe and Unexpected Hypotension After this compound Administration

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Rapid Intravenous Injection Administer this compound as a slow intravenous infusion rather than a rapid bolus. This can significantly attenuate the drop in blood pressure.[3][4]
High Dose of this compound Review the dose of this compound being used. The hypotensive effect is dose-dependent. Consider reducing the dose to the lowest effective level for neuromuscular blockade.[3]
Histamine Release Pre-treatment with H1 and H2 histamine antagonists, such as diphenhydramine (B27) and cimetidine (B194882) respectively, can help to mitigate histamine-mediated hypotension.[5]
Ganglionic Blockade If hypotension persists despite antihistamine pre-treatment, ganglionic blockade is a likely contributor. Management may involve the use of vasopressors to support blood pressure.
Interaction with Anesthetics Be aware of the anesthetic being used. If using an anesthetic known to cause hypotension (e.g., thiopentone), the combined effect with this compound may be more pronounced. Consider an alternative anesthetic if possible.[6]

Problem: Difficulty in Differentiating Between Histamine Release and Ganglionic Blockade as the Cause of Hypotension

Experimental Approach to Differentiate Mechanisms:

  • Histamine Receptor Blockade: Administer H1 and H2 receptor antagonists prior to this compound. If the hypotensive response is significantly attenuated, it suggests a primary role for histamine release.[5]

  • Measurement of Plasma Histamine: Collect blood samples before and at timed intervals after this compound administration. A significant increase in plasma histamine levels post-administration strongly indicates histamine release as a contributing factor.[7]

  • Assessment of Autonomic Reflexes: In an appropriately instrumented animal model, assess autonomic reflexes. A lack of compensatory heart rate increase in response to hypotension may suggest significant ganglionic blockade.

Quantitative Data Summary

Table 1: Effect of this compound Administration Rate on Mean Arterial Pressure (MAP)

Rate of Administration Mean Arterial Pressure (Torr) Percentage Reduction in MAP
Control 99 ± 60%
1 second 81 ± 318.1%
90 seconds -11.1%
180 seconds -5.1%

Data adapted from a study in patients anesthetized with nitrous oxide-halothane.[4]

Table 2: Effect of this compound on Plasma Histamine Concentration

Time Point Change in Plasma Histamine Concentration
1 minute post-injection 240% increase
3 minutes post-injection 210% increase

Data from a study in humans following a rapid bolus dose of 0.5 mg/kg this compound.[7]

Experimental Protocols

1. Measurement of Plasma Histamine using ELISA

This protocol outlines the general steps for determining plasma histamine concentrations using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Sample Collection and Preparation:

    • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -20°C or below until analysis. Avoid repeated freeze-thaw cycles.[8]

  • Acylation of Histamine:

    • Pipette standards, controls, and plasma samples into a reaction plate.

    • Add acylation buffer and acylation reagent to each well. This step chemically modifies histamine to allow for its detection by the antibody in the ELISA.

    • Incubate the reaction plate as per the kit manufacturer's instructions.[8]

  • ELISA Procedure:

    • Add the acylated standards, controls, and samples to the wells of the histamine ELISA microtiter plate, which is pre-coated with anti-histamine antibodies.

    • Add histamine antiserum to all wells and incubate.

    • Wash the plate to remove unbound substances.

    • Add an enzyme-conjugated secondary antibody and incubate.

    • Wash the plate again.

    • Add a substrate solution to induce a color change.

    • Stop the reaction and measure the optical density using a microplate reader.[8][9]

  • Data Analysis:

    • Generate a standard curve by plotting the optical density of the standards against their known concentrations.

    • Determine the histamine concentration in the samples by interpolating their optical density values on the standard curve.[2]

2. Continuous Blood Pressure Monitoring via Arterial Line Placement

This protocol describes the general procedure for placing an arterial line in a research animal for continuous and direct blood pressure measurement.

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic regimen.

    • Shave and aseptically prepare the surgical site (e.g., femoral or carotid artery).[10]

  • Catheterization:

    • Make a small incision to expose the selected artery.

    • Carefully isolate the artery from surrounding tissues.

    • Use a fine needle or catheter-over-needle assembly to puncture the artery.

    • Advance the catheter into the artery and secure it in place with sutures.[11][12]

  • Transducer Setup and Connection:

    • Connect the arterial catheter to a pressure transducer via fluid-filled, non-compliant tubing. The system should be free of air bubbles.

    • Position the pressure transducer at the level of the animal's heart.

  • Data Acquisition:

    • Connect the transducer to a data acquisition system to continuously record the arterial pressure waveform.

    • Calibrate the system according to the manufacturer's instructions.

  • Monitoring:

    • Continuously monitor the blood pressure tracing for changes in systolic, diastolic, and mean arterial pressure.

    • Ensure the patency of the catheter throughout the experiment.[13]

Visualizations

This compound This compound MastCell Mast Cell This compound->MastCell binds to AutonomicGanglia Autonomic Ganglia This compound->AutonomicGanglia blocks Histamine Histamine Release MastCell->Histamine Vasodilation Vasodilation Histamine->Vasodilation causes Hypotension Hypotension Vasodilation->Hypotension leads to GanglionicBlockade Ganglionic Blockade AutonomicGanglia->GanglionicBlockade SympatheticOutflow Decreased Sympathetic Outflow GanglionicBlockade->SympatheticOutflow SympatheticOutflow->Hypotension contributes to

Caption: Signaling pathway of this compound-induced hypotension.

Start Start: Unexpected Hypotension Observed CheckDoseRate Check Dose and Administration Rate Start->CheckDoseRate SlowInfusion Administer as Slow Infusion and/or Reduce Dose CheckDoseRate->SlowInfusion High Dose or Rapid Injection PretreatAntihistamines Pre-treat with H1/H2 Antagonists CheckDoseRate->PretreatAntihistamines Dose/Rate OK MonitorBP Monitor Blood Pressure SlowInfusion->MonitorBP PretreatAntihistamines->MonitorBP Yes ReviewAnesthetic Review Anesthetic Protocol PretreatAntihistamines->ReviewAnesthetic No ConsiderVasopressors Consider Vasopressor Support MonitorBP->ConsiderVasopressors Unstable Resolved Hypotension Resolved MonitorBP->Resolved Stable ReviewAnesthetic->ConsiderVasopressors No Interaction ModifyAnesthetic Modify Anesthetic Regimen ReviewAnesthetic->ModifyAnesthetic Potential Interaction ModifyAnesthetic->MonitorBP

Caption: Troubleshooting workflow for this compound-induced hypotension.

References

factors affecting the duration of action of tubocurarine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tubocurarine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We observed a significantly prolonged or shortened duration of action of this compound in our animal model compared to our expectations. What are the potential contributing factors?

A1: The duration of action of this compound, a non-depolarizing neuromuscular blocking agent, can be influenced by a multitude of physiological and experimental variables.[1][2] An unexpected duration of neuromuscular blockade is a common issue. Here are the primary factors to investigate:

  • Physiological Factors:

    • Body Temperature: Hypothermia can significantly prolong the duration of action.[3][4] A decrease in body temperature can reduce the plasma clearance of the drug.[4]

    • Acid-Base Balance: Acidosis, particularly respiratory acidosis, tends to enhance and prolong the neuromuscular blockade, while alkalosis may diminish its effect.[5][6]

    • Renal Function: Impaired renal function significantly prolongs the duration of action as this compound is primarily excreted unchanged by the kidneys.[7][8]

    • Age: Both pediatric and elderly populations can exhibit altered responses. Infants may recover faster than adults, while the elderly may have a prolonged duration of action due to decreased plasma clearance.[9][10]

    • Electrolyte Imbalance: Hypokalemia and hypocalcemia can potentiate the effects of non-depolarizing muscle relaxants.[11][12]

  • Experimental Factors:

    • Drug Interactions: Concomitant administration of other drugs can alter the effects of this compound. For instance, aminoglycoside antibiotics and some anesthetics can potentiate the blockade.[13]

    • Dose and Administration: The dose and rate of administration are critical. A higher dose will naturally lead to a longer duration of action.[14]

    • Monitoring Technique: The method used to assess neuromuscular blockade (e.g., stimulus frequency in twitch monitoring) can influence the perceived duration of action.[15]

Q2: Our results show inconsistent and unpredictable responses to the same dose of this compound across different experimental animals. What could be the cause of this variability?

A2: Variability in response to this compound is a known challenge. Besides the factors mentioned in Q1, consider the following:

  • Genetic Variation: Differences in metabolism and drug distribution among individual animals can lead to varied responses.

  • Underlying Pathologies: Unrecognized conditions, such as myasthenia gravis, can dramatically increase sensitivity to this compound.[13]

  • Hydration Status: Dehydration can alter drug distribution and renal clearance, potentially affecting the duration of action.[12]

  • Stress: Stress-induced physiological changes (e.g., alterations in blood pressure and cardiac output) can impact drug pharmacokinetics.

Troubleshooting Steps:

  • Standardize Experimental Conditions: Ensure consistent body temperature, acid-base status, and hydration across all animals.

  • Screen for Comorbidities: If possible, screen animals for underlying conditions that might affect neuromuscular function.

  • Review Drug Regimen: Carefully check for any interacting drugs being administered.

  • Calibrate and Validate Monitoring Equipment: Ensure your neuromuscular monitoring setup is functioning correctly and calibrated.

Data Presentation

Table 1: Factors Affecting the Duration of Action of this compound

FactorEffect on Duration of ActionQuantitative Data/Observations
Hypothermia ProlongsAt 30°C, 60% less d-tubocurarine was required to maintain 75% muscle paralysis in cats compared to 37°C.[3] A 2°C reduction in body temperature may double the duration of neuromuscular blockade.[4]
Acid-Base Balance Acidosis enhances and prolongs; Alkalosis diminishesRespiratory acidosis enhances the blocking effect of this compound.[5] Metabolic acidosis increased the required infusion rate of d-tubocurarine by 27.7% in cats, while metabolic alkalosis decreased it by 32.5%.[16]
Renal Failure Significantly ProlongsThe absence of renal function significantly prolongs the duration of neuromuscular blockade.[8] The total amount of this compound used for surgical relaxation was lower in patients with renal failure.[7]
Age (Elderly) ProlongsElderly patients exhibit a prolonged elimination half-life and decreased plasma clearance.[10]
Age (Pediatric) Shortens (in infants and children)Infants and children recover faster than adults from similar levels of neuromuscular depression.[9]
Drug Interactions Potentiation or AntagonismAminoglycoside antibiotics can potentiate the neuromuscular blockade.

Experimental Protocols

Protocol: In Vivo Measurement of this compound's Duration of Action using Twitch Tension Monitoring

This protocol outlines the general steps for assessing the duration of action of this compound in an animal model by measuring the evoked muscle twitch response.

1. Animal Preparation:

  • Anesthetize the animal according to your institution's approved protocol.

  • Maintain stable body temperature using a heating pad and monitor core temperature.

  • Ensure adequate ventilation and monitor vital signs throughout the experiment.

  • Catheterize a suitable vein for drug administration and a suitable artery for blood pressure monitoring and blood sampling if required.

2. Neuromuscular Monitoring Setup:

  • Select a peripheral nerve for stimulation (e.g., the ulnar nerve for adductor pollicis muscle response or the sciatic nerve for tibialis anterior muscle response).

  • Place stimulating electrodes over the selected nerve. The negative electrode should be placed distally along the nerve's path.[17]

  • Attach a force-displacement transducer to the corresponding muscle's tendon to measure the isometric contraction (twitch tension).

  • Connect the transducer to a recording system to visualize and quantify the twitch height.

3. Stimulation and Baseline Measurement:

  • Set the nerve stimulator to deliver supramaximal square-wave pulses of 0.2 ms (B15284909) duration.

  • Determine the supramaximal stimulus intensity by gradually increasing the current until a maximal twitch response is observed. The stimulus should then be set at 1.5 times this intensity.

  • Use a single-twitch stimulation pattern at a frequency of 0.1 Hz (1 twitch every 10 seconds) to establish a stable baseline twitch height for at least 5-10 minutes.[18]

4. This compound Administration and Monitoring:

  • Administer a bolus dose of this compound intravenously.

  • Continuously record the twitch height. The onset of action is the time from injection to the maximum depression of the twitch height.

  • The duration of action is typically defined as the time from injection until the twitch height returns to a certain percentage of the baseline (e.g., 25% or 90%).

5. Data Analysis:

  • Measure the following parameters from the recorded data:

    • Time to onset of neuromuscular blockade.

    • Maximum percentage of twitch depression.

    • Duration of action (time to 25%, 50%, 75%, and 90% recovery of baseline twitch height).

Visualizations

Mechanism of Action of this compound cluster_Synapse Neuromuscular Junction ACh Acetylcholine (B1216132) (ACh) NicotinicReceptor Nicotinic ACh Receptor (on motor endplate) ACh->NicotinicReceptor Binds to MuscleContraction Muscle Fiber Depolarization & Contraction NicotinicReceptor->MuscleContraction Activates NoContraction Inhibition of Depolarization & Muscle Relaxation NicotinicReceptor->NoContraction Leads to This compound This compound This compound->NicotinicReceptor Competitively Blocks

Caption: Competitive antagonism of acetylcholine receptors by this compound.

Factors Affecting this compound's Duration of Action cluster_Factors Influencing Factors TubocurarineEffect Duration of this compound Action Hypothermia Hypothermia Hypothermia->TubocurarineEffect Prolongs Acidosis Acidosis Acidosis->TubocurarineEffect Prolongs RenalFailure Renal Failure RenalFailure->TubocurarineEffect Prolongs Elderly Elderly Age Elderly->TubocurarineEffect Prolongs DrugInteractions Drug Interactions (e.g., Aminoglycosides) DrugInteractions->TubocurarineEffect Potentiates/Prolongs Alkalosis Alkalosis Alkalosis->TubocurarineEffect Shortens Pediatric Pediatric Age Pediatric->TubocurarineEffect Shortens NormalRenalFunction Normal Renal Function NormalRenalFunction->TubocurarineEffect Normal Duration

Caption: Key factors that can either prolong or shorten the duration of this compound's effect.

References

avoiding tachyphylaxis with repeated tubocurarine administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with tachyphylaxis during experiments involving repeated tubocurarine administration.

Troubleshooting Guides

Issue: Diminished neuromuscular block with repeated this compound doses.

Q1: My preparation (e.g., isolated nerve-muscle tissue) is becoming less responsive to repeated administrations of this compound at the same concentration. What is happening?

A: You are likely observing tachyphylaxis, a rapid decrease in drug responsiveness. With this compound, a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR), this is often due to receptor desensitization. d-Tubocurarine can stabilize the nAChR in a desensitized-like state, rendering it temporarily unresponsive to both the antagonist and the endogenous agonist, acetylcholine.

Q2: How can I confirm that I am seeing tachyphylaxis and not another experimental artifact?

A: To differentiate tachyphylaxis from issues like drug degradation or tissue fatigue, consider the following steps:

  • Washout and Recovery: After observing a diminished response, perform a thorough washout of the this compound from your preparation and allow for a sufficient recovery period. If the response to the initial dose is restored, this strongly suggests tachyphylaxis.

  • Control for Tissue Viability: At the end of your experiment, apply a maximal stimulus (e.g., a high concentration of a depolarizing agent like succinylcholine (B1214915) or direct electrical stimulation of the muscle) to confirm the tissue is still viable and capable of responding.

  • Use a Nerve Stimulator: Employ a technique like Train-of-Four (TOF) stimulation to monitor the degree of neuromuscular blockade. A fade in the train of four twitches is a characteristic sign of a non-depolarizing muscle relaxant's effect.[1][2][3] A decrease in the effectiveness of this compound will be reflected in a higher TOF ratio (T4/T1) than expected for a given dose.

Q3: What are the key factors that can influence the rate and extent of tachyphylaxis?

A: Several factors can contribute:

  • Dosing Interval: Shorter intervals between doses are more likely to induce tachyphylaxis as receptors do not have sufficient time to recover from the desensitized state.

  • Concentration: While tachyphylaxis is not strictly dose-dependent, higher concentrations of this compound can lead to a more rapid onset and more profound desensitization.

  • Preparation Type: Different muscle types can exhibit varying sensitivity to neuromuscular blocking agents. For instance, the diaphragm is generally more resistant than peripheral muscles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acute tachyphylaxis with this compound?

A: The primary mechanism is believed to be the stabilization of the nicotinic acetylcholine receptor (nAChR) in a desensitized, closed-channel state by this compound itself.[3] This prevents the receptor from being activated by acetylcholine, leading to a reduced response even with repeated drug application.

Q2: How is this different from tolerance observed with chronic this compound administration?

A: While both result in a diminished drug effect, the underlying mechanisms differ. Acute tachyphylaxis is a rapid, short-term phenomenon primarily due to receptor desensitization.[4] Chronic tolerance, which develops over longer periods (e.g., with continuous infusion), is associated with an upregulation in the number of nAChRs.[2] This increase in receptor number requires a higher concentration of this compound to achieve the same level of blockade.[2]

Q3: Can co-administration of other drugs help mitigate this compound tachyphylaxis?

A: While not directly preventing tachyphylaxis, some drugs can influence the overall experimental conditions. For example, certain volatile anesthetics like halothane (B1672932) have been shown to reduce this compound-induced histamine (B1213489) release, which can be a confounding factor in some preparations.[5] However, there is no standard co-administered drug to specifically prevent nAChR desensitization.

Q4: Are there alternatives to this compound that are less prone to tachyphylaxis?

A: While all non-depolarizing neuromuscular blockers can potentially induce some degree of tachyphylaxis, the extent can vary. Exploring other agents from the same class, such as pancuronium (B99182) or atracurium, may yield different response profiles in your specific experimental setup.

Data Presentation

Table 1: Illustrative Example of Tachyphylaxis with Repeated this compound Administration

This table provides a hypothetical representation of the development of tachyphylaxis in an in vitro nerve-muscle preparation, as measured by the percentage of twitch inhibition following repeated doses.

Dose NumberThis compound Concentration (µM)Time Interval (min)Peak Twitch Inhibition (%)
11.0095
21.02082
31.04068
41.56093

Note: This data is illustrative. The actual rate and extent of tachyphylaxis will vary depending on the specific experimental conditions.

Table 2: Quantitative Data on this compound-Induced Tolerance (Chronic Administration)

This table summarizes data from a study on rats receiving a continuous infusion of d-tubocurarine for two weeks, demonstrating the development of tolerance.[2]

ParameterControl Group (Saline Infusion)Experimental Group (d-TC Infusion)
Plasma d-TC for Steady-State Twitch Inhibition0.50 ± 0.15 µg/ml0.83 ± 0.04 µg/ml
Extrajunctional nAChR Number13.37 ± 1.82 fmol/mg protein19.76 ± 1.77 fmol/mg protein

Experimental Protocols

Protocol 1: Minimizing Acute Tachyphylaxis in an In Vitro Nerve-Muscle Preparation

Objective: To achieve consistent neuromuscular blockade with repeated this compound administration while minimizing the development of tachyphylaxis.

Methodology:

  • Preparation Setup: Prepare an isolated nerve-muscle preparation (e.g., rat phrenic nerve-hemidiaphragm) in an organ bath containing an appropriate physiological salt solution, maintained at a constant temperature and bubbled with carbogen (B8564812) (95% O2, 5% CO2).[6]

  • Equilibration: Allow the preparation to equilibrate for at least 30-40 minutes, with periodic washing, before starting the experiment.[5]

  • Baseline Response: Establish a stable baseline of nerve-stimulated muscle twitches. Use a supramaximal stimulus voltage with a short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz).

  • Dose Administration:

    • Administer the first dose of this compound and record the peak inhibition of twitch height.

    • Instead of immediate re-dosing, perform a complete washout of the drug from the organ bath.

    • Allow for a prolonged recovery period (e.g., 30-60 minutes, to be determined empirically for your preparation) to enable receptors to recover from the desensitized state.

  • Subsequent Doses: After the recovery period and re-establishment of a stable baseline, administer the next dose.

  • Monitoring: Continuously monitor the twitch height. If using Train-of-Four (TOF) stimulation, monitor the TOF ratio (T4/T1) as an indicator of the degree of block.[1][7]

Protocol 2: Quantifying the Onset of Tachyphylaxis

Objective: To determine the dose-response relationship and the rate of tachyphylaxis development with repeated this compound administration.

Methodology:

  • Preparation and Equilibration: Follow steps 1-3 from Protocol 1.

  • Cumulative Dose-Response Curve:

    • Generate a cumulative dose-response curve by adding increasing concentrations of this compound to the bath without washing out the previous dose.[8] This will establish the initial potency (e.g., EC50) of this compound in your preparation.

    • After determining the maximal effect, perform a thorough washout and allow for a full recovery period.

  • Repeated Bolus Administration:

    • Administer a dose of this compound calculated to produce a submaximal but significant block (e.g., EC75).

    • After the effect has peaked and started to wane, administer the same dose again without an intermediate washout.

    • Repeat this process for a set number of doses, recording the peak inhibition achieved with each administration.

  • Data Analysis: Plot the peak twitch inhibition against the dose number. A downward trend in the peak inhibition for the same dose indicates the development of tachyphylaxis.

Visualizations

cluster_0 Normal Neuromuscular Transmission cluster_1 Tachyphylaxis with Repeated this compound ACh Acetylcholine (ACh) nAChR_Resting nAChR (Resting State) ACh->nAChR_Resting Binds to nAChR_Desensitized nAChR (Desensitized State) ACh->nAChR_Desensitized Cannot Activate Ion_Channel_Open Ion Channel Opens nAChR_Resting->Ion_Channel_Open Activates nAChR_Resting->nAChR_Desensitized Depolarization Depolarization Ion_Channel_Open->Depolarization Na+ influx Contraction Muscle Contraction Depolarization->Contraction This compound This compound This compound->nAChR_Resting Competitively Blocks No_Response No Response nAChR_Desensitized->No_Response Start Experiment Start: Diminished response to repeated this compound dose Check_Viability Is the tissue preparation still viable? Start->Check_Viability Washout Perform thorough washout and allow for recovery period Check_Viability->Washout Yes End_Experiment End Experiment: Check tissue with maximal stimulus Check_Viability->End_Experiment No Re_administer Re-administer initial This compound dose Washout->Re_administer Response_Restored Is the initial response restored? Re_administer->Response_Restored Tachyphylaxis Conclusion: Tachyphylaxis is likely Response_Restored->Tachyphylaxis Yes Other_Issue Conclusion: Consider other issues (e.g., tissue fatigue, drug degradation) Response_Restored->Other_Issue No

References

Technical Support Center: Managing Tubocurarine-Induced Bronchospasm in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bronchospasm as a side effect of tubocurarine in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound-induced bronchospasm in animal models?

A1: The primary mechanism is the dose-dependent release of histamine (B1213489) from mast cells.[1][2][3] this compound, a benzylisoquinoline derivative, can directly activate mast cells, leading to degranulation and the release of various inflammatory mediators, with histamine being the key player in bronchoconstriction.[4][5] This action is independent of acetylcholine (B1216132) receptors.[1]

Q2: Which animal model is most suitable for studying this compound-induced bronchospasm?

A2: Guinea pigs are a highly suitable model due to the sensitivity of their airways to histamine, which closely mimics the human response.[6] Their airways have a greater proportion of smooth muscle, leading to an exaggerated bronchospasm response.[6] While studies have also been conducted in rats, mice, and hamsters, the bronchoconstrictive response can be less consistent.[4]

Q3: What are the typical signs of bronchospasm in animal models?

A3: Signs of bronchospasm include increased airway resistance, decreased dynamic lung compliance, labored breathing (dyspnea), and in severe cases, cyanosis.[7] Objective measurements using techniques like whole-body plethysmography or invasive lung function analysis will show quantifiable changes in respiratory parameters.

Q4: How can this compound-induced bronchospasm be prevented or minimized?

A4: Pre-treatment with certain medications can help mitigate this side effect. H1 receptor antagonists (antihistamines) like pyrilamine (B1676287) can effectively block the bronchoconstrictive effects of histamine.[8] Additionally, some studies suggest that premedication with atropine (B194438) may inhibit histamine release. Volatile anesthetics like halothane (B1672932) have also been shown to reduce this compound-induced histamine release.[9]

Q5: Are there alternatives to this compound that are less likely to cause bronchospasm?

A5: Yes, several other neuromuscular blocking agents have a lower propensity for histamine release and are therefore less likely to cause bronchospasm. Pancuronium is a commonly used alternative with significantly less histamine-releasing effect.[10] Newer non-depolarizing agents like rocuronium (B1662866) and vecuronium (B1682833) also have a much better safety profile in this regard.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High incidence of mortality in animals after this compound administration. - Overdose of this compound leading to severe, irreversible bronchospasm and respiratory failure.- Anaphylactic-type reaction in a sensitized animal.- Perform a dose-response study to determine the optimal dose of this compound that achieves the desired neuromuscular blockade without causing excessive bronchospasm.- Administer this compound slowly to minimize the peak plasma concentration.- Pre-treat with an H1 receptor antagonist (e.g., pyrilamine).- Ensure immediate access to rescue medication such as a bronchodilator (e.g., salbutamol) and epinephrine.
Inconsistent or no bronchospastic response to this compound. - Animal model selection (e.g., some strains of mice or rats may be less responsive).- Incorrect route or speed of administration.- Insufficient dose of this compound.- Use guinea pigs, which are known to be highly responsive to histamine.- Ensure intravenous (IV) administration for rapid and consistent delivery to the systemic circulation.- Verify the concentration and dose of the this compound solution.- Increase the dose of this compound in a stepwise manner.
Difficulty in accurately measuring bronchospasm. - Inappropriate measurement technique for the animal model.- Movement artifacts in conscious animals (whole-body plethysmography).- Inadequate anesthesia or ventilation in invasive procedures.- For conscious animals, use a plethysmography chamber that allows for acclimatization to reduce movement.- For anesthetized animals, ensure a stable plane of anesthesia and proper mechanical ventilation to obtain reliable measurements of airway resistance and compliance.[11]- Use appropriate data acquisition and analysis software to filter out artifacts.
Bronchospasm is short-lived, making it difficult to study interventions. - Rapid metabolism or redistribution of this compound in the specific animal model.- Consider a continuous infusion of this compound to maintain a steady-state plasma concentration and a more sustained bronchospastic effect.[12]

Quantitative Data

Table 1: Effect of this compound on Histamine Release in Rats

This compound Concentration (mol/L)Histamine Release from Isolated Mast Cells (%)
4 x 10⁻⁴~20%

Data extracted from Kubota, Y. (1986). Effects of this compound on plasma histamine concentration in the rat.[1]

Table 2: Effect of Halothane on this compound-Induced Histamine Release

TreatmentPercent Histamine Release (mean +/- SEM)
d-tubocurarine alone13.9 +/- 3.7
d-tubocurarine + 0.5% HalothaneNot statistically significant reduction
d-tubocurarine + 2.0% Halothane2.8 +/- 0.9

Data from a study on human foreskin preparations, suggesting a potential therapeutic approach to be tested in animal models.[9]

Experimental Protocols

Protocol 1: Induction and Measurement of this compound-Induced Bronchospasm in Anesthetized Guinea Pigs

Objective: To induce and quantify bronchospasm following intravenous administration of this compound in anesthetized and mechanically ventilated guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs (350-450 g)

  • Urethane (B1682113) (anesthetic)

  • d-tubocurarine chloride solution

  • Saline (0.9% NaCl)

  • Animal ventilator

  • Pressure transducer connected to a data acquisition system

  • Cannulas for trachea, jugular vein, and carotid artery

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig with urethane (1.5 g/kg, intraperitoneally).[13]

    • Perform a tracheotomy and insert a tracheal cannula.

    • Connect the animal to a mechanical ventilator (e.g., 60 breaths/min, 5 ml/kg tidal volume).[13]

    • Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring.[13]

  • Stabilization: Allow the animal to stabilize for at least 20 minutes after surgical procedures.

  • Baseline Measurement: Record baseline pulmonary inflation pressure (PIP) for 5-10 minutes. An increase in PIP is indicative of bronchoconstriction.[13]

  • This compound Administration:

    • Prepare a stock solution of d-tubocurarine in saline.

    • Administer a bolus dose of d-tubocurarine intravenously through the jugular vein cannula. A starting dose of 0.25 mg/kg can be used, with subsequent dose adjustments based on the observed response.

  • Data Acquisition: Continuously record PIP for at least 30 minutes following administration.

  • Data Analysis:

    • Determine the baseline PIP before drug administration.

    • Calculate the peak increase in PIP following this compound administration.

    • Results can be expressed as the percentage increase in PIP from baseline.

Protocol 2: Assessment of Bronchospasm in Conscious Mice using Whole-Body Plethysmography

Objective: To non-invasively assess bronchospasm induced by this compound in conscious mice.

Materials:

  • Male BALB/c or C57BL/6 mice

  • d-tubocurarine chloride solution

  • Saline (0.9% NaCl)

  • Whole-body plethysmograph (WBP) system

Procedure:

  • Acclimatization: Acclimatize mice to the WBP chamber for at least 30 minutes on several consecutive days before the experiment to minimize stress and movement-related artifacts.

  • Baseline Measurement: Place the mouse in the WBP chamber and record baseline respiratory parameters (e.g., tidal volume, respiratory rate, enhanced pause - Penh) for 10-15 minutes.

  • This compound Administration:

    • Briefly remove the mouse from the chamber and administer d-tubocurarine via intravenous (tail vein) injection. A starting dose of 0.1 mg/kg can be considered.

  • Post-Injection Measurement: Immediately return the mouse to the WBP chamber and continuously record respiratory parameters for at least 30-60 minutes.

  • Data Analysis:

    • Analyze the recorded data to determine changes in respiratory parameters over time.

    • An increase in Penh is often used as an indicator of airway obstruction.[14]

Signaling Pathways and Workflows

Tubocurarine_Bronchospasm_Pathway cluster_mast_cell Mast Cell cluster_airway Airway Smooth Muscle This compound This compound GPCR G-Protein-Coupled Receptor (e.g., MRGPRX2) This compound->GPCR Binds to G_protein G-Protein Activation GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Induces Degranulation Degranulation Ca_release->Degranulation Triggers Histamine Histamine Release Degranulation->Histamine H1_receptor H1 Receptor Histamine->H1_receptor Binds to Contraction Smooth Muscle Contraction H1_receptor->Contraction Initiates Bronchospasm Bronchospasm Contraction->Bronchospasm Leads to Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Selection Animal Selection (e.g., Guinea Pig) Acclimatization Acclimatization Animal_Selection->Acclimatization Anesthesia Anesthesia & Surgical Preparation (for invasive studies) Acclimatization->Anesthesia Baseline Baseline Respiratory Measurement Anesthesia->Baseline Pretreatment Pre-treatment (Optional) (e.g., Antihistamine) Baseline->Pretreatment Tubocurarine_Admin This compound Administration (IV) Baseline->Tubocurarine_Admin No Pre-treatment Pretreatment->Tubocurarine_Admin Post_Admin_Measurement Post-Administration Respiratory Measurement Tubocurarine_Admin->Post_Admin_Measurement Data_Analysis Data Analysis (% Change from Baseline) Post_Admin_Measurement->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

References

impact of pH on tubocurarine solution stability and efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability and efficacy of tubocurarine solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

For optimal chemical stability, this compound solutions should be maintained at a slightly acidic to neutral pH. A 1% solution of this compound chloride in water typically has a pH between 4.0 and 6.0.[1] While studies indicate that this compound is relatively stable under hydrolytic (acidic, basic, and neutral) conditions, significant degradation can occur under oxidative and photolytic stress. Therefore, in addition to pH control, protecting solutions from light and oxidative agents is crucial.

Q2: How does the pH of the administered solution affect the efficacy of this compound?

While the chemical stability of the this compound molecule in solution is less affected by pH in the acidic to neutral range, the physiological pH of the patient plays a significant role in its neuromuscular blocking efficacy. Respiratory acidosis has been observed to enhance the blocking effect of this compound, whereas respiratory alkalosis can diminish its effect.[2] This is likely due to pH-induced changes at the neuromuscular junction and in protein binding, rather than an alteration of the drug molecule itself in the formulation.

Q3: My this compound solution has changed color. Is it still usable?

Any change in color or the appearance of particulate matter in a this compound solution is an indication of potential degradation. Such solutions should be discarded and not used for experimental purposes. Degradation can be caused by exposure to light, oxidative conditions, or incompatible container materials.

Q4: Can I adjust the pH of my this compound solution?

If pH adjustment is necessary for experimental reasons, it should be done with caution using appropriate buffers. It is important to validate that the chosen buffer system does not accelerate degradation or interfere with the experimental assay.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Potency in Experiments 1. Degradation of this compound: The solution may have been exposed to light, high temperatures, or oxidative conditions. 2. Incorrect pH of Physiological Buffer: The pH of the experimental buffer system may be alkaline, diminishing the neuromuscular blocking effect.1. Prepare fresh solutions and store them protected from light at recommended temperatures. Consider inert gas purging for long-term storage. 2. Verify and adjust the pH of the physiological buffer to be within the desired range for the experiment, considering that acidosis can enhance the effect.
Precipitation in Solution 1. Supersaturation: The concentration of this compound may exceed its solubility at the storage temperature or in the chosen solvent. 2. pH Shift: A significant shift in pH to a range where this compound is less soluble.1. Ensure the concentration is within the solubility limits for the specific solvent and temperature. Gentle warming may be required for complete solubilization. 2. Check the pH of the solution and adjust if necessary, ensuring it remains within the stable range (typically pH 4-6).
Inconsistent Experimental Results 1. Variable Solution Stability: Inconsistent storage conditions (light, temperature, air exposure) between batches of solutions. 2. Fluctuations in Experimental pH: Inconsistent pH control in the assay or physiological buffer.1. Standardize storage protocols for all this compound solutions. 2. Ensure consistent and accurate pH measurement and control throughout the experiment.

Data on this compound Stability

The following tables summarize the stability of this compound under various conditions.

Table 1: Stability of this compound Chloride Injection

ConcentrationStorage TemperatureStorage DurationPotency LosspH Change
3 mg/mL in polypropylene (B1209903) syringes25°C (Ambient)45 days< 10%Not appreciable
3 mg/mL in polypropylene syringes4°C90 days< 1%Not appreciable

Table 2: General Stability of this compound under Stressed Conditions

Stress ConditionObservation
Hydrolytic (Acidic, Basic, Neutral)Stable
OxidativeDegradation occurs
PhotolyticDegradation occurs
ThermalStable

Experimental Protocols

Protocol: Stability Assessment of this compound Solutions by HPLC

This protocol outlines a general procedure for assessing the chemical stability of this compound in solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

1. Preparation of this compound Solutions:

  • Prepare stock solutions of this compound in the desired solvent (e.g., water for injection, specific buffers).

  • Adjust the pH of the solutions to the desired levels for the study (e.g., pH 3, 5, 7, 9).

  • Store aliquots of these solutions under controlled conditions (e.g., specified temperature, protected from light).

2. HPLC Method:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol) is typical. The pH of the mobile phase should be optimized for good peak shape and separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 280 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C).

3. Forced Degradation Studies:

  • To ensure the method is stability-indicating, perform forced degradation studies.

  • Acid/Base Hydrolysis: Treat the this compound solution with HCl or NaOH at an elevated temperature.

  • Oxidation: Treat the solution with hydrogen peroxide.

  • Photodegradation: Expose the solution to UV light.

  • Thermal Degradation: Heat the solution.

  • Analyze the stressed samples by HPLC to ensure that degradation products are resolved from the parent this compound peak.

4. Stability Study:

  • At specified time points (e.g., 0, 7, 14, 30, 60, 90 days), withdraw samples from each storage condition.

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze the samples by HPLC in triplicate.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation prep_stock Prepare this compound Stock Solution adjust_ph Adjust pH of Aliquots prep_stock->adjust_ph store Store Under Controlled Conditions adjust_ph->store sample Withdraw Samples at Time Points store->sample hplc Analyze by Stability-Indicating HPLC sample->hplc quantify Quantify Remaining this compound hplc->quantify stress Forced Degradation Studies resolve Ensure Resolution of Degradants stress->resolve resolve->hplc Validate Method logical_relationship cluster_factors Influencing Factors cluster_outcomes Outcomes sol_ph Solution pH (Formulation) stability Chemical Stability sol_ph->stability Minor Effect (in acidic/neutral range) phys_ph Physiological pH (e.g., Acidosis) efficacy Neuromuscular Blocking Efficacy phys_ph->efficacy Significant Effect light Light Exposure light->stability Degradation oxidants Oxidizing Agents oxidants->stability Degradation temp Temperature temp->stability Affects Degradation Rate

References

Technical Support Center: Minimizing Tubocurarine's Presynaptic Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the presynaptic effects of tubocurarine on neurotransmitter release during their experiments.

Troubleshooting Guides

Issue 1: Observed reduction in neurotransmitter release independent of postsynaptic receptor blockade.

Possible Cause: this compound is known to have presynaptic inhibitory effects by blocking nicotinic acetylcholine (B1216132) autoreceptors, which are involved in the positive feedback regulation of acetylcholine (ACh) release. This leads to a decrease in the quantal content of neurotransmitter release.

Troubleshooting Steps:

  • Optimize this compound Concentration: Use the lowest effective concentration of this compound required to achieve the desired level of postsynaptic blockade. The presynaptic inhibitory effect is concentration-dependent.

  • Frequency of Stimulation: Be aware that the presynaptic inhibitory effect of this compound is frequency-dependent. The blockade of nicotinic autofacilitation is more pronounced at higher stimulation frequencies (5 Hz and above). Consider using lower stimulation frequencies (e.g., 0.1-1 Hz) if experimentally feasible.[1][2]

  • Pharmacological Counteraction:

    • Administer an Acetylcholinesterase Inhibitor: Co-administer or pre-treat the preparation with an acetylcholinesterase inhibitor such as neostigmine (B1678181). By increasing the synaptic concentration of ACh, neostigmine can competitively overcome the presynaptic blockade by this compound.[3][4][5]

    • Consider 4-Aminopyridine (B3432731) (4-AP): In combination with neostigmine, 4-AP can enhance the reversal of this compound's neuromuscular blockade, which may also help in counteracting the presynaptic effects.[6]

  • Alternative Neuromuscular Blocker: If minimizing presynaptic effects is critical, consider using an alternative non-depolarizing neuromuscular blocking agent. Drugs like atracurium (B1203153) or rocuronium (B1662866) are reported to have a more favorable side-effect profile, although a direct comparison of their presynaptic effects should be evaluated for your specific experimental model.[7][8]

Issue 2: Inconsistent or fading postsynaptic response during repetitive nerve stimulation.

Possible Cause: The "tetanic rundown" or fade observed during high-frequency stimulation in the presence of this compound is a hallmark of its presynaptic inhibitory action.[9] This is due to the progressive failure of ACh release from the presynaptic terminal.

Troubleshooting Steps:

  • Reduce Stimulation Frequency: As with Issue 1, lowering the frequency of nerve stimulation can mitigate the rundown effect.[10]

  • Implement Reversal Agents: The application of neostigmine can help maintain a more stable postsynaptic response by enhancing the amount of ACh available to compete with this compound at the presynaptic autoreceptors.

  • Data Analysis Consideration: If high-frequency stimulation is essential for the experiment, be sure to account for the rundown effect in your data analysis. Compare the degree of fade in the presence and absence of potential mitigating agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's presynaptic effect?

A1: this compound acts as an antagonist at presynaptic nicotinic acetylcholine autoreceptors (nAChRs). These receptors are part of a positive feedback loop where ACh released into the synapse binds to them to facilitate further ACh release. By blocking these receptors, this compound inhibits this autofacilitation, leading to a reduction in the amount of neurotransmitter released per nerve impulse (quantal content).[11][12][13] This inhibitory action occurs at a stage after the influx of calcium ions into the presynaptic terminal.[11][12]

Q2: How does the concentration of this compound relate to its presynaptic effects?

A2: The presynaptic inhibitory effects of this compound are dose-dependent. Studies have shown that concentrations in the range of 10⁻⁷ to 10⁻⁶ M can significantly decrease the quantal content of neurotransmitter release.[11][12] It is recommended to perform a dose-response curve in your specific preparation to identify the optimal concentration that provides sufficient postsynaptic blockade with minimal presynaptic interference.

Q3: Can the presynaptic effects of this compound be reversed?

A3: Yes. The competitive nature of the blockade at presynaptic nAChRs means that increasing the concentration of the endogenous agonist, acetylcholine, can reverse the effect. This is typically achieved by using an acetylcholinesterase inhibitor like neostigmine, which prevents the breakdown of ACh in the synaptic cleft.[3][4][7]

Q4: Are there alternative drugs to this compound with fewer presynaptic effects?

A4: While this compound is a classic neuromuscular blocker, newer synthetic agents have been developed with improved pharmacological profiles. Benzylisoquinolinium compounds like atracurium and cisatracurium, and aminosteroid (B1218566) compounds like rocuronium and vecuronium (B1682833) are alternatives.[8][14][15] However, it is important to note that all non-depolarizing neuromuscular blockers have the potential for some degree of presynaptic action. The choice of agent should be guided by the specific requirements of the experiment and, if necessary, a comparative study in the model system being used.

Q5: How can I experimentally quantify the presynaptic effects of this compound?

A5: Several electrophysiological and biochemical methods can be used:

  • Quantal Analysis: Measuring miniature end-plate potentials (mEPPs) or currents (mEPCs) and evoked end-plate potentials (EPPs) or currents (EPCs) allows for the calculation of quantal content (m = EPP amplitude / mEPP amplitude). A decrease in quantal content in the presence of this compound is a direct measure of its presynaptic inhibitory effect.[11][12]

  • Radiolabeled Neurotransmitter Release Assays: Pre-loading nerve terminals with a radiolabeled transmitter (e.g., [³H]choline to measure [³H]ACh release) and then measuring the amount of radioactivity released upon stimulation in the presence and absence of this compound can provide a direct biochemical measure of presynaptic inhibition.[2]

  • Fluorescence Imaging: Using fluorescent dyes that are sensitive to synaptic vesicle cycling (e.g., FM dyes) or genetically encoded calcium indicators can provide a visual and quantitative assessment of presynaptic activity.[16]

Data Presentation

Table 1: Effect of this compound Concentration on Quantal Content

This compound Concentration (M)SpeciesPreparationReduction in Quantal Content (%)Reference
10⁻⁷ - 10⁻⁶FrogNeuromuscular JunctionSignificant Decrease[11][12]

Table 2: Frequency-Dependent Inhibition of Acetylcholine Release by this compound

Stimulation Frequency (Hz)This compound Concentration (µmol/L)Inhibition of ACh Release (%)Reference
0.51No significant modulation[2]
11~30[2]
51~60[2]
2510~60[2]
5010~60[2]
10010~60[2]

Experimental Protocols

Protocol 1: Electrophysiological Assessment of Presynaptic Inhibition
  • Preparation: Prepare the desired nerve-muscle preparation (e.g., frog sartorius, rat phrenic nerve-hemidiaphragm) in a suitable physiological saline solution.

  • Recording Setup: Use standard intracellular or focal extracellular recording techniques to measure mEPPs/mEPCs and EPPs/EPCs. For voltage-clamp experiments, a two-electrode voltage clamp is typically used.

  • Control Recordings: Record baseline mEPPs/mEPCs and EPPs/EPCs evoked by nerve stimulation at a low frequency (e.g., 0.1-0.5 Hz).

  • This compound Application: Perfuse the preparation with a known concentration of d-tubocurarine (e.g., 1 µM) and allow for equilibration.

  • Experimental Recordings: Repeat the recordings of mEPPs/mEPCs and EPPs/EPCs.

  • Quantal Content Calculation: Calculate the quantal content (m) using the formula: m = mean EPP amplitude / mean mEPP amplitude. A reduction in 'm' in the presence of this compound indicates a presynaptic effect.

  • Frequency-Dependence: To assess frequency-dependent effects, apply trains of stimuli (e.g., 10-50 Hz) and measure the rundown of EPP/EPC amplitudes.

Protocol 2: Reversal of Presynaptic Effects with Neostigmine
  • Establish Blockade: Following Protocol 1, establish a stable presynaptic inhibition with this compound.

  • Neostigmine Application: Add neostigmine (e.g., 1-10 µM) to the perfusion solution containing this compound.

  • Monitor Recovery: Continuously record EPPs/EPCs and mEPPs/mEPCs to monitor the recovery of neurotransmitter release.

  • Data Analysis: Quantify the extent and time course of the reversal of the presynaptic blockade.

Visualizations

Presynaptic_Inhibition_by_this compound cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Action_Potential Action Potential Ca_Channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion & ACh Release Ca_Influx->Vesicle_Fusion ACh_Vesicle ACh Vesicle_Fusion->ACh_Vesicle nAChR_pre Presynaptic nAChR (Autoreceptor) ACh_Vesicle->nAChR_pre Positive Feedback ACh_Vesicle2 ACh nAChR_pre->Vesicle_Fusion Facilitates This compound This compound This compound->nAChR_pre Blocks nAChR_post Postsynaptic nAChR EPSP EPSP nAChR_post->EPSP ACh_Vesicle2->nAChR_post

Caption: Mechanism of presynaptic inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Prep Prepare Nerve-Muscle Preparation Record_Setup Set up Electrophysiology Recording Prep->Record_Setup Control Record Baseline (Control) Apply_TC Apply this compound Control->Apply_TC Quantal Calculate Quantal Content Control->Quantal Record_TC Record in Presence of this compound Apply_TC->Record_TC Apply_Reversal Apply Reversal Agent (e.g., Neostigmine) Record_TC->Apply_Reversal Record_TC->Quantal Rundown Analyze Frequency- Dependent Rundown Record_TC->Rundown Record_Reversal Record During Reversal Apply_Reversal->Record_Reversal Record_Reversal->Quantal Compare Compare Conditions Quantal->Compare Rundown->Compare

Caption: Workflow for assessing presynaptic effects.

References

Validation & Comparative

A Comparative Guide to Tubocurarine and Pancuronium for Neuromuscular Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of tubocurarine and pancuronium (B99182), two non-depolarizing neuromuscular blocking agents. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the key differences in their pharmacological profiles.

Mechanism of Action

Both this compound and pancuronium are competitive antagonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. They bind to the α-subunits of the receptor, thereby preventing the binding of acetylcholine (ACh) and inhibiting the ion channel opening necessary for muscle cell depolarization and subsequent contraction. This competitive antagonism results in flaccid paralysis. Pancuronium is a synthetic aminosteroid, while this compound is a naturally occurring benzylisoquinoline alkaloid.

Signaling Pathway at the Neuromuscular Junction

cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane Action Potential Action Potential Voltage-gated Ca2+ Channels Voltage-gated Ca2+ Channels Action Potential->Voltage-gated Ca2+ Channels arrives Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channels->Ca2+ Influx opens Synaptic Vesicles (ACh) Synaptic Vesicles (ACh) Ca2+ Influx->Synaptic Vesicles (ACh) triggers fusion ACh Release ACh Release Synaptic Vesicles (ACh)->ACh Release ACh Acetylcholine (ACh) ACh Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE degradation nAChR Nicotinic ACh Receptor (nAChR) ACh Binding Sites ACh->nAChR:f0 binds This compound / Pancuronium This compound / Pancuronium This compound / Pancuronium->nAChR:f0 competitively blocks Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening Blockade No Contraction nAChR:f0->Blockade Na+ Influx Na+ Influx Ion Channel Opening->Na+ Influx Depolarization Depolarization Na+ Influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction

Caption: Neuromuscular junction signaling and competitive antagonism.

Pharmacodynamic Comparison

Pancuronium is significantly more potent than this compound. This difference in potency is reflected in their respective ED95 (the dose required to produce 95% suppression of the first twitch of the train-of-four) and IC50 (the concentration required to inhibit 50% of the maximal response) values.

ParameterThis compoundPancuroniumReference
Potency (ED95, mg/kg) ~0.51~0.07[1]
Potency (IC50, nM) 41 ± 25.5 ± 0.5[2]
Receptor Binding Affinity (Association Rate, M⁻¹s⁻¹) 1.2 ± 0.2 x 10⁸2.7 ± 0.9 x 10⁸[2]
Receptor Binding Affinity (Dissociation Rate, s⁻¹) 5.9 ± 1.32.1 ± 0.7[2]

Pharmacokinetic Comparison

The pharmacokinetic profiles of this compound and pancuronium show notable differences in their elimination half-life, volume of distribution, and clearance. Pancuronium generally has a longer elimination half-life compared to this compound in adult humans.

ParameterThis compoundPancuroniumReference
Elimination Half-life (t½β, min) 89 - 123.889 - 161[3][4]
Volume of Distribution (Vd, L/kg) 0.30 - 0.410.241 - 0.280[4][5]
Plasma Clearance (ml/min/kg) ~2.51.1 - 1.9[4]
Protein Binding ~50%Not specified[6]
Metabolism Not significantly metabolizedHepatic deacetylation to a less active metabolite (3-desacetylpancuronium)[4]
Primary Route of Elimination Renal and biliary excretionPrimarily renal excretion (80%)[4][7]

Clinical Effects and Side Effect Profile

The clinical effects and side effect profiles of this compound and pancuronium are distinct, particularly concerning their impact on the cardiovascular system and their propensity to induce histamine (B1213489) release.

Onset and Duration of Action
ParameterThis compoundPancuroniumReference
Onset of Action (min) 4 - 62 - 3[4]
Duration of Action (to 25% recovery, min) ~57.6~54.4[1]
Cardiovascular Effects
ParameterThis compoundPancuroniumReference
Heart Rate IncreaseIncrease[8]
Mean Arterial Pressure DecreaseIncrease[8]
Cardiac Output DecreaseIncrease[8]
Systemic Vascular Resistance Not specifiedDecrease[8]
Histamine Release

This compound is well-known for its ability to induce histamine release, which can lead to hypotension, flushing, and bronchospasm. Pancuronium has a significantly lower propensity for histamine release.

ParameterThis compoundPancuroniumReference
Cutaneous Histamine Release (relative to pancuronium=1) 1721[9]

Experimental Protocols

Assessment of Neuromuscular Blockade: Train-of-Four (TOF) Stimulation

Objective: To quantify the degree of neuromuscular blockade by measuring the muscular response to a series of four electrical stimuli.

Materials:

  • Peripheral nerve stimulator

  • Surface or needle electrodes

  • Recording device (e.g., electromyography or mechanomyography)

  • Subject under general anesthesia

Procedure:

  • Place stimulating electrodes over a peripheral motor nerve (e.g., the ulnar nerve at the wrist).

  • Place recording electrodes over the muscle innervated by the stimulated nerve (e.g., the adductor pollicis).

  • Deliver a supramaximal stimulus, which is the lowest current that produces a maximal muscle twitch.

  • Initiate Train-of-Four (TOF) stimulation, which consists of four supramaximal stimuli delivered at a frequency of 2 Hz.

  • Record the twitch response to each of the four stimuli.

  • The TOF ratio is calculated as the amplitude of the fourth twitch (T4) divided by the amplitude of the first twitch (T1). A TOF ratio of < 0.9 indicates residual neuromuscular blockade.

Experimental Workflow for Assessing Neuromuscular Blockade

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Anesthetized Subject Anesthetized Subject Electrode Placement Place stimulating electrodes on peripheral nerve and recording electrodes on corresponding muscle Anesthetized Subject->Electrode Placement Determine Supramaximal Stimulus Determine Supramaximal Stimulus Electrode Placement->Determine Supramaximal Stimulus Administer NMBA Administer this compound or Pancuronium Determine Supramaximal Stimulus->Administer NMBA TOF Stimulation Apply Train-of-Four (TOF) stimulation (4 stimuli at 2 Hz) Administer NMBA->TOF Stimulation Record Responses Record twitch amplitude for T1, T2, T3, and T4 TOF Stimulation->Record Responses Calculate TOF Ratio Calculate TOF Ratio (T4/T1) Record Responses->Calculate TOF Ratio Assess Blockade Assess degree of neuromuscular blockade Calculate TOF Ratio->Assess Blockade

Caption: Workflow for neuromuscular blockade assessment.

Assessment of Histamine Release: Intradermal Injection and Wheal and Flare Measurement

Objective: To assess the potential of a neuromuscular blocking agent to induce localized histamine release in the skin.

Materials:

  • Test substance (this compound or pancuronium) at various concentrations

  • Positive control (e.g., histamine phosphate)

  • Negative control (e.g., saline)

  • Tuberculin syringes with 27-30 gauge needles

  • Ruler or caliper for measurement

  • Skin marker

Procedure:

  • Select a suitable skin area on the subject (e.g., the volar aspect of the forearm).

  • Clean the selected area with an alcohol swab and allow it to dry.

  • Using a tuberculin syringe, inject a small, standardized volume (e.g., 0.02-0.05 mL) of the negative control intradermally to form a small bleb. Mark the injection site.

  • At a separate, marked site, inject the same volume of the positive control.

  • At distinct, marked sites, inject the same volume of the test substances (this compound and pancuronium) at different concentrations.

  • After a predetermined time (typically 15-20 minutes), measure the diameter of the wheal (the raised, blanched area) and the flare (the surrounding red area) at each injection site.

  • The size of the wheal and flare reaction is indicative of the amount of histamine released. Compare the reactions produced by the test substances to those of the positive and negative controls.

Summary

References

A Comparative Guide to the Mechanisms of Action: D-Tubocurarine vs. Succinylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two pivotal neuromuscular blocking agents: d-tubocurarine, a classic non-depolarizing agent, and succinylcholine (B1214915), the only clinically used depolarizing agent. This document synthesizes experimental data to objectively compare their performance, outlines relevant experimental protocols, and visually represents their distinct signaling pathways.

Introduction

D-tubocurarine and succinylcholine are neuromuscular blocking drugs (NMBAs) that induce muscle relaxation by acting on the nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1][2] Despite achieving the same clinical outcome of muscle paralysis, their underlying mechanisms of action are fundamentally different. D-tubocurarine acts as a competitive antagonist, while succinylcholine functions as a depolarizing agonist.[1][2][3] Understanding these distinct mechanisms is crucial for their safe and effective use in clinical and research settings.

Mechanism of Action

D-Tubocurarine: Competitive Antagonism

D-tubocurarine is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors on the postsynaptic membrane of the motor endplate.[3][4] By binding to the α-subunits of the nAChR, d-tubocurarine physically obstructs the binding of the endogenous neurotransmitter, acetylcholine (ACh).[1] This competitive inhibition prevents the ion channel from opening, thereby inhibiting depolarization of the muscle membrane and subsequent muscle contraction.[3] The neuromuscular block produced by d-tubocurarine is characterized by a "fade" in response to high-frequency nerve stimulation, such as in Train-of-Four (TOF) monitoring.[5] The effects of d-tubocurarine can be overcome by increasing the concentration of ACh in the synaptic cleft, for example, by administering an acetylcholinesterase inhibitor like neostigmine.[3]

Succinylcholine: Depolarizing Agonism

Succinylcholine, structurally resembling two joined acetylcholine molecules, is a depolarizing neuromuscular blocking agent.[1][6] It acts as an agonist at the nAChRs, mimicking the action of ACh.[7][8] Upon binding to the receptor, succinylcholine causes the ion channel to open, leading to a persistent depolarization of the motor endplate.[6][7] This initial depolarization manifests as transient muscle fasciculations.[8] Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, succinylcholine is broken down more slowly by plasma pseudocholinesterase, leading to a prolonged depolarization.[6][8] This sustained depolarization renders the voltage-gated sodium channels in the adjacent muscle membrane inactive and unable to propagate further action potentials, resulting in a flaccid paralysis.[6] This initial phase of blockade is known as a Phase I block. With continued or repeated administration, the postsynaptic membrane may repolarize but become desensitized to ACh, a state referred to as a Phase II block, which clinically resembles the block produced by non-depolarizing agents.[8]

Quantitative Comparison of Pharmacodynamic Properties

The following table summarizes key pharmacodynamic parameters for d-tubocurarine and succinylcholine. It is important to note that these values can vary depending on the specific experimental conditions, including the anesthetic agents used, the patient population, and the frequency of nerve stimulation.

ParameterD-TubocurarineSuccinylcholineSource(s)
ED50 (mg/kg) 0.25 (at 0.1 Hz stimulation)0.27 ± 0.04[9][10]
ED95 (mg/kg) 0.52 (at 0.1 Hz stimulation)0.63 ± 0.09[9][10]
Onset of Action ~5 minutes30-60 seconds (IV)[6][11]
Duration of Action 60-120 minutes4-10 minutes (IV)[11][12][13]

Experimental Protocols

Assessment of Neuromuscular Blockade: Train-of-Four (TOF) Monitoring

A standard method for quantifying the degree of neuromuscular blockade in both clinical and research settings is Train-of-Four (TOF) stimulation.[14][15][16][17]

Protocol:

  • Electrode Placement: Surface electrodes are placed over a peripheral nerve, typically the ulnar nerve at the wrist to monitor the adductor pollicis muscle.[18]

  • Stimulation: A peripheral nerve stimulator delivers four supramaximal electrical stimuli in a "train" at a frequency of 2 Hz (i.e., four stimuli over two seconds).[18]

  • Measurement: The muscular response, typically the twitch height of the thumb, is observed or measured.

  • TOF Count: The number of observable twitches out of the four stimuli is counted. A lower twitch count indicates a deeper level of neuromuscular blockade.[18]

    • 4 twitches: < 75% receptor occupancy

    • 3 twitches: ~75% receptor occupancy

    • 2 twitches: ~80% receptor occupancy

    • 1 twitch: ~90% receptor occupancy

    • 0 twitches: 100% receptor occupancy

  • TOF Ratio: In more quantitative setups, the ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1) is calculated (T4/T1 ratio). A TOF ratio of >0.9 is generally considered indicative of adequate recovery from neuromuscular blockade.[15]

Visualizing the Mechanisms of Action

Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways at the neuromuscular junction for d-tubocurarine and succinylcholine.

d_tubocurarine_mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ACh_vesicle Acetylcholine Vesicles ACh ACh ACh_vesicle->ACh Releases Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_vesicle Triggers release nAChR Nicotinic ACh Receptor ACh->nAChR Binds to dTC d-Tubocurarine dTC->nAChR Blocks Muscle_Fiber Muscle Fiber nAChR->Muscle_Fiber No Depolarization (Paralysis)

d-Tubocurarine's competitive antagonism.

succinylcholine_mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ACh_vesicle Acetylcholine Vesicles ACh ACh ACh_vesicle->ACh Releases Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_vesicle Triggers release SCh Succinylcholine nAChR Nicotinic ACh Receptor SCh->nAChR Binds and Activates Muscle_Fiber Muscle Fiber nAChR->Muscle_Fiber Persistent Depolarization (Paralysis)

Succinylcholine's depolarizing agonism.
Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the effects of d-tubocurarine and succinylcholine on neuromuscular function.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Anesthetized Animal Model Baseline Establish Baseline Twitch Response Animal_Model->Baseline Nerve_Stimulator Peripheral Nerve Stimulator Nerve_Stimulator->Baseline Recording_System Data Acquisition System Recording_System->Baseline Drug_Admin Administer d-Tubocurarine or Succinylcholine Baseline->Drug_Admin TOF_Monitoring Monitor with Train-of-Four (TOF) Stimulation Drug_Admin->TOF_Monitoring Data_Collection Record Onset, Duration, and TOF Parameters TOF_Monitoring->Data_Collection Comparison Compare ED50, Onset, and Duration Data_Collection->Comparison Statistical_Analysis Perform Statistical Analysis Comparison->Statistical_Analysis

Workflow for neuromuscular blockade comparison.

Conclusion

D-tubocurarine and succinylcholine, while both inducing muscle paralysis, operate through opposing mechanisms at the nicotinic acetylcholine receptor. D-tubocurarine acts as a competitive antagonist, preventing receptor activation, while succinylcholine is a depolarizing agonist that causes persistent receptor stimulation leading to inactivation of voltage-gated sodium channels. These fundamental differences in their mechanisms of action are reflected in their distinct pharmacodynamic profiles, including their onset and duration of action, and their responses to neuromuscular monitoring techniques such as Train-of-Four stimulation. A thorough understanding of these differences is paramount for their appropriate application in research and clinical practice.

References

Unmasking the Classic Antagonist: A Comparative Validation of Tubocurarine's Selectivity for Nicotinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tubocurarine's performance as a selective nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist against other common alternatives. The information presented is supported by experimental data and detailed methodologies to aid in the evaluation and selection of appropriate pharmacological tools for nicotinic receptor research.

This compound, a naturally occurring benzylisoquinoline alkaloid, is the prototypical non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action is the competitive antagonism of acetylcholine (ACh) at nicotinic receptors, particularly at the neuromuscular junction, which leads to skeletal muscle relaxation.[1][2] While historically significant in anesthesia, its clinical use has been largely superseded by synthetic agents with improved safety profiles.[1] However, this compound remains a vital tool in research for characterizing nAChR function and validating new ligands. This guide delves into the experimental data that substantiates its role as a selective nicotinic antagonist and compares its profile to other widely used antagonists.

Comparative Analysis of Nicotinic Antagonist Potency

The efficacy of a nicotinic antagonist is determined by its binding affinity (Ki) and its functional inhibitory potency (IC50) at various nAChR subtypes. The following tables summarize quantitative data for this compound and a selection of alternative antagonists, providing a basis for comparative evaluation.

Table 1: Comparative Binding Affinities (Ki, in nM) of Nicotinic Antagonists at Various nAChR Subtypes

AntagonistMuscle-type (α1)₂β1γδα3β4α4β2α7Source(s)
d-Tubocurarine 0.3 (high affinity site), 8000 (low affinity site)400--[3]
Metocurine30 (high affinity site), 1000 (low affinity site)---
Pancuronium (B99182)----[4]
Vecuronium----[4]
Rocuronium----[4]
Cisatracurium----[4]
Mecamylamine (B1216088)----[5]
Dihydro-β-erythroidine (DHβE)-23100410-[1]

Note: Data for α3β4 and α4β2 subtypes are often from neuronal tissues or cell lines expressing these receptors. The notation "" indicates that the exact subunit stoichiometry may vary. Values are collated from multiple sources and experimental conditions may differ.*

Table 2: Comparative Functional Antagonism (IC50, in µM) of Nicotinic Antagonists

AntagonistMuscle-type (α1)₂β1γδα3β4α4β2α7Source(s)
d-Tubocurarine ~0.2---[6]
Pancuronium----[6]
Vecuronium----[6]
Mecamylamine----[7]
Hexamethonium----[7]

Note: IC50 values are highly dependent on the agonist concentration and specific experimental setup. The data presented is for comparative purposes.

Experimental Protocols

The validation of nicotinic antagonists relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key techniques used to determine the binding affinity and functional antagonism of compounds like this compound.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competitive binding assay using [³H]-epibatidine, a high-affinity nicotinic agonist, to determine the binding affinity of an unlabeled antagonist (e.g., this compound) for a specific nAChR subtype.[8]

Materials:

  • Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

  • [³H]-epibatidine (radioligand).

  • Unlabeled this compound (competitor).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Incubation Mixture Preparation: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and competitor concentrations.

    • Total Binding: Add assay buffer, a fixed concentration of [³H]-epibatidine (typically at its Kd value), and the membrane preparation.

    • Non-specific Binding: Add assay buffer, [³H]-epibatidine, a high concentration of a non-radiolabeled agonist (e.g., 100 µM nicotine) to saturate all specific binding sites, and the membrane preparation.

    • Competitor Wells: Add assay buffer, [³H]-epibatidine, varying concentrations of this compound, and the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-epibatidine and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Antagonism (IC50)

This protocol outlines the use of TEVC on Xenopus laevis oocytes expressing a specific nAChR subtype to measure the functional inhibition by an antagonist.[9][10]

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the desired nAChR subunits.

  • Microinjection setup.

  • TEVC amplifier and data acquisition system.

  • Microelectrodes (filled with 3 M KCl).

  • Recording chamber.

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

  • Acetylcholine (agonist).

  • This compound (antagonist).

  • Perfusion system.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject the oocytes with a mixture of cRNAs for the desired nAChR subunits.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • TEVC Recording Setup:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Data Recording:

    • Establish a baseline current.

    • Apply a specific concentration of acetylcholine (typically the EC50 concentration) to elicit an inward current.

    • After washing out the agonist, pre-incubate the oocyte with varying concentrations of this compound for a set period.

    • Co-apply the same concentration of acetylcholine with the this compound and record the inhibited current response.

    • Thoroughly wash out the antagonist between applications.

  • Data Analysis:

    • Measure the peak amplitude of the acetylcholine-induced current in the absence and presence of each concentration of this compound.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing a Nicotinic Signaling Pathway and Experimental Workflow

To further clarify the context of this compound's action and its validation, the following diagrams illustrate a simplified nAChR signaling pathway and a typical experimental workflow for antagonist characterization.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (Ligand-gated ion channel) ACh->nAChR Binds & Activates This compound This compound This compound->nAChR Competitively Binds & Blocks Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., Ca²⁺-dependent pathways) Depolarization->Downstream

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor.

Experimental_Workflow cluster_preparation Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Conclusion Receptor_Prep Prepare nAChR Source (Cell lines, Oocytes, Tissue) Binding_Assay Radioligand Binding Assay (Determine Ki) Receptor_Prep->Binding_Assay Functional_Assay Electrophysiology (TEVC/Patch-clamp) (Determine IC50) Receptor_Prep->Functional_Assay Data_Analysis Analyze Dose-Response Curves (Calculate Ki and IC50) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Selectivity Compare Affinities/Potencies (Determine Subtype Selectivity) Data_Analysis->Selectivity Conclusion Validate as Selective Antagonist Selectivity->Conclusion

Caption: Workflow for validating a selective nicotinic antagonist.

References

A Comparative Analysis of Tubocurarine and Atracurium for Neuromuscular Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of tubocurarine and atracurium (B1203153), two non-depolarizing neuromuscular blocking agents. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the key differences in their pharmacological profiles.

Executive Summary

This compound, a naturally occurring benzylisoquinoline alkaloid, is the prototypical non-depolarizing neuromuscular blocking agent.[1] Its use in modern clinical practice is limited due to its significant side effect profile. Atracurium, a synthetic benzylisoquinolinium diester, was developed to overcome some of the limitations of this compound.[1] Its unique metabolism via Hofmann elimination and ester hydrolysis provides a more predictable duration of action and a more favorable safety profile, particularly in patients with renal or hepatic impairment.[2][3][4] This guide will delve into a comparative analysis of their pharmacodynamics, pharmacokinetics, and associated side effects, supported by experimental findings.

Pharmacodynamics

The primary pharmacodynamic effect of both this compound and atracurium is the blockade of neuromuscular transmission at the nicotinic acetylcholine (B1216132) receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction.

Potency

The potency of non-depolarizing neuromuscular blocking agents is commonly expressed as the ED95, the dose required to produce 95% suppression of the first twitch (T1) of the train-of-four (TOF) stimulus.

AgentED95 (mg/kg)
Atracurium 0.23[5]
This compound 0.51 (inferred from comparative studies)

Note: The ED95 for this compound is inferred from historical data and comparative studies, as it is less commonly used and studied in modern literature.

Onset and Duration of Action
AgentOnset of Action (min)Clinical Duration (min)
Atracurium 2 - 2.520 - 35
This compound > 460 - 90

Data is based on typical intubating doses.

Pharmacokinetics

The pharmacokinetic profiles of this compound and atracurium differ significantly, particularly in their metabolism and elimination pathways.

Metabolism and Elimination

This compound is primarily eliminated unchanged by the kidneys (approximately 40-50%) and to a lesser extent via biliary excretion.[6][7][8] Its elimination is therefore dependent on renal and hepatic function, leading to a prolonged duration of action in patients with organ dysfunction.[7]

Atracurium undergoes a unique dual-pathway metabolism that is independent of renal and hepatic function.[2][3][4]

  • Hofmann Elimination: A spontaneous, non-enzymatic chemical breakdown that occurs at physiological pH and temperature.[2][3][4]

  • Ester Hydrolysis: Catalyzed by non-specific plasma esterases.[2][9]

This organ-independent elimination results in a more predictable duration of action and makes atracurium a suitable choice for patients with renal or hepatic failure.[3][4]

AgentPrimary Route of EliminationHalf-life (min)
Atracurium Hofmann elimination and ester hydrolysis20[4]
This compound Renal and hepatic excretion80 - 120

Side Effect Profile

The differing side effect profiles of this compound and atracurium are a major factor in the clinical preference for atracurium.

Histamine (B1213489) Release and Cardiovascular Effects

This compound is associated with significant histamine release, which can lead to hypotension, tachycardia, and bronchospasm.[1] Atracurium is a less potent histamine releaser.[5] While histamine release can occur with atracurium, particularly at higher doses, the associated cardiovascular effects are generally less severe and transient compared to those seen with this compound.[5]

One study found that equipotent neuromuscular blocking doses of d-tubocurarine had a relative cutaneous histamine-releasing ability 172 times that of pancuronium, while atracurium's was 52 times that of pancuronium.[10] Another study reported that atracurium and this compound caused 234% and 252% increases in plasma histamine concentrations at 1 minute, respectively.[11]

AgentHistamine ReleaseCardiovascular Effects
Atracurium ModerateTransient hypotension and tachycardia at higher doses
This compound SignificantPronounced hypotension and tachycardia

Experimental Protocols

Measurement of Neuromuscular Blockade: Train-of-Four (TOF) Stimulation

Objective: To assess the degree of neuromuscular blockade induced by this compound or atracurium.

Methodology:

  • Electrode Placement: Surface electrodes are placed over a peripheral nerve, typically the ulnar nerve at the wrist.

  • Stimulation: A peripheral nerve stimulator delivers four supramaximal electrical stimuli in a train, with each stimulus lasting 0.2 ms (B15284909) and the train having a frequency of 2 Hz.[12]

  • Measurement: The evoked muscle response (twitch) of the corresponding muscle (e.g., adductor pollicis) is observed or measured.

  • Interpretation: The ratio of the amplitude of the fourth twitch to the first twitch (T4/T1 ratio) is calculated. A decrease in this ratio indicates neuromuscular blockade. The number of visible twitches also correlates with the degree of blockade.[13][14][15]

In Vitro Histamine Release Assay from Mast Cells

Objective: To quantify the direct histamine-releasing properties of this compound and atracurium.

Methodology:

  • Mast Cell Isolation: Mast cells are isolated from a suitable source, such as rat peritoneal lavage.

  • Incubation: The isolated mast cells are incubated with varying concentrations of this compound or atracurium in a buffered salt solution at 37°C.

  • Histamine Measurement: After a set incubation period, the reaction is stopped, and the cells are centrifuged. The amount of histamine released into the supernatant is quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).[16]

  • Data Analysis: The percentage of total cellular histamine released is calculated for each drug concentration, and dose-response curves are generated.

Visualizations

Signaling Pathway: Mechanism of Action at the Nicotinic Acetylcholine Receptor

Mechanism of Action at the Nicotinic Acetylcholine Receptor cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels opens Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channels->Ca2+ influx allows Vesicular release of ACh Vesicular release of ACh Ca2+ influx->Vesicular release of ACh triggers ACh ACh Vesicular release of ACh->ACh nAChR Nicotinic ACh Receptor ACh->nAChR binds to This compound This compound This compound->nAChR competitively blocks Atracurium Atracurium Atracurium->nAChR competitively blocks Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening activates Na+ influx Na+ influx Ion Channel Opening->Na+ influx allows Depolarization Depolarization Na+ influx->Depolarization causes Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction leads to

Caption: Competitive antagonism of this compound and atracurium at the nAChR.

Experimental Workflow: Comparative Analysis of Neuromuscular Blockade

Workflow for Comparative Analysis of Neuromuscular Blockade cluster_protocol Experimental Protocol cluster_data_analysis Data Analysis Patient Selection Patient Selection Anesthesia Induction Anesthesia Induction Patient Selection->Anesthesia Induction Baseline TOF Measurement Baseline TOF Measurement Anesthesia Induction->Baseline TOF Measurement Drug Administration Drug Administration Baseline TOF Measurement->Drug Administration TOF Monitoring TOF Monitoring Drug Administration->TOF Monitoring This compound or Atracurium Data Recording Data Recording TOF Monitoring->Data Recording Onset of Action Onset of Action Data Recording->Onset of Action Duration of Action Duration of Action Data Recording->Duration of Action Recovery Index Recovery Index Data Recording->Recovery Index Statistical Comparison Statistical Comparison Onset of Action->Statistical Comparison Duration of Action->Statistical Comparison Recovery Index->Statistical Comparison

Caption: Experimental workflow for comparing neuromuscular blocking effects.

Logical Relationship: Metabolism and Elimination Pathways

Metabolism and Elimination of this compound and Atracurium cluster_this compound This compound cluster_atracurium Atracurium Tubocurarine_Administered Administered this compound Tubocurarine_Kidney Kidney Tubocurarine_Administered->Tubocurarine_Kidney Renal Excretion Tubocurarine_Liver Liver Tubocurarine_Administered->Tubocurarine_Liver Biliary Excretion Tubocurarine_Elimination Elimination Tubocurarine_Kidney->Tubocurarine_Elimination Tubocurarine_Liver->Tubocurarine_Elimination Atracurium_Administered Administered Atracurium Atracurium_Hofmann Hofmann Elimination (Plasma) Atracurium_Administered->Atracurium_Hofmann Organ-Independent Atracurium_Ester Ester Hydrolysis (Plasma Esterases) Atracurium_Administered->Atracurium_Ester Organ-Independent Atracurium_Metabolites Inactive Metabolites Atracurium_Hofmann->Atracurium_Metabolites Atracurium_Ester->Atracurium_Metabolites

Caption: Contrasting metabolic pathways of this compound and atracurium.

References

Unraveling the Kinetics of a Classic Antagonist: A Comparative Guide to Tubocurarine's Competitive Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of receptor antagonism is fundamental. This guide provides a detailed comparison of tubocurarine's competitive antagonism at the nicotinic acetylcholine (B1216132) receptor (nAChR), supported by kinetic data and experimental protocols.

This compound, a non-depolarizing neuromuscular blocking agent, has long served as a prototypical competitive antagonist in pharmacological studies.[1][2] Its primary mechanism of action involves reversibly binding to the nicotinic acetylcholine receptors at the postsynaptic membrane of the neuromuscular junction, thereby inhibiting the binding of the endogenous agonist, acetylcholine (ACh).[1][2] This competitive interaction prevents the depolarization of the motor endplate and subsequent muscle contraction. While newer, safer alternatives have largely replaced its clinical use, this compound remains a vital tool in research for studying the principles of competitive antagonism.[3]

Comparative Kinetic Data of Nicotinic Receptor Antagonists

The potency and nature of a competitive antagonist are quantified by several key kinetic parameters, including the equilibrium dissociation constant (KD), the half-maximal inhibitory concentration (IC50), and the pA₂ value derived from Schild analysis. The pA₂ is the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to elicit the same response.[4][5] A higher pA₂ value indicates a more potent antagonist.

AntagonistAgonistPreparationKey Kinetic ParametersSource
This compound AcetylcholineFrog Neuromuscular JunctionKD: 0.34 µM (competitive block)[6]
Frog Neuromuscular JunctionAssociation rate (k+D): 8.9 x 10⁸ M⁻¹s⁻¹[7][8]
Nicotinic Acetylcholine ReceptorsIC₅₀: 41 ± 2 nM; Dissociation rate (loff): 5.9 ± 1.3 s⁻¹[9]
AcetylcholineRat DiaphragmpA₂: 4.9[10]
Pancuronium (B99182) AcetylcholineNicotinic Acetylcholine ReceptorsIC₅₀: 5.5 ± 0.5 nM; Association rate (lon): 2.7 ± 0.9 x 10⁸ M⁻¹s⁻¹; Dissociation rate (loff): 2.1 ± 0.7 s⁻¹[9]
Vecuronium AcetylcholineMouse Adult Muscle nAChRSite Selectivity (Lαε/Lαδ): 21[11]
Cisatracurium AcetylcholineMouse Adult Muscle nAChRSite Selectivity (Lαε/Lαδ): 0.22[11]

Signaling Pathway and Competitive Antagonism

The interaction between acetylcholine and this compound at the nicotinic receptor is a classic example of competitive antagonism. The following diagram illustrates this signaling pathway.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane AP Action Potential Ca_influx Ca²⁺ Influx AP->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion ACh_release ACh Release Vesicle_fusion->ACh_release ACh_cleft Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh_cleft->nAChR Binds Tubocurarine_cleft This compound Tubocurarine_cleft->nAChR Competitively Blocks Na_influx Na⁺ Influx nAChR->Na_influx Depolarization Depolarization Na_influx->Depolarization Muscle_contraction Muscle Contraction Depolarization->Muscle_contraction

Caption: Competitive antagonism of this compound at the nicotinic acetylcholine receptor.

Experimental Protocols: Schild Analysis for Determining pA₂

The pA₂ value, a measure of antagonist potency, is determined experimentally using Schild analysis. This involves generating agonist concentration-response curves in the absence and presence of various concentrations of the antagonist.

Objective: To determine the pA₂ value of this compound for its competitive antagonism of acetylcholine at the nicotinic acetylcholine receptor in an isolated tissue preparation (e.g., frog rectus abdominis or rat diaphragm).

Materials:

  • Isolated tissue preparation

  • Organ bath with appropriate physiological saline solution (e.g., Ringer's solution for frog tissue)

  • Agonist stock solution (Acetylcholine)

  • Antagonist stock solution (this compound)

  • Data acquisition system to measure muscle contraction

Procedure:

  • Tissue Preparation and Equilibration:

    • Dissect and mount the isolated tissue in the organ bath containing physiological saline solution, maintained at a constant temperature and aerated.

    • Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

  • Control Agonist Concentration-Response Curve:

    • Cumulatively add increasing concentrations of acetylcholine to the organ bath.

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Wash the tissue thoroughly with fresh saline solution to allow it to return to the baseline.

  • Antagonist Incubation:

    • Introduce a known, fixed concentration of this compound into the organ bath.

    • Allow the antagonist to incubate with the tissue for a predetermined period to ensure equilibrium is reached.

  • Agonist Concentration-Response Curve in the Presence of Antagonist:

    • While the this compound is present, repeat the cumulative addition of acetylcholine and record the contractile responses.

    • A rightward shift in the concentration-response curve should be observed.

  • Repeat with Different Antagonist Concentrations:

    • After thorough washing and re-equilibration, repeat steps 3 and 4 with at least two other, typically higher, concentrations of this compound.

  • Data Analysis and Schild Plot Construction:

    • For each concentration of this compound, determine the EC₅₀ of acetylcholine (the concentration that produces 50% of the maximal response).

    • Calculate the Dose Ratio (DR) for each antagonist concentration using the formula: DR = (EC₅₀ in the presence of antagonist) / (EC₅₀ in the absence of antagonist).

    • Calculate log(DR - 1).

    • Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis. This is the Schild plot.

  • pA₂ Determination:

    • Perform a linear regression on the Schild plot.

    • The x-intercept of the regression line is the pA₂ value.

    • A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

The following diagram illustrates the experimental workflow for a Schild analysis.

cluster_workflow Schild Analysis Workflow A Prepare and Equilibrate Isolated Tissue B Generate Control Agonist (ACh) Dose-Response Curve A->B C Incubate with a Fixed Concentration of Antagonist (this compound) B->C D Generate Agonist Dose-Response Curve in Presence of Antagonist C->D E Repeat for Multiple Antagonist Concentrations D->E F Calculate Dose Ratios and log(DR-1) E->F G Construct Schild Plot: log(DR-1) vs -log[Antagonist] F->G H Determine pA₂ (x-intercept) G->H

Caption: Experimental workflow for determining the pA₂ value using Schild analysis.

Conclusion

The kinetic analysis of this compound's interaction with the nicotinic acetylcholine receptor provides a clear and quantifiable example of competitive antagonism. The experimental protocols outlined, particularly the Schild analysis, remain a cornerstone of pharmacological research for characterizing the potency and mechanism of new chemical entities. By comparing the kinetic parameters of this compound with other neuromuscular blocking agents, researchers can gain valuable insights into the structure-activity relationships that govern drug-receptor interactions.

References

A Comparative Analysis of Tubocurarine and Vecuronium: Onset and Duration of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between neuromuscular blocking agents is critical for both clinical application and the development of new therapeutics. This guide provides a detailed comparison of two such agents, tubocurarine and vecuronium (B1682833), focusing on their onset and duration of action, supported by experimental data and methodologies.

This compound, a naturally occurring benzylisoquinoline alkaloid, is the archetypal non-depolarizing neuromuscular blocking agent.[1] In contrast, vecuronium is a synthetic aminosteroid (B1218566) derivative developed to offer a more favorable side-effect profile. Both agents act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor end-plate, preventing depolarization and subsequent muscle contraction.[2][3] However, their distinct chemical structures lead to significant differences in their pharmacokinetic and pharmacodynamic profiles.

Quantitative Comparison of Pharmacokinetic and Pharmacodynamic Parameters

The onset of action and duration of neuromuscular blockade are critical clinical parameters. These are influenced by factors such as the dose administered, the drug's potency (often expressed as ED95), and its pharmacokinetic properties, including distribution and elimination. The following table summarizes key quantitative data for this compound and vecuronium.

ParameterThis compoundVecuronium
Typical Intubating Dose 0.5 - 0.6 mg/kg[4]0.08 - 0.1 mg/kg[5][6]
Onset of Action 3 - 5 minutes[7]2.5 - 3 minutes[5][6]
Time to Peak Effect 2 - 5 minutes[8]3 - 5 minutes[9]
Clinical Duration (Time to 25% recovery of twitch height) 30 - 60 minutes[7]25 - 40 minutes[5][6]
ED95 (dose for 95% twitch suppression) ~0.51 mg/kg[10]~0.057 mg/kg[5][6]
Plasma Protein Binding 40 - 50%[11]60 - 80%[3][6]
Elimination Half-life ~89 minutes (in adults)[2]~65 - 75 minutes[3][6]

Experimental Protocols

The determination of the onset and duration of action of neuromuscular blocking agents relies on precise and standardized experimental protocols. The most common methodology involves the monitoring of neuromuscular function in response to peripheral nerve stimulation.

Determination of Neuromuscular Blockade Onset and Duration

A standard experimental setup for evaluating the pharmacodynamics of neuromuscular blocking agents in human subjects is as follows:

  • Subject Preparation: Anesthetized patients are used in these studies. Anesthesia is typically induced and maintained with intravenous or inhalational agents that have minimal effects on neuromuscular transmission.

  • Nerve Stimulation: The ulnar nerve is stimulated at the wrist using surface electrodes.[8] A supramaximal square wave stimulus of 0.2 ms (B15284909) duration is commonly used.[7]

  • Monitoring of Muscle Response: The evoked mechanical response (twitch) of the adductor pollicis muscle is measured.[8] This can be done using various techniques, including:

    • Mechanomyography: Measures the isometric contraction of the muscle.[8]

    • Electromyography (EMG): Records the compound muscle action potential.[12]

    • Acceleromyography: Measures the acceleration of the thumb during contraction.

  • Stimulation Pattern: The Train-of-Four (TOF) stimulation pattern is the most widely used method.[8][9] It consists of four supramaximal stimuli delivered at a frequency of 2 Hz (every 0.5 seconds).[7][11] The ratio of the fourth twitch height (T4) to the first twitch height (T1) is calculated to assess the degree of fade, which is characteristic of non-depolarizing blockade.

  • Data Collection and Analysis:

    • Baseline: A stable baseline twitch response is established before drug administration.

    • Drug Administration: A specified dose of the neuromuscular blocking agent (e.g., this compound or vecuronium) is administered intravenously.

    • Onset Time: The time from drug administration to the maximum depression of the first twitch (T1) of the TOF is recorded as the onset of action.

    • Duration of Action: The time from drug administration until the T1 twitch height recovers to a certain percentage of the baseline (e.g., 25%, 75%, or 95%) is measured to determine the duration of action. The time to 25% recovery is often referred to as the clinical duration.[5][6]

Determination of ED95

The ED95 (Effective Dose 95%) is a measure of the potency of a neuromuscular blocking agent and is defined as the dose required to produce a 95% depression of the single twitch response.[13]

  • Dose-Response Study: A cohort of patients receives different doses of the neuromuscular blocking agent.

  • Measurement of Twitch Depression: The maximum depression of the single twitch height is recorded for each patient at each dose level.

  • Data Analysis: The dose-response data is then plotted, and a log-dose/probit or log-dose/logit transformation is typically used to linearize the relationship.[12] From this curve, the dose that corresponds to a 95% twitch depression is determined as the ED95.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Neuromuscular Junction cluster_1 Drug Action Nerve Motor Nerve Terminal Vesicles Synaptic Vesicles (containing Acetylcholine) Nerve->Vesicles Action Potential SynapticCleft Synaptic Cleft Vesicles->SynapticCleft Exocytosis ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor SynapticCleft->nAChR ACh binds MotorEndPlate Motor End Plate MuscleFiber Muscle Fiber MotorEndPlate->MuscleFiber NoContraction No Muscle Contraction (Paralysis) nAChR->MotorEndPlate Depolarization Block Blockade Contraction Muscle Contraction MuscleFiber->Contraction Drug This compound or Vecuronium Drug->nAChR Competitive Antagonist

Caption: Mechanism of action for non-depolarizing neuromuscular blockers.

G cluster_workflow Experimental Workflow for Onset and Duration start Anesthetize Patient setup Place Electrodes on Ulnar Nerve Attach Muscle Response Monitor start->setup baseline Establish Stable Baseline (Train-of-Four Stimulation) setup->baseline administer Administer IV Bolus of This compound or Vecuronium baseline->administer monitor_onset Monitor Twitch Depression (TOF T1) administer->monitor_onset max_block Record Time to Maximum Blockade (Onset) monitor_onset->max_block monitor_recovery Monitor Twitch Recovery (TOF T1 returns to 25%) max_block->monitor_recovery duration Record Time to 25% Recovery (Duration) monitor_recovery->duration end End of Measurement duration->end

Caption: Experimental workflow for determining onset and duration of action.

References

A Comparative Analysis of Tubocurarine and Gallamine Potency in Neuromuscular Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed quantitative comparison of the potency of two non-depolarizing neuromuscular blocking agents: tubocurarine and gallamine (B1195388). The information presented is collated from various experimental studies to offer a comprehensive overview for research and drug development purposes.

Quantitative Potency Comparison

The potency of neuromuscular blocking agents is a critical parameter in their pharmacological profile. Below is a summary of quantitative data comparing this compound and gallamine from both in vivo and in vitro studies.

ParameterThis compoundGallamineSpecies/ModelSource
ED95 0.45 mg/kg2.38 mg/kgHuman[1]
Relative Potency (in vivo) ~20x more potent1xMouse
Relative Potency (in vitro) ~100x more potent1xRat Phrenic Nerve-Diaphragm
IC50 (Nicotinic AChR) 41 ± 2 nMNot directly comparedEmbryonic mouse muscle nAChR (BC3H-1 cells)[2]
IC50 (Cardiac Muscarinic Receptors) 22 µM0.7 µMRat[3]

Note: ED95 (Effective Dose 95) is the dose required to achieve 95% depression of muscle twitch response. Relative potency is expressed in comparison to gallamine. A direct comparative IC50 value for gallamine on nicotinic acetylcholine (B1216132) receptors under the same conditions as this compound was not available in the reviewed literature.

Mechanism of Action at the Neuromuscular Junction

Both this compound and gallamine are competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction. They bind to the same recognition sites as the endogenous neurotransmitter, acetylcholine (ACh), thereby preventing the influx of sodium ions that leads to muscle cell depolarization and subsequent contraction. This competitive antagonism results in flaccid paralysis of skeletal muscle.

While both drugs share this primary mechanism, gallamine also exhibits a notable inhibitory effect on muscarinic receptors, particularly M2 receptors in the heart, which can lead to tachycardia.[4] this compound, on the other hand, can induce histamine (B1213489) release and has some ganglion-blocking activity, which can contribute to hypotension.[4][5]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Fiber Nerve Impulse Nerve Impulse Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Nerve Impulse->Voltage-gated Ca2+ channels Opens ACh Vesicles ACh Vesicles Voltage-gated Ca2+ channels->ACh Vesicles Triggers fusion ACh Release ACh Release ACh Vesicles->ACh Release Exocytosis ACh ACh Nicotinic ACh Receptor ACh Binding Sites Ion Channel ACh->Nicotinic ACh Receptor:f0 Binds This compound / Gallamine This compound / Gallamine This compound / Gallamine->Nicotinic ACh Receptor:f0 Blocks Na+ Influx Na+ Influx Nicotinic ACh Receptor:f1->Na+ Influx Opens for Depolarization Depolarization Na+ Influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction

Neuromuscular Junction Signaling Pathway

Experimental Protocols

The following are summaries of common experimental methodologies used to determine the potency of neuromuscular blocking agents like this compound and gallamine.

In Vivo: Cumulative Dose-Response in Humans

This method is employed to determine the dose-response relationship and calculate parameters like ED50 and ED95 in a clinical setting.

  • Patient Preparation: Anesthetized adult patients are used in these studies.

  • Monitoring: The evoked electromyogram (EMG) of a peripheral muscle, commonly the adductor pollicis, is monitored.

  • Stimulation: A train-of-four (TOF) stimulation pattern is delivered to the ulnar nerve at a set frequency (e.g., 0.05 Hz).[1]

  • Drug Administration: The neuromuscular blocking agent is administered intravenously in incremental doses.

  • Data Collection: The degree of twitch depression is recorded after each dose has reached its peak effect.

  • Analysis: A cumulative dose-response curve is constructed by plotting the percentage of twitch depression against the cumulative dose, often on a log-probit scale.[6] From this curve, the ED50 and ED95 values are determined. To account for drug elimination during the study, a continuous infusion may be used in conjunction with the cumulative doses.[7][8]

cluster_workflow Cumulative Dose-Response Workflow Patient Anesthesia Patient Anesthesia EMG Monitoring Adductor Pollicis Ulnar Nerve Stimulation (TOF) Patient Anesthesia->EMG Monitoring IV Drug Admin IV Drug Admin EMG Monitoring->IV Drug Admin Baseline established Twitch Response Measurement Twitch Response Measurement IV Drug Admin->Twitch Response Measurement Incremental Doses Data Analysis Dose-Response Curve ED50 ED95 Twitch Response Measurement->Data Analysis Potency Determination Potency Determination Data Analysis->Potency Determination

Cumulative Dose-Response Experimental Workflow
In Vitro: Rat Phrenic Nerve-Diaphragm Preparation

This classic in vitro model allows for the study of neuromuscular transmission in an isolated tissue preparation, providing a controlled environment for pharmacological testing.

  • Tissue Dissection: The phrenic nerve and the diaphragm muscle are carefully dissected from a rat.[9][10] The hemidiaphragm with the attached phrenic nerve is commonly used.[9]

  • Mounting: The preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[9]

  • Stimulation and Recording: The phrenic nerve is stimulated electrically, and the resulting isometric contractions of the diaphragm muscle are recorded using a force transducer.[11]

  • Drug Application: this compound or gallamine is added to the organ bath in increasing concentrations.

  • Data Analysis: The reduction in twitch height is measured at each drug concentration to construct a concentration-response curve, from which parameters like IC50 (the concentration causing 50% inhibition of the contractile response) can be determined.

This guide provides a foundational understanding of the comparative potency of this compound and gallamine, supported by experimental data and methodologies. For further in-depth analysis, consulting the primary research articles cited is recommended.

References

A Comparative Analysis of the Side Effect Profiles of Tubocurarine and Rocuronium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of two non-depolarizing neuromuscular blocking agents, tubocurarine and rocuronium (B1662866). The information presented is supported by experimental data to assist researchers and clinicians in understanding the pharmacological differences and clinical implications of these drugs.

Executive Summary

This compound, the prototypical non-depolarizing neuromuscular blocker, is associated with a significant incidence of histamine (B1213489) release and ganglionic blockade, leading to prominent cardiovascular side effects such as hypotension and tachycardia. In contrast, rocuronium, a newer steroidal aminocyclohexane derivative, exhibits a much more favorable side effect profile, with minimal histamine release and cardiovascular effects, contributing to its widespread clinical use.

Data Presentation: Quantitative Comparison of Side Effects

The following table summarizes the key differences in the side effect profiles of this compound and rocuronium based on available clinical data.

Side EffectThis compoundRocuroniumSupporting Experimental Data
Histamine Release SignificantMinimal to NoneA clinical trial reported a 252% increase in plasma histamine concentration 1 minute after administration of this compound (0.5 mg/kg). In the same study, rocuronium (0.6 mg/kg) produced no significant changes in plasma histamine concentrations.[1]
Hypotension CommonRareThis compound is known to cause hypotension due to histamine release and ganglionic blockade.[1] Rocuronium is associated with a high degree of cardiovascular stability with minimal impact on blood pressure.
Tachycardia Common (reflex)Possible at high dosesReflex tachycardia can occur with this compound-induced hypotension. Rocuronium may cause a slight increase in heart rate, particularly at higher doses, but this is generally not clinically significant.
Bronchospasm PossibleRareThe potential for bronchospasm with this compound is linked to its histamine-releasing properties. This is a rare occurrence with rocuronium.
Postoperative Myalgia Less common when used for defasciculationLess common when used for defasciculationIn a study comparing the two for preventing succinylcholine-induced fasciculations, both drugs were effective in reducing postoperative myalgia compared to placebo.[2]

Experimental Protocols

Study on Histamine Release and Hemodynamic Changes

A representative experimental protocol to compare the histamine-releasing and hemodynamic effects of this compound and rocuronium is detailed below, based on the methodology of comparative clinical trials.[1]

Objective: To quantify and compare the plasma histamine concentrations and hemodynamic changes (heart rate and arterial pressure) following the administration of this compound and rocuronium in surgical patients.

Study Design: A randomized, controlled clinical trial.

Participants: Adult patients (ASA physical status I-II) scheduled for elective surgery requiring general anesthesia and neuromuscular blockade. Patients with a history of asthma, allergies, or cardiovascular disease, or those taking medications known to interfere with histamine or cardiovascular function, would be excluded.

Procedure:

  • Anesthesia Induction: Anesthesia is induced with a standardized intravenous agent (e.g., thiopental (B1682321) 6 mg/kg).

  • Baseline Measurements: Baseline heart rate, non-invasive mean arterial pressure (MAP), and a venous blood sample for baseline plasma histamine concentration are obtained.

  • Randomization and Drug Administration: Patients are randomly assigned to receive either this compound (0.5 mg/kg) or rocuronium (0.6 mg/kg) as a rapid intravenous bolus over 5 seconds.

  • Anesthesia Maintenance: Anesthesia is maintained with a standardized regimen (e.g., isoflurane (B1672236) and 70% nitrous oxide in oxygen).

  • Data Collection:

    • Heart rate and MAP are recorded at 1-minute intervals for at least 5 minutes after drug administration.

    • Venous blood samples for plasma histamine concentration are collected at 1, 3, and 5 minutes after administration of the neuromuscular blocking agent.

  • Histamine Assay: Plasma histamine concentrations are measured using a sensitive and specific assay, such as a radioenzymatic assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Changes in heart rate, MAP, and plasma histamine concentrations from baseline are calculated for each group. Statistical analysis (e.g., ANOVA, t-tests) is used to compare the differences between the this compound and rocuronium groups.

Signaling Pathways and Mechanisms of Action

This compound: Histamine Release and Ganglionic Blockade

This compound's prominent side effects are primarily due to two off-target mechanisms: the direct degranulation of mast cells leading to histamine release, and the blockade of nicotinic acetylcholine (B1216132) receptors at autonomic ganglia.

This compound This compound MastCell Mast Cell This compound->MastCell Directly stimulates AutonomicGanglia Autonomic Ganglia (Nicotinic AChR) This compound->AutonomicGanglia Blocks Histamine Histamine Release MastCell->Histamine H1Receptor H1 Receptor (Blood Vessels) Histamine->H1Receptor H1Receptor_Bronchi H1 Receptor (Bronchial Smooth Muscle) Histamine->H1Receptor_Bronchi Vasodilation Vasodilation H1Receptor->Vasodilation Hypotension1 Hypotension Vasodilation->Hypotension1 ReflexTachycardia Reflex Tachycardia Hypotension1->ReflexTachycardia Bronchoconstriction Bronchoconstriction H1Receptor_Bronchi->Bronchoconstriction SympatheticBlockade Sympathetic Blockade AutonomicGanglia->SympatheticBlockade Hypotension2 Hypotension SympatheticBlockade->Hypotension2 Hypotension2->ReflexTachycardia Rocuronium Rocuronium NMJ Neuromuscular Junction (Nicotinic AChR) Rocuronium->NMJ Blocks (High Affinity) MastCell Mast Cell Rocuronium->MastCell Low Affinity AutonomicGanglia Autonomic Ganglia (Nicotinic AChR) Rocuronium->AutonomicGanglia Low Affinity MuscleRelaxation Skeletal Muscle Relaxation NMJ->MuscleRelaxation NoHistamine Minimal/No Histamine Release MastCell->NoHistamine CardioStable Cardiovascular Stability NoHistamine->CardioStable NoGanglionicBlockade Minimal/No Ganglionic Blockade AutonomicGanglia->NoGanglionicBlockade NoGanglionicBlockade->CardioStable

References

Unraveling the Differential Effects of Tubocurarine Across Muscle Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tubocurarine, a classic non-depolarizing neuromuscular blocking agent, has long been a cornerstone in pharmacological research for its profound effects on skeletal muscle. However, its interactions with smooth and cardiac muscle tissues are more nuanced and less commonly centralized. This guide provides a comprehensive cross-validation of this compound's effects across these three distinct muscle types, supported by experimental data and detailed protocols to facilitate further research and drug development.

Quantitative Comparison of this compound's Effects

The following table summarizes the key quantitative parameters of this compound's action on skeletal, smooth, and cardiac muscle. It is important to note that the mechanisms of action and, consequently, the available quantitative data, differ significantly between muscle types.

ParameterSkeletal MuscleSmooth MuscleCardiac Muscle
Primary Target Nicotinic Acetylcholine (B1216132) Receptors (nAChR) at the neuromuscular junction[1][2]Autonomic ganglia, histamine (B1213489) release from mast cells, and Ca2+-dependent K+ channels[1][3]Autonomic ganglia, potential direct myocardial effects[4]
Primary Effect Inhibition of muscle contraction (paralysis)[1]Vasodilation (hypotension), bronchoconstriction, and altered gastrointestinal motility[1][2]Increased heart rate (tachycardia) and potential decrease in contractility[4][5][6]
IC50 / ED50 Values IC50 (nAChR inhibition): 41 ± 2 nM (embryonic mouse muscle nAChR)[7] ED90 (twitch depression in dogs): 130 ± 19 µg/kg[5] ED50 (twitch depression in cats): 105 µg/kg (gastrocnemius - fast-twitch) vs. 150 µg/kg (soleus - slow-twitch)[8]IC50 (inhibition of amidephrine-induced 86Rb efflux in guinea-pig taenia caeci): 67 µM[3]Direct IC50/EC50 on contractility not readily available. Effects are complex and often secondary to autonomic changes.

Delving into the Mechanisms: Signaling Pathways

The disparate effects of this compound in different muscle types stem from its interaction with distinct signaling pathways.

Skeletal Muscle: Neuromuscular Blockade

In skeletal muscle, this compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate. This action prevents acetylcholine (ACh) from binding, thereby inhibiting depolarization of the muscle fiber and subsequent contraction.

ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) (Motor Endplate) ACh->nAChR Binds to MuscleContraction Muscle Contraction nAChR->MuscleContraction Activates NoContraction Muscle Paralysis nAChR->NoContraction Inhibited by this compound This compound This compound This compound->nAChR Blocks

Mechanism of this compound at the neuromuscular junction.
Smooth Muscle: A Multifaceted Interaction

This compound's influence on smooth muscle is indirect and complex, primarily driven by two mechanisms:

  • Ganglionic Blockade: this compound can block nicotinic receptors in autonomic ganglia, leading to a decrease in sympathetic tone and contributing to vasodilation and hypotension.

  • Histamine Release: this compound can trigger the release of histamine from mast cells, which then acts on H1 receptors in the vasculature and bronchial smooth muscle, causing vasodilation and bronchoconstriction, respectively.[1][2]

  • Inhibition of K+ Channels: In intestinal smooth muscle, this compound has been shown to inhibit Ca2+-dependent K+ channels, which can influence muscle tone.[3]

cluster_ganglia Autonomic Ganglia cluster_mast Mast Cell cluster_smooth_muscle Smooth Muscle Cell Ganglionic_nAChR Nicotinic ACh Receptor Sympathetic_Outflow Reduced Sympathetic Tone Ganglionic_nAChR->Sympathetic_Outflow Vasodilation Vasodilation (Hypotension) Sympathetic_Outflow->Vasodilation Histamine_Release Histamine Release Histamine_Release->Vasodilation Bronchoconstriction Bronchoconstriction Histamine_Release->Bronchoconstriction K_Channel Ca2+-dependent K+ Channel Altered_Tone Altered Muscle Tone K_Channel->Altered_Tone This compound This compound This compound->Ganglionic_nAChR Blocks This compound->Histamine_Release Induces This compound->K_Channel Inhibits

Multifactorial effects of this compound on smooth muscle.
Cardiac Muscle: Indirect and Direct Influences

The cardiovascular effects of this compound are a combination of its actions on the autonomic nervous system and potentially direct effects on the myocardium. The primary observed effect is often tachycardia, which can be a reflex response to hypotension. However, some studies suggest a direct myocardial depressant effect, possibly through antagonism of calcium ions.[4]

cluster_autonomic Autonomic Effects cluster_cardiac Direct Cardiac Effects This compound This compound Ganglionic_Blockade Ganglionic Blockade This compound->Ganglionic_Blockade Histamine_Release Histamine Release This compound->Histamine_Release Ca_Antagonism Potential Ca2+ Antagonism This compound->Ca_Antagonism Suggested Hypotension Hypotension Ganglionic_Blockade->Hypotension Histamine_Release->Hypotension Reflex_Tachycardia Reflex Tachycardia Hypotension->Reflex_Tachycardia Leads to Myocardial_Depression Decreased Contractility Ca_Antagonism->Myocardial_Depression

Overview of this compound's cardiovascular effects.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are foundational protocols for studying the effects of this compound on isolated muscle preparations.

Skeletal Muscle Preparation (e.g., Phrenic Nerve-Hemidiaphragm)

This in vitro preparation is a classic model for studying neuromuscular transmission.

Workflow:

Start Euthanize Animal (e.g., Rat) Dissect Isolate Phrenic Nerve and Hemidiaphragm Start->Dissect Mount Mount Tissue in Organ Bath Dissect->Mount Equilibrate Equilibrate in Physiological Saline (e.g., Krebs-Henseleit) Mount->Equilibrate Stimulate Stimulate Phrenic Nerve (e.g., 0.2 Hz) Equilibrate->Stimulate Record_Baseline Record Baseline Twitch Tension Stimulate->Record_Baseline Add_this compound Add Cumulative Concentrations of This compound Record_Baseline->Add_this compound Record_Response Record Inhibition of Twitch Tension Add_this compound->Record_Response Analyze Calculate IC50 Record_Response->Analyze

Workflow for skeletal muscle twitch tension assay.

Methodology:

  • Tissue Dissection: Humanely euthanize a small rodent (e.g., rat or mouse). Carefully dissect the phrenic nerve and a strip of the hemidiaphragm muscle.

  • Mounting: Mount the muscle strip in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the muscle to a fixed point and the other to an isometric force transducer.

  • Stimulation: Place the phrenic nerve in a stimulating electrode. Apply supramaximal square-wave pulses of short duration (e.g., 0.5 ms) at a low frequency (e.g., 0.2 Hz) to elicit consistent twitch contractions.

  • Data Acquisition: Record the isometric twitch tension using a data acquisition system.

  • Drug Application: After a stable baseline is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration.

  • Analysis: Plot the percentage inhibition of twitch tension against the logarithm of the this compound concentration to determine the IC50 value.

Smooth Muscle Preparation (e.g., Aortic Rings)

This protocol is used to assess the effects of this compound on vascular smooth muscle tone.

Methodology:

  • Tissue Dissection: Euthanize an animal (e.g., rabbit or rat) and carefully excise a section of the thoracic aorta.

  • Preparation: Place the aorta in cold physiological salt solution. Gently remove adherent connective tissue and cut the aorta into rings of 2-3 mm in width.

  • Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing physiological salt solution at 37°C and aerated with 95% O2 / 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.

  • Pre-contraction: After an equilibration period, induce a sustained contraction with a vasoconstrictor agent (e.g., phenylephrine (B352888) or norepinephrine).

  • Drug Application: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to assess its relaxant effect.

  • Analysis: Measure the percentage relaxation from the pre-contracted tone and plot against the logarithm of the this compound concentration to determine the EC50 or IC50 for relaxation.

Cardiac Muscle Preparation (e.g., Langendorff Perfused Heart)

The Langendorff apparatus allows for the study of the entire heart ex vivo.

Methodology:

  • Heart Isolation: Euthanize an animal (e.g., guinea pig or rabbit), rapidly open the chest, and excise the heart. Immediately place the heart in ice-cold cardioplegic solution.

  • Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with a physiological salt solution (e.g., Krebs-Henseleit) at a constant pressure and temperature (37°C), aerated with 95% O2 / 5% CO2.

  • Measurements: Place a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric ventricular pressure. Record heart rate and contractile force (dP/dt).

  • Drug Administration: After a stabilization period, infuse this compound at various concentrations into the perfusion solution.

  • Analysis: Monitor changes in heart rate, left ventricular developed pressure, and the maximum rates of pressure development and relaxation (+dP/dtmax and -dP/dtmax) to assess the chronotropic and inotropic effects of the drug.

References

Distinguishing Competitive vs. Non-Competitive Inhibition by Tubocurarine at Nicotinic Acetylcholine Receptors: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dual inhibitory mechanisms of tubocurarine, a classic neuromuscular blocking agent, on nicotinic acetylcholine (B1216132) receptors (nAChRs). While traditionally classified as a competitive antagonist, a body of evidence reveals a more complex interaction involving non-competitive inhibition, particularly through open channel block. Understanding this duality is crucial for the precise characterization of nAChR pharmacology and the development of novel therapeutics targeting this receptor family.

At a Glance: Competitive vs. Non-Competitive Inhibition

The inhibitory effects of a ligand on its receptor can be broadly classified into two primary modes: competitive and non-competitive.

  • Competitive Inhibition: The inhibitor molecule is structurally similar to the endogenous agonist (in this case, acetylcholine) and competes for the same binding site on the receptor. This type of inhibition can be overcome by increasing the concentration of the agonist.

  • Non-Competitive Inhibition: The inhibitor binds to a site on the receptor distinct from the agonist binding site, known as an allosteric site. This binding event alters the receptor's conformation, reducing its ability to respond to the agonist, regardless of the agonist's concentration. A specific form of non-competitive inhibition is "open channel block," where the inhibitor enters and physically obstructs the ion channel pore when it is opened by the agonist.

This compound exhibits characteristics of both mechanisms, and its dominant mode of action can be influenced by experimental conditions such as membrane potential and agonist concentration.

Quantitative Comparison of this compound's Inhibitory Actions

The following table summarizes key quantitative data from various experimental studies, highlighting the dual inhibitory nature of this compound on nAChRs.

ParameterValueReceptor/SystemInhibition TypeExperimental MethodReference
IC₅₀ 41 ± 2 nMEmbryonic mouse muscle nAChRCompetitivePatch-clamp[1]
Kᴄ 120 nMElectrophorus electricus nAChRCompetitiveStopped-flow ion flux[2]
Kɴᴄ 4 µMElectrophorus electricus nAChRNon-competitiveStopped-flow ion flux[2]
Dissociation Constant (Competitive) 0.34 µMFrog muscle end-platesCompetitiveVoltage-clamp[3]
Dissociation Constant (Open Channel Block) 0.12 µM at -70 mVFrog muscle end-platesNon-competitiveVoltage-clamp[3]
Dissociation Constant (Open Channel Block) 0.02 µM at -120 mVFrog muscle end-platesNon-competitiveVoltage-clamp[3]
Kᵢ (Ionic Channel Site) 10 µM at 37°CTorpedo electric organ membranesNon-competitiveRadioligand binding[4]

Visualizing the Mechanisms of Inhibition

The following diagrams illustrate the signaling pathway of the nicotinic acetylcholine receptor and the distinct mechanisms of competitive and non-competitive inhibition by this compound.

nAChR_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel opens Ca_ion Ca²⁺ Ca_channel->Ca_ion influx Vesicle Synaptic Vesicle (contains ACh) Ca_ion->Vesicle triggers fusion ACh_release ACh Release Vesicle->ACh_release nAChR Nicotinic ACh Receptor (nAChR) ACh_release->nAChR ACh binds to nAChR Na_ion Na⁺ nAChR->Na_ion Na⁺ influx K_ion K⁺ nAChR->K_ion K⁺ efflux Depolarization Membrane Depolarization Na_ion->Depolarization K_ion->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction

Caption: Simplified signaling pathway at the neuromuscular junction involving the nicotinic acetylcholine receptor.

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition (Open Channel Block) Receptor_C nAChR ACh_C Acetylcholine BindingSite_C ACh Binding Site ACh_C->BindingSite_C Binds Tubocurarine_C This compound Tubocurarine_C->BindingSite_C Competes for binding BindingSite_C->Receptor_C Receptor_NC nAChR (Open Channel) ACh_NC Acetylcholine ACh_NC->Receptor_NC Binds and opens channel Tubocurarine_NC This compound ChannelPore_NC Ion Channel Pore Tubocurarine_NC->ChannelPore_NC Blocks open pore ChannelPore_NC->Receptor_NC

Caption: Comparison of competitive and non-competitive (open channel block) inhibition by this compound.

Experimental Protocols for Distinguishing Inhibition Types

The differentiation between competitive and non-competitive inhibition relies on specific experimental designs and data analysis methods. Below are detailed protocols for key experiments used to characterize the inhibitory actions of this compound.

Electrophysiology: Voltage-Clamp and Patch-Clamp Techniques

These techniques directly measure the flow of ions through nAChRs in response to acetylcholine, with and without the presence of this compound.

Objective: To determine if the inhibition by this compound can be overcome by increasing concentrations of acetylcholine and to assess any voltage-dependency of the block.

Methodology:

  • Cell Preparation: Use cells expressing the nAChR subtype of interest, such as Xenopus oocytes injected with nAChR cRNA or a mammalian cell line (e.g., HEK293) transfected with the appropriate subunits. Alternatively, primary cultures of neurons or muscle fibers can be used.

  • Recording Setup:

    • For two-electrode voltage-clamp (in oocytes), impale the cell with two microelectrodes, one for voltage sensing and one for current injection, to clamp the membrane potential at a desired holding potential (e.g., -70 mV).

    • For whole-cell patch-clamp (in smaller cells), form a high-resistance (gigaohm) seal between a glass micropipette and the cell membrane, then rupture the membrane patch to gain electrical access to the cell interior. Clamp the cell at a specific holding potential.

  • Agonist and Antagonist Application:

    • Establish a baseline response by applying a known concentration of acetylcholine (ACh) and recording the resulting inward current.

    • Construct a dose-response curve for ACh by applying increasing concentrations and measuring the peak current at each concentration.

    • Apply a fixed concentration of this compound and repeat the ACh dose-response curve.

    • Repeat the previous step with several different concentrations of this compound.

  • Data Analysis:

    • Competitive Inhibition: If this compound is a competitive inhibitor, the dose-response curves for ACh in the presence of this compound will be shifted to the right in a parallel manner, without a change in the maximum response. This can be quantified using a Schild plot , where log(dose ratio - 1) is plotted against log[this compound]. A linear plot with a slope of 1 is indicative of competitive antagonism.

    • Non-Competitive Inhibition: If this compound acts non-competitively, the maximum response to ACh will be reduced, and the rightward shift in the dose-response curve will not be parallel.

    • Voltage-Dependence (for Open Channel Block): To test for open channel block, measure the inhibitory effect of this compound at different holding potentials. A greater block at more hyperpolarized potentials is characteristic of open channel block.[3]

Schild_Plot_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase cluster_interp Interpretation A1 Generate ACh dose-response curve (control) A2 Generate ACh dose-response curves with increasing [this compound] A1->A2 B1 Calculate EC₅₀ for each curve A2->B1 B2 Calculate Dose Ratio (DR) for each [this compound] B1->B2 B3 Plot log(DR-1) vs. log[this compound] B2->B3 C1 Linear plot with slope ≈ 1 B3->C1 C2 Competitive Inhibition C1->C2 Indicates

Caption: Workflow for a Schild plot analysis to determine competitive antagonism.

Stopped-Flow Spectrophotometry for Ion Flux Measurement

This technique allows for the measurement of ion flux across membrane vesicles on a millisecond timescale, providing insights into the kinetics of receptor activation and inhibition.

Objective: To distinguish between competitive and non-competitive inhibition by examining the initial rate of ion flux at varying concentrations of acetylcholine and this compound.[2]

Methodology:

  • Vesicle Preparation: Prepare membrane vesicles rich in nAChRs from a source like the electric organ of Torpedo or Electrophorus.[2] Load these vesicles with a fluorescent dye that is quenched by an influx of specific ions (e.g., anthracene-1,5-disulfonic acid quenched by Cs⁺).

  • Stopped-Flow Experiment:

    • In a stopped-flow instrument, rapidly mix the vesicle suspension with a solution containing acetylcholine and a quench-inducing ion (e.g., Cs⁺).

    • The influx of the ion through activated nAChRs quenches the fluorescence of the entrapped dye. Monitor the rate of fluorescence decay, which corresponds to the rate of ion flux.

    • Repeat the experiment with varying concentrations of acetylcholine to determine the kinetics of receptor activation.

    • Introduce this compound into the acetylcholine solution and repeat the measurements.

  • Data Analysis:

    • Competitive Inhibition: Inhibition of the initial rate of ion flux that can be overcome by increasing the concentration of acetylcholine is indicative of competitive inhibition.[2]

    • Non-Competitive Inhibition: If, even at saturating concentrations of acetylcholine, this compound still inhibits the ion flux, this points to a non-competitive mechanism.[2]

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand to the receptor in the presence of an unlabeled competitor (this compound).

Objective: To determine the affinity (Kᵢ) of this compound for the acetylcholine binding site and potentially for allosteric sites.

Methodology:

  • Membrane Preparation: Prepare membranes from a tissue or cell line expressing the nAChR of interest.

  • Binding Assay:

    • Incubate the membrane preparation with a fixed concentration of a radiolabeled nAChR antagonist (e.g., [³H]perhydrohistrionicotoxin for the ion channel site, or α-bungarotoxin for the ACh binding site) and varying concentrations of unlabeled this compound.

    • Separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.

    • Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

    • By using radioligands that bind to different sites (the ACh binding site vs. the ion channel pore), it is possible to characterize this compound's affinity for both competitive and non-competitive sites. For instance, studies have used [³H]perhydrohistrionicotoxin to probe the ionic channel site after blocking the ACh receptor sites with α-bungarotoxin, demonstrating that this compound can inhibit binding at this non-competitive site.[4]

Conclusion

The interaction of this compound with the nicotinic acetylcholine receptor is more intricate than a simple competitive antagonism. Evidence from a variety of experimental approaches, including electrophysiology, rapid kinetics, and radioligand binding studies, converges to indicate a dual mechanism of action. This compound competes with acetylcholine at its binding site, a hallmark of competitive inhibition, but it can also physically block the open ion channel, a form of non-competitive inhibition. The prevalence of one mechanism over the other can be dependent on factors such as membrane potential and agonist concentration. A thorough understanding of these distinct inhibitory actions is paramount for researchers in pharmacology and drug development, as it provides a more accurate framework for interpreting experimental data and for designing novel modulators of nicotinic acetylcholine receptor function.

References

A Comparative Guide to the Efficacy of Synthetic Tubocurarine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of commonly used synthetic derivatives of d-tubocurarine. The development of these agents from the parent compound has been driven by the need for neuromuscular blocking agents with improved safety profiles, more predictable durations of action, and reduced side effects. This document summarizes key performance data from experimental studies, details relevant testing protocols, and visualizes the underlying mechanisms and workflows.

The primary synthetic derivatives of tubocurarine fall into two main chemical classes: benzylisoquinoliniums (e.g., atracurium (B1203153), cisatracurium) and aminosteroids (e.g., pancuronium, vecuronium, rocuronium).[1] Both classes act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction, preventing acetylcholine (ACh) from binding and thereby inhibiting muscle depolarization and contraction.[2]

Mechanism of Action: Competitive Antagonism

Synthetic this compound derivatives function by competitively blocking nAChRs at the motor endplate. By occupying the receptor's binding sites, they prevent the endogenous neurotransmitter, acetylcholine, from depolarizing the muscle fiber, which leads to muscle relaxation and paralysis.[2]

Mechanism of Neuromuscular Blockade cluster_pre Presynaptic Terminal cluster_post Postsynaptic Muscle Fiber Nerve_Impulse Action Potential ACh_Vesicles ACh Vesicles Nerve_Impulse->ACh_Vesicles triggers ACh_Release ACh Release ACh_Vesicles->ACh_Release leads to nAChR Nicotinic ACh Receptor (nAChR) ACh_Release->nAChR ACh binds to Muscle_Contraction Muscle Depolarization & Contraction nAChR->Muscle_Contraction activates Derivative This compound Derivative Derivative->nAChR Competitively Blocks

Caption: Competitive antagonism at the neuromuscular junction.

Comparative Efficacy and Pharmacokinetics

The efficacy of neuromuscular blocking agents is primarily characterized by their potency (ED95), onset of action, and clinical duration. The ED95 is the dose required to produce a 95% suppression of the first twitch in a train-of-four (TOF) stimulation.[3] The following table summarizes these key parameters for major synthetic derivatives.

DrugClassED95 (mg/kg)Onset for Intubation (min)Clinical Duration (min)Primary Metabolism/EliminationHistamine (B1213489) Release
Pancuronium Aminosteroid (B1218566)0.05 - 0.07[3][4]3 - 560 - 100 (Long)[5]Primarily renal excretion; some hepatic metabolism.[1]Negligible
Vecuronium Aminosteroid~0.05[4]2 - 325 - 40 (Intermediate)Primarily hepatic, with active metabolites; renal excretion.Negligible
Rocuronium Aminosteroid~0.3[4][6]1 - 2[4]30 - 40 (Intermediate)[7]Primarily hepatic elimination.Negligible
Atracurium Benzylisoquinolinium~0.2[4]2 - 320 - 35 (Intermediate)[4]Hofmann elimination (spontaneous, non-enzymatic degradation at physiological pH and temperature) and ester hydrolysis.Yes (dose-dependent)
Cisatracurium (B1209417) Benzylisoquinolinium~0.05[4]3 - 5[7]35 - 45 (Intermediate)Hofmann elimination.Negligible[8]

Note: Onset and duration are dependent on the dose administered, which is often a multiple of the ED95 (e.g., 2x or 3x ED95 for intubation).[6][7]

Key Differences in Side Effect Profiles

A significant driver in the development of newer derivatives has been the reduction of side effects.

  • Histamine Release: The original benzylisoquinolinium, atracurium, is known to cause dose-dependent histamine release, which can lead to hypotension, flushing, and bronchospasm. Its stereoisomer, cisatracurium, was developed to be significantly less prone to causing histamine release.[8] The aminosteroid agents generally do not cause significant histamine release.

  • Cardiovascular Effects: Pancuronium can cause a moderate increase in heart rate and blood pressure due to a vagolytic effect (a blockade of muscarinic receptors).[4] Newer agents like vecuronium, rocuronium, and cisatracurium have been engineered to be devoid of significant cardiovascular effects at clinical doses.

  • Metabolism: Benzylisoquinoliniums like atracurium and cisatracurium are favored in patients with renal or hepatic failure because their primary route of metabolism, Hofmann elimination, is independent of organ function.[9] In contrast, aminosteroids are more reliant on hepatic and/or renal pathways for clearance, and their duration of action can be prolonged in patients with organ dysfunction.[1][9]

Experimental Protocols

The evaluation of neuromuscular blocking agents relies on standardized in vivo and ex vivo experimental models.

In Vivo Efficacy Testing: Train-of-Four (TOF) Monitoring

This is the most common clinical and experimental method for assessing the degree of neuromuscular blockade.[8] It involves stimulating a peripheral nerve (commonly the ulnar nerve) with four supramaximal electrical stimuli at a frequency of 2 Hz.[10][11] The muscular response, typically the twitch of the adductor pollicis muscle (thumb adduction), is measured.

Detailed Methodology:

  • Animal Preparation: An appropriate animal model (e.g., macaque, rabbit, rat) is anesthetized.[2][12] Anesthesia must be stable and sufficient to prevent pain or distress, as the neuromuscular blocking agent itself provides no anesthetic or analgesic effect.[13]

  • Electrode Placement: Stimulating electrodes are placed over a peripheral nerve, such as the ulnar nerve. Recording or sensing electrodes (e.g., an accelerometer) are placed on the corresponding muscle to measure the evoked response.[6]

  • Supramaximal Stimulus Determination: A single twitch stimulus is applied at increasing intensity until a maximal muscle response is observed. The stimulus is then increased slightly above this level to ensure it is supramaximal.[10]

  • Baseline Measurement: A baseline Train-of-Four (TOF) response is recorded before drug administration. In an un-paralyzed state, the four twitches should be of equal height (TOF ratio = 1.0).[14]

  • Drug Administration: The neuromuscular blocking agent is administered intravenously at a specified dose.

  • Data Acquisition: TOF stimulation is repeated at regular intervals (e.g., every 10-15 seconds).[11] The key measurements are:

    • Onset Time: The time from drug administration to 95% depression of the first twitch (T1).[9]

    • TOF Count: The number of discernible twitches out of four. A count of 0 indicates a deep block (approximately 100% receptor blockade), while the reappearance of T1, T2, etc., indicates recovery.[11]

    • TOF Ratio: The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1). This is the most sensitive measure of recovery. A TOF ratio ≥ 0.9 is generally considered adequate for clinical recovery.[10]

In Vivo TOF Monitoring Workflow cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis Anesthetize Anesthetize Animal Electrodes Place Stimulating & Recording Electrodes Anesthetize->Electrodes Baseline Determine Supramaximal Stimulus & Record Baseline Electrodes->Baseline Administer Administer NMBA Baseline->Administer Monitor Apply TOF Stimuli (2 Hz, every 15s) Administer->Monitor Record Record T1-T4 Twitch Height Monitor->Record Calculate Calculate Onset, TOF Count, & TOF Ratio Record->Calculate Determine Determine ED95 & Duration of Action Calculate->Determine

Caption: Workflow for Train-of-Four (TOF) neuromuscular monitoring.

Ex Vivo Potency Testing: Phrenic Nerve-Hemidiaphragm Preparation

This classic pharmacology preparation allows for the study of neuromuscular transmission in an isolated tissue bath, providing a controlled environment to determine a drug's direct effect on the neuromuscular junction without systemic influences.[4][15]

Detailed Methodology:

  • Tissue Dissection: A rat or mouse is euthanized, and the diaphragm muscle with the phrenic nerve still attached is carefully dissected and removed.[15] The muscle is often split into two hemidiaphragms, allowing for parallel experiments.[4]

  • Mounting: The hemidiaphragm preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.[15] One end of the muscle is fixed, and the other is attached to a force-displacement transducer to measure muscle tension. The phrenic nerve is placed onto stimulating electrodes.

  • Stimulation & Equilibration: The phrenic nerve is stimulated with supramaximal pulses (e.g., 0.1 Hz frequency) to elicit regular muscle twitches.[4] The preparation is allowed to equilibrate until a stable baseline of contractile force is achieved.

  • Cumulative Dose-Response: The synthetic this compound derivative is added to the bath in a cumulative fashion, with increasing concentrations. The preparation is allowed to reach a steady-state response at each concentration.

  • Data Analysis: The percentage inhibition of the twitch response is plotted against the drug concentration. This allows for the calculation of key potency metrics like the IC50 (concentration causing 50% inhibition).

References

Safety Operating Guide

Navigating the Safe Disposal of Tubocurarine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of potent chemical compounds like tubocurarine is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This compound, a toxic benzylisoquinoline alkaloid historically used as a muscle relaxant, requires careful handling and disposal due to its hazardous nature.[1] This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound, fostering a culture of safety and trust in laboratory operations.

Hazard Profile of this compound

This compound is classified as a hazardous substance. Acute exposure can lead to respiratory failure due to paralysis of the diaphragm.[1] It is crucial to avoid all personal contact, including inhalation of any dust or aerosols.[2] When heated to decomposition, it emits toxic fumes.[3] Therefore, treating all this compound waste as hazardous is mandatory to ensure the highest level of safety and environmental protection.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, appropriate personal protective equipment must be worn. This includes:

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or double gloves are recommended.[2]
Eye Protection Safety GlassesChemical protective goggles with a full seal.[2]
Body Protection Lab CoatA laboratory coat is suitable for small quantities.[2]
Respiratory RespiratorA half-mask respirator with HEPA cartridges may be necessary.[2]
Step-by-Step Disposal Protocol for this compound

The following procedures should be strictly followed for the proper disposal of this compound waste in a laboratory setting.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[4]

  • Labeling: The container must be prominently labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic").[4]

  • Compatibility: Ensure the waste container is made of a material compatible with this compound and any solvents used. Polyethylene or glass containers are generally suitable.[4]

  • No Mixing: Do not mix this compound waste with other incompatible waste streams.[4][5]

Step 2: Management of Spills

  • Minor Spills: For minor spills, avoid generating dust.[2] Dampen the spilled material with water before sweeping it up.[2] Use dry clean-up procedures and place the material in a suitable container for disposal.[2]

  • Major Spills: In the event of a major spill, clear the area of all personnel and move upwind.[2]

Step 3: Storage and Pickup

  • Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.[4]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[4][5]

  • Pickup Request: Once the container is full or has reached the maximum allowable accumulation time as per institutional and local regulations, arrange for its collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

Regulatory Compliance

All waste disposal procedures must be in strict accordance with local, state, and federal regulations.[2] These regulations may differ by location, and each user must refer to the laws operating in their area.[2] It is a best practice to consult with your institution's EHS department for specific guidance on hazardous waste disposal.[5]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found in the search results, a conservative approach modeled on the disposal of similar hazardous alkaloids, such as magnocurarine, is recommended.[4] This involves the segregation of waste, proper labeling, and disposal through a certified hazardous waste management service. Chemical neutralization procedures, such as acidification and basification, may be possible but should only be undertaken after consulting with and receiving approval from your institution's EHS department, as these procedures can vary in effectiveness and safety depending on the specific chemical and its formulation.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe container Select Designated Hazardous Waste Container ppe->container label_container Label Container: 'Hazardous Waste, this compound, Toxic' container->label_container collect_waste Collect All Contaminated Materials label_container->collect_waste seal_container Securely Seal Container collect_waste->seal_container storage_area Store in Designated Satellite Accumulation Area seal_container->storage_area contact_ehs Contact EHS for Waste Pickup storage_area->contact_ehs disposal Disposal by Licensed Contractor contact_ehs->disposal end_process End: Disposal Complete disposal->end_process

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Tubocurarine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of tubocurarine, a toxic benzylisoquinoline alkaloid. Adherence to these procedural steps is critical to mitigate risks and ensure proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure. This includes protection for the eyes, skin, and respiratory system.

Recommended Personal Protective Equipment:

PPE CategoryPowder FormSolutions
Hand Protection Double gloving with nitrile or low-protein, powder-free latex gloves is recommended.[1] PVC gloves may also be considered.[1]Nitrile gloves are recommended. Ensure gloves are protective against the solvents in use.[1]
Eye Protection Chemical protective goggles with a full seal or a shielded mask are required.[1]Chemical safety goggles should be worn.[2] A face shield is necessary if there is a splash hazard.[3]
Body Protection For quantities up to 500 grams, a laboratory coat may be suitable. For larger quantities, a disposable laboratory coat or coverall of low permeability is recommended.[1] Protective shoe covers and a head covering should also be worn.[1]A laboratory coat is the minimum requirement.[3]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if exposure limits are exceeded or if irritation occurs.[2] If a ventilated enclosure has not been validated, a half-mask respirator with HEPA cartridges should be worn.[1]An air-purifying respirator should be worn by all personnel in the immediate area if there is a potential for aerosolization and local exhaust ventilation is not feasible.[1]

Handling Procedures

Strict adherence to handling protocols is crucial to minimize the risk of exposure and contamination.

Operational Plan:

  • Preparation :

    • Ensure all necessary PPE is readily available and in good condition.

    • Work in a well-ventilated area, preferably under a chemical fume hood.[2]

    • Have an emergency plan in place, including the location of safety showers and eyewash stations.[4]

  • Handling Powder :

    • Avoid the formation of dust.[5]

    • After handling, the powder should be put into a solution or a closed or covered container.[1]

  • Handling Solutions :

    • Solutions can be handled outside a containment system if there is no potential for aerosolization.[1]

    • For procedures with a potential for aerosolization (e.g., vortexing, pumping), work within a containment system or with local exhaust ventilation.[1]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after removing gloves.[1][6]

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

Spill and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary. Proper disposal of this compound waste is also a critical safety and environmental consideration.

Spill Response:

  • Minor Spills :

    • Clean up spills immediately.[1]

    • Wear appropriate PPE, including a dust respirator.[1]

    • Use dry clean-up procedures and avoid generating dust.[1]

    • Vacuum or sweep up the material. The vacuum cleaner must be fitted with a HEPA filter.[1]

    • Dampen with water to prevent dusting before sweeping.[1]

    • Place the waste in suitable, sealed containers for disposal.[1]

  • Major Spills :

    • Evacuate the area and move upwind.[1]

    • Alert emergency responders and inform them of the hazard's location and nature.[1]

Disposal Plan:

  • This compound and its container must be disposed of as hazardous waste.[1]

  • All waste disposal must comply with local, state, and federal regulations.[1]

  • One method of disposal is removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[5]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[5]

  • Puncture containers to prevent re-use before authorized landfill disposal.[1]

Quantitative Safety Data

The following table summarizes key toxicity data for this compound chloride. This information underscores the high toxicity of the substance and the importance of the safety measures outlined.

Toxicity Data (d-tubocurarine chloride)ValueSpecies
Oral LD50 150 mg/kgMouse
Oral LD50 18 mg/kgCat
Intraperitoneal LD50 0.27 mg/kgRat
Intraperitoneal LD50 0.4221 mg/kgMouse
Subcutaneous LD50 0.6 mg/kgMouse
Intravenous LD50 0.13 mg/kgMouse
Intravenous LD50 0.4 mg/kgCat
Intravenous LD50 0.146 mg/kgRabbit
Source: Santa Cruz Biotechnology, Inc. Safety Data Sheet[1]

Procedural Workflow for Handling this compound

The following diagram illustrates the logical steps for the safe handling and disposal of this compound.

cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling cluster_spill Spill Response Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Handle Substance Handle Substance Prepare Work Area->Handle Substance Decontaminate Decontaminate Handle Substance->Decontaminate Minor Spill Minor Spill Handle Substance->Minor Spill Major Spill Major Spill Handle Substance->Major Spill Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Cleanup Cleanup Minor Spill->Cleanup Evacuate & Alert Evacuate & Alert Major Spill->Evacuate & Alert Cleanup->Dispose of Waste Emergency Response Emergency Response Evacuate & Alert->Emergency Response

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.